3-Iodo-1,4-dimethyl-1H-pyrazole
Description
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Properties
IUPAC Name |
3-iodo-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLEICJWIZWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395443-04-5 | |
| Record name | 3-iodo-1,4-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Iodo-1,4-dimethyl-1H-pyrazole: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-Iodo-1,4-dimethyl-1H-pyrazole, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and its functionalization with iodine provides a versatile handle for constructing complex molecular architectures via cross-coupling reactions.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol for researchers and drug development professionals. We will detail the strategic approach to the synthesis, focusing on the critical regioselective iodination of the 1,4-dimethyl-1H-pyrazole precursor.
Introduction: The Strategic Value of Iodinated Pyrazoles
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational components in a vast array of biologically active compounds, including analgesics, anti-inflammatory agents, and anti-cancer drugs.[3][4][5] The introduction of an iodine atom onto the pyrazole ring dramatically enhances its synthetic utility. The carbon-iodine bond serves as a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][6][7] This capability allows for the systematic exploration of chemical space around the pyrazole core, a critical activity in modern drug discovery.
This guide focuses specifically on the synthesis of this compound, a target molecule where regiochemical control is paramount. We will address the synthesis of the pyrazole backbone and then delve into the nuanced challenge of directing the electrophilic iodination to the C3 position in the presence of competing sites.
Foundational Chemistry: Synthesis of the 1,4-dimethyl-1H-pyrazole Precursor
The logical starting point for the target molecule is the 1,4-dimethyl-1H-pyrazole core. While numerous methods exist for constructing pyrazole rings, a common and efficient strategy involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][8][9] For the synthesis of 1,4-dimethyl-1H-pyrazole, a practical two-step approach is proposed, starting from the commercially available 4-methyl-1H-pyrazole.
Workflow for Precursor Synthesis
Caption: Proposed workflow for the synthesis of the 1,4-dimethyl-1H-pyrazole precursor.
The N-alkylation of pyrazoles is a well-established transformation.[4] Deprotonation of the N-H proton with a strong, non-nucleophilic base like sodium hydride (NaH) generates the corresponding pyrazole anion. This anion is a potent nucleophile that readily reacts with an electrophilic methyl source, such as methyl iodide, via an SN2 mechanism to yield the desired N-methylated product.
The Core Directive: Regioselective Iodination
The central challenge in synthesizing this compound is achieving iodination at the C3 position. The pyrazole ring has two potential sites for electrophilic substitution: C3 and C5.
Mechanistic Considerations and Regiocontrol
The pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C4 position is typically the most reactive site.[4] However, in our precursor, this position is blocked by a methyl group. We must therefore consider the directing effects of the N1-methyl and C4-methyl substituents on the remaining C3 and C5 positions.
-
Electronic Effects: Both methyl groups are electron-donating via induction and hyperconjugation, activating the ring towards electrophilic attack. The N1-methyl group primarily activates the adjacent C5 position, while the C4-methyl group activates both the C3 and C5 positions.
-
Steric Hindrance: The C4-methyl group imposes significant steric hindrance at the neighboring C5 position. An incoming, often bulky, electrophilic iodine species will experience greater steric repulsion when approaching C5 compared to the less encumbered C3 position.
This steric hindrance is the key to achieving the desired regioselectivity. By choosing an appropriate iodinating agent, we can exploit this steric factor to favor substitution at the C3 position. While methods involving lithiation followed by quenching with iodine are known, they often show a strong preference for producing 5-iodo-pyrazoles.[7][10][11] Therefore, a direct electrophilic iodination strategy is the more logical and authoritative approach.
Choice of Iodinating Agent: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is an excellent reagent for this transformation.[12] It is a mild and easy-to-handle crystalline solid. Crucially, its reactivity can be significantly enhanced by the addition of a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA).[13][14] The acid protonates NIS, generating a highly potent electrophilic iodine species (I+) that can effectively iodinate moderately activated aromatic rings.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Proposed mechanism for the regioselective iodination of 1,4-dimethyl-1H-pyrazole.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established principles of pyrazole iodination. Researchers should conduct their own risk assessment and optimization.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| 1,4-dimethyl-1H-pyrazole | 96.13 | 10.0 | 0.96 g | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 11.0 | 2.47 g | 1.1 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | ~10 mL | - |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |
| Saturated Na₂S₂O₃ (aq) | - | - | 30 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 30 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethyl-1H-pyrazole (1.0 eq). Dissolve the starting material in concentrated sulfuric acid (10 mL) at 0°C (ice-water bath). Stir until a homogeneous solution is obtained.
-
Causality: Using concentrated sulfuric acid as the solvent provides the necessary acidic medium to activate the NIS and generates a highly electrophilic iodinating species.[13] The low temperature helps to control any potential exothermicity and minimize side reactions.
-
-
Addition of NIS: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.
-
Causality: A slight excess of NIS ensures complete consumption of the starting material. Portion-wise addition is a critical control measure to manage the reaction rate and temperature.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine the point of complete consumption of the starting material.
-
-
Work-up - Quenching: Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker. This will precipitate the crude product and dilute the strong acid.
-
Causality: This step safely neutralizes the highly corrosive sulfuric acid and makes the product accessible for extraction.
-
-
Work-up - Neutralization & Extraction: Neutralize the acidic aqueous slurry by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). Extract the product with dichloromethane (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (1 x 30 mL) to remove any residual iodine, followed by brine (1 x 30 mL).
-
Causality: The thiosulfate wash is a self-validating step; the disappearance of any iodine color confirms the quenching of the oxidizing agent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid or oil.
Characterization
The identity and purity of the final compound (C₅H₇IN₂, MW: 222.03 g/mol ) should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The synthesis of this compound is a strategically important transformation that provides access to a versatile chemical building block. The protocol described herein is grounded in established principles of electrophilic aromatic substitution, with a specific focus on achieving regiochemical control through the exploitation of steric hindrance. By employing an activated N-Iodosuccinimide system, this guide presents an authoritative and reliable pathway for researchers in medicinal chemistry and materials science to access this valuable intermediate. The emphasis on the causality behind each experimental step ensures that the protocol is not merely a recipe, but a self-validating system for robust scientific inquiry.
References
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Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Available at: [Link]
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Thomas, A. D., et al. (2015). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 44(35), 15494-15501. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Turovska, B., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6695. Available at: [Link]
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Prakash, G. K. S., et al. (2004). Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide in Sulfuric Acid. Angewandte Chemie International Edition, 43(40), 5203-5206. Available at: [Link]
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Li, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 2548–2556. Available at: [Link]
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Cekavicus, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. Available at: [Link]
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Turovska, B., et al. (2022). Iodination of highly basic pyrazoles by HOI. ResearchGate. Available at: [Link]
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Akhmedov, N. G., et al. (1987). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Available at: [Link]
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ResearchGate. (2025). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. ResearchGate. Available at: [Link]
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Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(31), 24419-24427. Available at: [Link]
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Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]
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da Silva, F. S., et al. (2013). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 54(14), 1815-1817. Available at: [Link]
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Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central. Available at: [Link]
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Wikipedia. (2025). N-Iodosuccinimide. Wikipedia. Available at: [Link]
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Cekavicus, B., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Cekavicus, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Semantic Scholar. Available at: [Link]
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Shaik, A. B., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
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Kurbangalieva, A. R., et al. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC, 2015(7), 63-76. Available at: [Link]
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"3-Iodo-1,4-dimethyl-1H-pyrazole chemical properties"
An In-Depth Technical Guide to 3-Iodo-1,4-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications
Abstract
This compound is a substituted heterocyclic compound that has emerged as a versatile and valuable building block in synthetic and medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of an iodine atom on this scaffold provides a reactive handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its use in research. This compound is identified by the CAS number 1395443-04-5.[3][4] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1395443-04-5 | [3][4][5] |
| Molecular Formula | C₅H₇IN₂ | [3][4][6] |
| Molecular Weight | 222.03 g/mol | [3] |
| SMILES | CC1=CN(N=C1I)C | [6][7] |
| InChIKey | DZKLEICJWIZWGU-UHFFFAOYSA-N | [4][6][7] |
| Appearance | Not specified (typically off-white to yellow solid) | |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | [7] |
Spectroscopic Characterization
While a specific spectrum for this compound is not publicly available, its structure allows for the confident prediction of characteristic spectroscopic signatures based on closely related analogs.[8]
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two singlets in the aliphatic region corresponding to the two methyl groups (N-CH₃ and C-CH₃), likely between δ 2.0 and 4.0 ppm. A single singlet in the aromatic region (likely δ 7.0-8.0 ppm) would correspond to the lone proton on the pyrazole ring (C5-H).
-
¹³C NMR: The carbon NMR would show five distinct signals. Two signals in the aliphatic region for the methyl carbons, and three signals in the aromatic/heteroaromatic region. The carbon bearing the iodine (C3) would be significantly shifted and its signal potentially broadened due to the quadrupole moment of the iodine nucleus.
-
Mass Spectrometry (MS): The mass spectrum would show a clear molecular ion (M⁺) peak at m/z 222. A characteristic isotopic pattern would not be expected as iodine is monoisotopic (¹²⁷I).
Synthesis and Preparation
This compound can be efficiently prepared via a halogen exchange (Finkelstein-type) reaction from its bromo-analogue. This method is often high-yielding and straightforward.[7]
Protocol: Synthesis via Halogen Exchange
Rationale: This protocol leverages the higher nucleophilicity of iodide compared to bromide in an acetone solvent. Sodium iodide is soluble in acetone, while the resulting sodium bromide byproduct is not, driving the reaction to completion according to Le Châtelier's principle.
Materials:
-
3-Bromo-1,4-dimethyl-1H-pyrazole
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous acetone.
-
Addition of Reagent: Add sodium iodide (1.5-2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 60°C) and maintain for 12-24 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in organic synthesis stems from the reactivity of its carbon-iodine bond.[7] Aryl and heteroaryl iodides are premier substrates for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9]
The iodine atom serves as an excellent leaving group and readily participates in the oxidative addition step of catalytic cycles involving palladium, copper, or nickel catalysts. This allows the pyrazole core to be coupled with a wide variety of partners.
Caption: Key cross-coupling reactions of this compound.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups at the 3-position.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to synthesize pyrazole-alkyne conjugates. This reaction is well-documented for iodo-pyrazole scaffolds.[8][10][11]
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, enabling the synthesis of 3-amino-pyrazole derivatives.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds, often used when other methods are unsuitable.
Applications in Medicinal Chemistry and Drug Development
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and functionalized intermediates like this compound are critical for the synthesis of novel therapeutic agents.[7][12]
Anti-Cancer Research: Research has highlighted the potential of this compound in oncology.[7] Studies have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, suggesting its promise as a scaffold for developing new anticancer agents.[7]
-
A549 (Lung Cancer)
-
K562 (Leukemia)
-
PC-3 (Prostate Cancer)
-
T47D (Breast Cancer)
Enzyme Inhibition: The compound has also been investigated as an inhibitor of kinases and phosphatases, which are critical enzyme families involved in cell signaling and proliferation.[7] Its ability to interact with the active sites of these enzymes makes it a valuable lead structure for designing targeted therapies, particularly in cancer where kinase dysregulation is a common driver of disease.[7]
Safety and Handling
Proper handling is essential when working with this reactive intermediate. The compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Hazard Class | Statement |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H332: Harmful if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
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Navigating Chemical Space: A Technical Guide to 3-Iodo-1,4-dimethyl-1H-pyrazole (CAS No. 1395443-04-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-1,4-dimethyl-1H-pyrazole (CAS No. 1395443-04-5), a versatile heterocyclic building block. While primarily utilized as a synthetic intermediate in medicinal and agrochemical research, its core pyrazole structure is a well-established pharmacophore in numerous biologically active compounds. This document details the physicochemical properties, synthesis, and key chemical reactions of this compound. Furthermore, it explores the broader biological significance of the pyrazole scaffold, with a focus on its role in the development of enzyme inhibitors for potential therapeutic applications in oncology and inflammatory diseases. The guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors and to inspire further investigation into its potential biological activities.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of ligands that can interact with a wide array of biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of successful drugs such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib. The pyrazole ring can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and serve as a rigid core to orient substituents in a defined three-dimensional space, making it a privileged structure in drug design.
This compound is a functionalized pyrazole derivative that has garnered attention as a valuable intermediate in the synthesis of more complex molecules. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of extensive chemical libraries. This guide will delve into the technical details of this compound, providing researchers with the necessary information to harness its synthetic potential and to consider its application in the design of novel bioactive agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1395443-04-5 | |
| Molecular Formula | C₅H₇IN₂ | |
| Molecular Weight | 222.03 g/mol | |
| Appearance | Solid | Hoffman Fine Chemicals |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | African Rock Art |
Synthesis and Chemical Reactivity
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct iodination of 1,4-dimethyl-1H-pyrazole. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a polar aprotic solvent like acetonitrile.
Experimental Protocol: Iodination of 1,4-dimethyl-1H-pyrazole
-
Dissolve 1,4-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0°C in an ice bath.
-
Add iodine (1.2 equivalents) to the solution.
-
Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
An In-depth Technical Guide to 3-Iodo-1,4-dimethyl-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Iodo-1,4-dimethyl-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and discuss its current and potential applications, grounding all information in authoritative scientific sources.
Core Molecular and Physical Properties
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an iodine atom at the 3-position makes it a versatile intermediate for cross-coupling reactions, while the methyl groups at the 1 and 4-positions influence its solubility and steric profile.
Chemical Structure and Identifiers
The structural representation of this compound is fundamental to understanding its reactivity and interactions.
Caption: 2D Chemical Structure of this compound.
A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇IN₂ | [1][2][3] |
| Molecular Weight | 222.03 g/mol | [2][4] |
| CAS Number | 1395443-04-5 | [1][2][4] |
| MDL Number | MFCD23769065 | [2][4] |
| InChI Key | DZKLEICJWIZWGU-UHFFFAOYSA-N | [1] |
| SMILES Code | CC1=CN(C)N=C1I | [4] |
| Physical Form | Solid | |
| Purity | Typically >97% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis would likely begin with a commercially available or readily synthesized N-methylated pyrazole precursor. The key transformation is the regioselective introduction of the iodine atom.
Caption: Proposed general synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for similar compounds.
Step 1: Synthesis of 1,4-dimethyl-1H-pyrazole (Precursor)
-
To a solution of 4-methylpyrazole in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes to allow for deprotonation.
-
Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,4-dimethyl-1H-pyrazole.
Step 2: Iodination
-
Dissolve the 1,4-dimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add an electrophilic iodinating agent, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl).
-
Stir the reaction at room temperature and monitor its progress. The electron-rich pyrazole ring is susceptible to electrophilic substitution, with the C3 and C5 positions being the most reactive. The presence of the N-methyl group may direct the iodination to the C3 position.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Step 3: Purification
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Research and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8] Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[7][9]
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions.
Role in Cross-Coupling Reactions
The iodo-substituent allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable intermediate in drug discovery and materials science.
Caption: Key cross-coupling reactions utilizing this compound.
The Sonogashira cross-coupling reaction of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene has been studied and evaluated, highlighting the synthetic possibilities of these compounds.[5][6][10] These reactions enable the introduction of diverse functional groups, allowing for the rapid generation of libraries of novel pyrazole derivatives for biological screening.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling iodo-heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[4]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined structure, characterized by a reactive iodo-substituent, allows for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This enables the efficient synthesis of diverse libraries of novel pyrazole derivatives for the exploration of new therapeutic agents and functional materials. Proper handling and storage are essential to maintain its integrity and ensure laboratory safety.
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A Technical Guide to the Structural Elucidation of 3-Iodo-1,4-dimethyl-1H-pyrazole
Foreword: The Strategic Value of Halogenated Pyrazoles
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1] Their unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding, make them privileged structures in drug design. The introduction of a halogen atom, particularly iodine, onto the pyrazole ring dramatically enhances the molecule's utility. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2][3] This functionalization is a critical step in the construction of complex molecular architectures with tailored biological activities. Therefore, the unambiguous confirmation of the regiochemistry and overall structure of intermediates like 3-Iodo-1,4-dimethyl-1H-pyrazole is not merely an academic exercise; it is a critical quality control checkpoint that underpins the success of subsequent, often costly, research and development phases. This guide provides an in-depth, multi-technique approach to the structural verification of this key synthetic building block.
The Synthetic Pathway: An Exercise in Regioselectivity
The elucidation of a molecule's structure begins with a foundational understanding of its synthesis. The targeted placement of the iodine atom at the C3 position of the 1,4-dimethyl-1H-pyrazole core is a classic example of electrophilic aromatic substitution, guided by the inherent electronic nature of the pyrazole ring.
The synthesis commences with the precursor, 1,4-dimethyl-1H-pyrazole. The electron-donating effects of the two methyl groups and the lone pair of the pyrrole-like N1 nitrogen enrich the ring's electron density. However, this density is not uniform. Computational and experimental studies show that the C3 and C5 positions are the most nucleophilic. In this N-methylated pyrazole, the C3 position is sterically more accessible and electronically primed for electrophilic attack. A common and effective laboratory-scale method utilizes a mild oxidizing agent to generate an iodonium ion (I⁺) in situ from molecular iodine.[2]
Experimental Protocol: Synthesis of this compound[2]
-
Dissolution: Dissolve 1,4-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add molecular iodine (I₂, 1.2 equivalents). Cool the mixture to 0°C in an ice bath.
-
Oxidation: Add 30% hydrogen peroxide (H₂O₂, 1.5 equivalents) dropwise to the cooled, stirring suspension. The H₂O₂ acts as the oxidant to generate the electrophilic iodine species.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-82°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine disappears.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography on silica gel (eluent: hexane:ethyl acetate, 4:1) to yield the pure this compound.
The Analytical Gauntlet: A Multi-Pronged Approach to Verification
No single analytical technique is sufficient to provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system that confirms the identity, purity, and precise atomic arrangement of the target compound.
Caption: The logical workflow for the structural elucidation of this compound.
Spectroscopic Fingerprinting
Spectroscopy provides the foundational data for molecular structure determination by probing how the molecule interacts with electromagnetic radiation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
The first and most fundamental question is: what is the molecular weight of the synthesized compound? Mass spectrometry provides a direct answer. For this compound (C₅H₇IN₂), the expected monoisotopic mass is 221.9654 g/mol . High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition with high precision.
-
Expected HRMS (ESI+) Result: [M+H]⁺ = 222.9727 (Calculated for C₅H₈IN₂⁺). An experimental value matching this to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.[2]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy identifies the types of chemical bonds present by measuring their characteristic vibrational frequencies. While the IR spectrum of a pyrazole is complex, certain bands are diagnostic.[1][4] For our target molecule, we expect to see:
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The pyrazole ring vibrations are expected in the 1400-1600 cm⁻¹ region. A band around 1541 cm⁻¹ is characteristic of the C=N stretch.[2]
-
C-I Stretching: The vibration for the carbon-iodine bond is expected at a lower frequency, typically in the fingerprint region, around 1302 cm⁻¹.[2]
The absence of a broad N-H stretching band (typically ~3200-3400 cm⁻¹) confirms that the pyrazole nitrogen is substituted, consistent with the N-methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5][6]
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Typically, 16-64 scans are sufficient.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.[6]
¹H NMR Data Interpretation
The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments. For this compound, the spectrum is remarkably simple and diagnostic.
| Predicted Chemical Shift (δ) | Experimental Shift (δ)[2] | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.3 | 7.12 | Singlet (s) | 1H | H-5 | The sole proton on the aromatic pyrazole ring. It appears as a singlet as it has no adjacent protons to couple with. |
| ~3.7-3.9 | 3.75 | Singlet (s) | 3H | N-CH₃ | Protons of the methyl group attached to the N1 nitrogen. Deshielded due to the electronegativity of the nitrogen. |
| ~2.3-2.5 | 2.34 | Singlet (s) | 3H | C₄-CH₃ | Protons of the methyl group attached to the C4 carbon of the pyrazole ring. |
The presence of three distinct singlets with an integration ratio of 1:3:3 is powerful and unambiguous evidence for the proposed structure.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Predicted Chemical Shift (δ) | Experimental Shift (δ)[2] | Assignment | Rationale |
| ~145-155 | 152.4 | C-5 | Carbon adjacent to two nitrogen atoms, expected to be significantly deshielded. |
| ~140-150 | 148.9 | C-4 | The signal for C4 is typically found in this region for substituted pyrazoles. |
| ~60-70 | Not Reported | C-3 (C-I) | The "heavy atom effect" of iodine causes significant shielding, shifting the C-I signal far upfield. This is the most diagnostic signal. A value around 60-70 ppm would be expected. |
| ~38-42 | 40.1 | N-CH₃ | Aliphatic carbon attached to nitrogen. |
| ~12-16 | 14.7 | C₄-CH₃ | Aliphatic carbon attached to the pyrazole ring. |
Note: The reported experimental data[2] appears to have mis-assigned or combined the C3 and C4 signals. The key takeaway is the presence of five distinct carbon signals, with the C-I carbon being uniquely upfield-shifted.
Caption: Key ¹H NMR chemical shifts mapped onto the structure of this compound.
X-Ray Crystallography: The Definitive Confirmation
While the collective spectroscopic data provide overwhelming evidence for the structure, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous proof.[7] This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and overall molecular geometry.
Conceptual Protocol: Single-Crystal XRD
-
Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[1]
-
Structure Solution & Refinement: The diffraction data is processed using specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.[2] This map is then refined to yield the final atomic coordinates and thermal parameters.
An XRD analysis would definitively confirm the planarity of the pyrazole ring, the precise locations of the iodine and methyl substituents, and the C-I bond length (typically ~2.10 Å), leaving no doubt as to the compound's identity and regiochemistry.[1][8]
Conclusion
The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while IR spectroscopy verifies the presence of key functional groups. The simplicity and diagnostic power of ¹H and ¹³C NMR spectroscopy provide a robust blueprint of the molecular connectivity. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing a precise and irrefutable three-dimensional structure. The convergence of these independent lines of evidence provides the high degree of certainty required for a critical building block in research and drug development.
References
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Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5423. Available at: [Link]
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Lopes, J. F., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(24), 5873. Available at: [Link]
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Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. R Discovery. Available at: [Link]
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Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Semantic Scholar. Available at: [Link]
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Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]
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Mihai, C. I., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Antibiotics, 11(9), 1119. Available at: [Link]
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ResearchGate (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. Available at: [Link]
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Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(42), 9233-9245. Available at: [Link]
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Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4286. Available at: [Link]
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Anderson, D. M. W., & Bell, F. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 712-718. Available at: [Link]
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Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. Available at: [Link]
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Cernova, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]
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Martins, J. E. D., et al. (2016). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]
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Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666-6670. Available at: [Link]
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Cernova, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
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Pavilek, B., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]
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Maciej, Z., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(26), 20263-20274. Available at: [Link]
- [No Author] (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Source not available.
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Elguero, J., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Halogenation of the pyrazole scaffold. Available at: [Link]
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In-Depth Technical Guide to the Spectroscopic Data of 3-Iodo-1,4-dimethyl-1H-pyrazole
Introduction
3-Iodo-1,4-dimethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds integral to medicinal chemistry and materials science.[1] The strategic placement of an iodine atom at the 3-position, a methyl group at the 4-position, and another on the pyrazole nitrogen (N1) creates a versatile scaffold for synthetic transformations.[1][2] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals the foundational knowledge required for its unambiguous identification and utilization in complex synthetic pathways. Understanding the nuances of its NMR, mass spectrometry, and infrared spectra is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities.
The pyrazole core is a prevalent motif in numerous biologically active molecules.[2][3] The introduction of an iodo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse functionalities.[1] The methyl groups, in turn, influence the compound's solubility, steric profile, and electronic properties. Accurate interpretation of its spectroscopic signature is the first critical step in harnessing its synthetic potential.
Molecular Structure and Isomerism
To fully appreciate the spectroscopic data, a clear understanding of the molecule's connectivity is essential. The structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and diagnostic signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by three distinct signals corresponding to the three types of protons in the molecule: the N-methyl protons, the C4-methyl protons, and the C5-proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | ~3.7 - 3.9 | Singlet | 3H |
| C4-CH₃ | ~2.1 - 2.3 | Singlet | 3H |
| C5-H | ~7.3 - 7.5 | Singlet | 1H |
Note: Predicted shifts are based on analogous structures and general principles of NMR spectroscopy.
Interpretation:
-
N-CH₃ (Singlet, ~3.7 - 3.9 ppm): The protons of the methyl group attached to the nitrogen atom are deshielded due to the electronegativity of the nitrogen. This results in a downfield shift compared to a typical aliphatic methyl group. The signal appears as a singlet as there are no adjacent protons to couple with.
-
C4-CH₃ (Singlet, ~2.1 - 2.3 ppm): The methyl group at the C4 position is attached to an sp²-hybridized carbon of the pyrazole ring. Its chemical shift is in the typical range for a methyl group on a double bond. It also appears as a singlet due to the absence of vicinal protons.
-
C5-H (Singlet, ~7.3 - 7.5 ppm): The lone proton on the pyrazole ring at the C5 position is in an electron-deficient environment, leading to a significant downfield shift into the aromatic region. The lack of adjacent protons results in a singlet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~35 - 40 |
| C4-CH₃ | ~10 - 15 |
| C3 | ~85 - 95 |
| C4 | ~130 - 135 |
| C5 | ~138 - 142 |
Note: Predicted shifts are based on analogous structures and general principles of NMR spectroscopy.
Interpretation:
-
N-CH₃ (~35 - 40 ppm): The carbon of the N-methyl group appears in the aliphatic region, shifted downfield by the attached nitrogen.
-
C4-CH₃ (~10 - 15 ppm): This methyl carbon resonates at a typical upfield position for an sp³-hybridized carbon attached to an sp² carbon.
-
C3 (~85 - 95 ppm): The C3 carbon is directly bonded to the highly electronegative iodine atom. This "heavy atom effect" induces a significant upfield shift compared to an unsubstituted sp² carbon in a similar electronic environment.
-
C4 (~130 - 135 ppm): This quaternary carbon, substituted with a methyl group, appears in the downfield region characteristic of aromatic/heteroaromatic carbons.
-
C5 (~138 - 142 ppm): The C5 carbon, bearing a hydrogen atom, is also found in the downfield region, with its precise shift influenced by the overall electron distribution in the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₅H₇IN₂ and the monoisotopic mass is 221.9654 Da.[4]
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M]⁺ | 221.9654 |
| [M+H]⁺ | 222.9727 |
Note: m/z values are for the most abundant isotopes.
Interpretation:
The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 221.9654. In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition.[1] Under soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 222.9727 is often observed as the base peak.[4] The isotopic pattern will be characteristic of a molecule containing one iodine atom, with a significant M+1 peak due to the natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 - 3000 | C-H stretching (aromatic/vinylic) |
| ~2950 - 2850 | C-H stretching (aliphatic) |
| ~1600 - 1450 | C=C and C=N stretching (ring) |
| ~1450 - 1350 | C-H bending (aliphatic) |
| Below 800 | C-I stretching |
Interpretation:
-
C-H Stretching: The spectrum will exhibit characteristic C-H stretching vibrations for the aromatic proton (C5-H) and the aliphatic protons of the two methyl groups.
-
Ring Stretching: The pyrazole ring will give rise to a series of absorptions corresponding to C=C and C=N bond stretching.
-
C-I Stretching: The carbon-iodine bond vibration is expected to appear in the fingerprint region at lower wavenumbers.
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a relevant m/z range.
IR Data Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
Sources
An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-Iodo-1,4-dimethyl-1H-pyrazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazoles are a critical class of heterocyclic compounds, forming the scaffold of numerous pharmaceuticals and functional materials. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This technical guide provides an in-depth analysis of 3-Iodo-1,4-dimethyl-1H-pyrazole, a key synthetic intermediate. We will explore the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the comprehensive structural elucidation of this compound. This guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and data interpretation, thereby providing a robust framework for researchers in the field.
Introduction: The Significance of this compound
This compound (C₅H₇IN₂) is a functionalized pyrazole with a molecular weight of approximately 222.03 g/mol .[1][2][3] Its significance in synthetic chemistry lies in the strategic placement of its substituents. The N1-methyl and C4-methyl groups provide stability and influence the electronic environment of the pyrazole ring, while the iodine atom at the C3 position serves as a versatile synthetic handle. This iodo-substituent is readily displaced in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[4] This makes this compound a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Accurate spectroscopic characterization is the bedrock of utilizing such intermediates effectively. This guide will provide a detailed exposition of the NMR and mass spectrometric techniques used to confirm the identity and purity of this compound.
Synthesis of this compound
The synthesis of this compound typically proceeds via an electrophilic iodination of the precursor, 1,4-dimethyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.
Conceptual Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative example based on general procedures for the iodination of pyrazoles.[5][6]
-
Preparation: To a solution of 1,4-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added a mild base, for example, sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Iodination: The mixture is cooled in an ice bath, and a solution of molecular iodine (I₂) (1.1 eq) in CH₂Cl₂ is added dropwise with stirring. The reaction is allowed to slowly warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound as a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Sample Preparation and Data Acquisition
A standardized approach to sample preparation is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Standard one-dimensional ¹H and proton-decoupled ¹³C NMR experiments are typically sufficient for structural confirmation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct singlet signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.3 | Singlet | 1H |
| N-CH₃ | ~3.8 | Singlet | 3H |
| C-CH₃ | ~2.2 | Singlet | 3H |
Table 1: Predicted ¹H NMR data for this compound.
Causality behind the Chemical Shifts:
-
H-5 Proton: This is the sole proton on the pyrazole ring and is expected to be the most downfield signal due to the aromatic nature of the ring.
-
N-CH₃ Protons: The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen, resulting in a chemical shift around 3.8 ppm.
-
C-CH₃ Protons: The methyl group at the C4 position is in a more shielded environment compared to the N-methyl group, leading to an upfield chemical shift around 2.2 ppm.
The absence of any observable coupling for these signals is due to the lack of adjacent protons. Long-range couplings in such systems are typically too small to be resolved in standard spectra.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~135 |
| C-4 | ~115 |
| C-3 | ~90 |
| N-CH₃ | ~39 |
| C-CH₃ | ~10 |
Table 2: Predicted ¹³C NMR data for this compound.
Expert Insights on ¹³C Chemical Shifts:
-
C-3 Carbon: The most notable feature is the upfield shift of the C-3 carbon. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding of the directly attached carbon.
-
Aromatic Carbons: The C-5 and C-4 carbons appear in the typical aromatic region for pyrazoles.
-
Methyl Carbons: The N-CH₃ carbon is deshielded relative to the C-CH₃ carbon due to the electronegativity of the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Choice of Ionization Technique
For a small, relatively volatile molecule like this compound, several ionization techniques are suitable.
-
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample.[7] It typically leads to extensive fragmentation, which can be highly informative for structural elucidation.
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is particularly useful for obtaining the mass of the molecular ion with minimal fragmentation.[4] For this compound, analysis in positive ion mode would likely yield the protonated molecule [M+H]⁺.
The choice between these techniques depends on the analytical goal. For confirmation of molecular weight, ESI is often preferred. For detailed structural analysis through fragmentation, EI is the method of choice.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound (C₅H₇IN₂), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 222.9774 m/z.
Fragmentation Analysis (Electron Ionization)
Under EI conditions, the molecular ion of this compound will undergo fragmentation. The C-I bond is the weakest bond in the molecule and is therefore prone to cleavage.[8]
Caption: Plausible mass spectral fragmentation pathway for this compound.
Plausible Fragmentation Pathways:
-
Loss of an Iodine Radical: The most likely initial fragmentation is the homolytic cleavage of the C-I bond to lose an iodine radical (I•), resulting in a fragment with an m/z of 95. This fragment, [C₅H₇N₂]⁺, would correspond to the 1,4-dimethylpyrazolium cation and is expected to be a major peak in the spectrum.
-
Formation of the Iodine Cation: Alternatively, the charge may be retained by the iodine atom, leading to a peak at m/z 127 corresponding to [I]⁺. The presence of a peak at m/z 127 is highly characteristic of an iodo-substituted compound.
-
Loss of HCN: The pyrazolium fragment (m/z 95) can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings, to give a fragment at m/z 68.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and substitution pattern of the molecule, with the heavy atom effect of iodine being a key diagnostic feature in the ¹³C spectrum. Mass spectrometry, particularly with a hard ionization technique like EI, confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the loss of iodine. This detailed spectroscopic analysis is a self-validating system that ensures the structural integrity of this important synthetic intermediate, providing researchers with the confidence needed for its application in complex synthetic endeavors.
References
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Hoffman Fine Chemicals. CAS 1395443-04-5 | this compound. [Link]
-
Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
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ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014 (vi), 54-71.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
-
JEOL. Ionization Methods in Organic Mass Spectrometry. [Link]
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Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023, 28(18), 6533.
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Middle East Technical University. DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES. [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern. [Link]
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The Synthetic Versatility and Therapeutic Potential of 3-Iodo-1,4-dimethyl-1H-pyrazole: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Strategic Importance of Iodination
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1] Their unique structural and electronic properties have made them a cornerstone in the design of a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The strategic functionalization of the pyrazole ring is a key endeavor in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.
The introduction of an iodine atom, particularly at the 3-position of a 1,4-dimethyl-1H-pyrazole, creates a highly versatile synthetic intermediate. The carbon-iodine bond serves as a valuable "synthetic handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic applications of 3-iodo-1,4-dimethyl-1H-pyrazole, offering field-proven insights and detailed protocols for its utilization in modern drug discovery.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct iodination of the 1,4-dimethyl-1H-pyrazole precursor. Electrophilic iodination of pyrazoles typically occurs at the 4-position; however, with the 4-position blocked by a methyl group, the iodination is directed to one of the available carbon atoms of the pyrazole ring. Various iodinating reagents and conditions can be employed to achieve this transformation.
A common and effective method for the iodination of pyrazoles is the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in an aqueous medium. This "green" chemistry approach offers an environmentally benign route to iodinated pyrazoles.[4] Another effective system for the iodination of pyrazoles is the use of iodine monochloride (ICl) in the presence of a mild base like lithium carbonate.[5]
General Experimental Protocol: Iodination of 1,4-dimethyl-1H-pyrazole
Objective: To synthesize this compound via electrophilic iodination.
Materials:
-
1,4-dimethyl-1H-pyrazole
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stir bar, add 1,4-dimethyl-1H-pyrazole (1.0 eq).
-
Add water to the flask to create a suspension.
-
To this suspension, add molecular iodine (0.5 eq).
-
Slowly add hydrogen peroxide (0.6 eq) dropwise to the stirring mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices: The use of hydrogen peroxide as an oxidizing agent in situ generates a more electrophilic iodine species, which is necessary for the iodination of the electron-rich pyrazole ring. Water is chosen as a green and safe solvent. The sodium thiosulfate quench is a classic and reliable method for neutralizing excess iodine.
Spectroscopic and Physical Properties
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes its key physical and spectroscopic properties.[6][7][8]
| Property | Data |
| Molecular Formula | C₅H₇IN₂ |
| Molecular Weight | 222.03 g/mol |
| CAS Number | 1395443-04-5 |
| Appearance | Off-white to yellow solid or oil |
| ¹H NMR (CDCl₃, δ) | δ 7.12 (s, 1H, pyrazole-H5), 3.75 (s, 3H, N-CH₃), 2.34 (s, 3H, C4-CH₃) |
| ¹³C NMR (CDCl₃, δ) | δ 152.4 (C5), 148.9 (C4), 40.1 (N-CH₃), 14.7 (C4-CH₃). The signal for the carbon bearing the iodine (C3) is often broad or not observed due to quadrupolar relaxation. |
| IR (cm⁻¹) | ~1541 (C=N stretching), ~1302 (C-I stretching) |
| Mass Spec (HRMS) | [M+H]⁺ at m/z 222.9727 (calculated for C₅H₈IN₂) |
Interpretation of Spectroscopic Data:
-
¹H NMR: The singlet at ~7.12 ppm is characteristic of the lone proton on the pyrazole ring. The two singlets at ~3.75 and ~2.34 ppm correspond to the N-methyl and C-methyl groups, respectively.
-
¹³C NMR: The chemical shifts are consistent with the substituted pyrazole ring structure.
-
IR: The C=N stretch confirms the presence of the pyrazole ring, and the C-I stretch indicates the presence of the iodine substituent.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound. The fragmentation pattern of pyrazoles often involves the loss of HCN and other small molecules.[9]
Chemical Reactivity and Synthetic Applications
The C-I bond in this compound is a key functional group that enables its participation in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple building blocks.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the iodopyrazole and a boronic acid or ester derivative. This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyrazole core.[6]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
-
In a Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodopyrazole and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyrazoles.[10]
Caption: Workflow for a typical Sonogashira coupling reaction.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) cocatalyst such as CuI (0.04 eq).
-
Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore, and its iodinated derivatives, such as this compound, are instrumental in the synthesis of potent and selective therapeutic agents. The ability to diversify the pyrazole core through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
Kinase Inhibitors
A significant application of pyrazole derivatives is in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The functionalization of the pyrazole ring via Suzuki or Sonogashira coupling allows for the introduction of various substituents that can enhance binding affinity and selectivity for the target kinase. For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis.[11]
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
Anticancer Agents
The development of novel anticancer agents is a major focus of modern drug discovery. Pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][12][13] The antiproliferative effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cancer cell growth and survival, such as cyclin-dependent kinases (CDKs).[14] The table below summarizes the anticancer activity of some pyrazole derivatives, highlighting the potential of this scaffold in oncology research.
| Pyrazole Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,4-Benzoxazine-pyrazole hybrids | MCF-7 | 2.82 - 6.28 | [15] |
| Pyrazolo[3,4-d]pyrimidine derivatives | A549 | 8.21 | [16] |
| 3,4-Diaryl pyrazole derivatives | Various | 0.00006 - 0.00025 | [16] |
| Pyrazole-based Chk2 inhibitors | HepG2, HeLa, MCF-7 | 10.4 - 11.8 | [5] |
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its carbon-iodine bond in powerful cross-coupling reactions make it an ideal starting material for the creation of diverse libraries of complex molecules. The demonstrated and potential biological activities of the resulting pyrazole derivatives, particularly as kinase inhibitors and anticancer agents, underscore the importance of this scaffold in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering a solid foundation for its effective utilization in research and development.
References
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El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Gawad, S. M., & El-Azab, A. S. (2010). Anticancer effect of three pyrazole derivatives. PubMed. Retrieved from [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2018). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar. Retrieved from [Link]
-
Ahmadi, A., Minaiyan, M., & Khodarahmi, G. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ResearchGate. Retrieved from [Link]
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Karpavičienė, D., & Šačkus, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Retrieved from [Link]
-
Hassan, A. S., Askar, A. A., & Naglah, A. M. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 value of derivatives in anticancer activity. Retrieved from [Link]
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El-Karim, S. S. A., Khalifa, N. M., Sief, A. A., Sayed, E. M., & El-Sayed, W. A. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. Retrieved from [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. Retrieved from [Link]
-
Pavilek, B., Bortňák, D., Milata, V., Végh, D., & Halinkovičová, M. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Retrieved from [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
El-Karim, S. S. A., Khalifa, N. M., Sief, A. A., Sayed, E. M., & El-Sayed, W. A. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Retrieved from [Link]
-
Karpavičienė, D., & Šačkus, A. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Retrieved from [Link]
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El-Gamal, M. I., Al-Ameen, M. A., & Abdel-Maksoud, M. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved from [Link]
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Liu, X. T., Ding, Z. C., Ju, L. C., Tang, Z. N., Wu, F., & Zhan, Z. P. (2017). Synthesis of 3H-pyrazoles. Organic Chemistry Portal. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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Li, Y., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Retrieved from [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211. Retrieved from [Link]
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"discovery and history of pyrazole derivatives"
An In-Depth Technical Guide to the Discovery and History of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry. Its journey, spanning over 140 years, is a compelling narrative of chemical ingenuity, serendipitous discovery, and rational drug design. This guide traverses the history of pyrazole derivatives, from their initial synthesis in the late 19th century to their embodiment in blockbuster drugs of the modern era. We will explore the foundational Knorr pyrazole synthesis, analyze the impact of the first pyrazole-based therapeutic, Antipyrine, and dissect the rational design of Celecoxib that heralded the age of selective COX-2 inhibitors. This document serves as a technical resource for researchers and drug development professionals, providing not only historical context but also detailed synthetic protocols, mechanistic insights, and quantitative data that underscore the enduring legacy of this remarkable chemical entity.
Part I: The Genesis of a Scaffold - Ludwig Knorr and the Dawn of Pyrazole Chemistry
The story of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, amidst research into quinine derivatives, Knorr reported the synthesis of a novel five-membered heterocyclic compound from the reaction of ethyl acetoacetate and phenylhydrazine.[1][2] He coined the term "pyrazole" for this class of compounds, laying the groundwork for a new field of heterocyclic chemistry.[3][4] While Knorr synthesized the first derivative, the parent compound, pyrazole itself, was first synthesized by Eduard Buchner in 1889.[3][5]
The cornerstone of this new chemistry was the Knorr pyrazole synthesis , a robust and straightforward method involving the cyclocondensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[3][6][7] The causality behind this reaction's success lies in the high reactivity of the hydrazine nucleophile and the thermodynamic driving force of forming a stable, aromatic pyrazole ring, which often leads to high yields.[6]
The generalized mechanism involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole. The regioselectivity can be a challenge with unsymmetrical dicarbonyl compounds, potentially leading to a mixture of isomers.[3][8]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Part II: From Synthesis to Therapy - Antipyrine, the First Pyrazole Blockbuster
Hot on the heels of his synthetic discovery, Knorr synthesized Antipyrine (phenazone) in 1883.[2][9] Following pharmacological testing, it was patented and rapidly became one of the first commercially successful synthetic drugs, predating even aspirin.[2][9] It was a revolutionary analgesic (pain reliever) and antipyretic (fever reducer) that dominated the market for decades.[9][10]
Antipyrine's therapeutic effects stem from its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of pain, fever, and inflammation.[11][12] This discovery validated the pyrazole scaffold as a pharmacologically active core and catalyzed decades of research into related structures. The synthesis of Antipyrine and its analogs, known as pyrazolones, is a variation of the Knorr synthesis that utilizes β-ketoesters, resulting in a carbonyl group on the pyrazole ring.[1][6]
Experimental Protocol: Synthesis of a Pyrazolone (Edaravone)
This protocol details the synthesis of Edaravone (3-methyl-1-phenyl-5-pyrazolone), a pyrazolone structurally analogous to the core of Antipyrine, via a classic Knorr condensation. The protocol is self-validating through the isolation of a solid product and characterization by melting point determination.
Objective: To synthesize 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine.[1]
Materials:
-
Ethyl acetoacetate (1.63 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol
-
Round-bottomed flask, reflux condenser, beaker, ice-water bath, Büchner funnel
Procedure:
-
Carefully add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol) to a round-bottomed flask in a fume hood. The initial addition is slightly exothermic.
-
Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135–145 °C for 60 minutes.
-
After heating, a heavy, viscous syrup will have formed. Transfer this syrup into a beaker and cool thoroughly in an ice-water bath.
-
Add approximately 2 mL of diethyl ether to the cooled syrup and stir vigorously with a glass rod. The crude product will begin to precipitate as a solid powder.
-
Isolate the crude solid by vacuum filtration using a Büchner funnel.
-
Purification: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the product completely.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Filter the purified crystals using a Büchner funnel, wash with a small amount of cold diethyl ether, and allow to air dry.
-
Validation: Once dry, weigh the final product to determine the percent yield. Determine the melting point (literature: 125–127 °C) to assess purity.[1]
Part III: The Modern Era - The COX-2 Revolution and the Rise of Celecoxib
For nearly a century, pyrazole derivatives and other nonsteroidal anti-inflammatory drugs (NSAIDs) were invaluable, but their use was hampered by a significant side effect: gastrointestinal toxicity. The scientific breakthrough came in the early 1990s with the discovery of two distinct cyclooxygenase isoforms: COX-1 and COX-2.[13] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions, including protecting the stomach lining, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[13]
This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the gastroprotective functions of COX-1. This hypothesis of rational drug design culminated in the development of Celecoxib (Celebrex), a diaryl-substituted pyrazole.[13][14] Its structure is a testament to targeted design; the polar sulfonamide side-chain on one of the aryl rings binds to a specific hydrophilic side-pocket present in the COX-2 active site but not in COX-1, conferring its selectivity.[15][16]
Caption: High-level workflow for the synthesis of Celecoxib.
Experimental Protocol: Synthesis of Celecoxib
Objective: To synthesize Celecoxib via the cyclocondensation of a substituted β-diketone and a substituted hydrazine.[13]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Reaction vessel with reflux condenser and stirrer
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within the reaction vessel.
-
Add an equimolar amount of 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically when the starting diketone is consumed), cool the reaction mixture to room temperature.
-
The crude Celecoxib product will precipitate out of the solution. Isolate the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Celecoxib.
-
Validation: Dry the purified product and determine the yield. Confirm the structure and purity of the final compound using characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: COX Inhibition Profile
The success of Celecoxib is quantified by its selectivity for COX-2 over COX-1. This is typically expressed as a selectivity ratio derived from IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity).
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Ibuprofen | ~2 | ~2 | ~1 |
| Naproxen | ~2 | ~2 | ~1 |
| (Note: IC50 values are approximate and can vary based on assay conditions. The data presented illustrates the significant selectivity of Celecoxib compared to non-selective NSAIDs.)[8][13][17] |
Part IV: The Enduring Legacy and Versatility of the Pyrazole Scaffold
The development of Celecoxib solidified the pyrazole scaffold's status as a privileged structure, but its utility extends far beyond anti-inflammatory agents. The electronic properties of the ring, its ability to act as both a hydrogen bond donor and acceptor, and the potential for substitution at multiple positions make it an exceptionally versatile building block.[18][19]
In the years since, the pyrazole core has been integrated into a multitude of drugs across diverse therapeutic areas.[14][20] These include:
-
Oncology: Kinase inhibitors like Ibrutinib, Ruxolitinib, and Axitinib.[14]
-
Antivirals: The HIV capsid inhibitor Lenacapavir.[14]
-
Cardiovascular: The PDE5 inhibitor Sildenafil for erectile dysfunction and pulmonary hypertension.[14]
-
Antimicrobials: The antibacterial agent Sulfaphenazole.[21]
The journey from Knorr's laboratory to the modern pharmacy is a powerful demonstration of how a fundamental discovery in organic synthesis can evolve to address complex medical needs. The pyrazole ring, once a chemical novelty, is now a cornerstone of drug discovery, its simple five-membered structure providing the foundation for therapies that improve and save lives worldwide. Its history is a continuing source of insight for the next generation of drug development professionals.
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Abbas, S. Y., El-Sharief, M. A. M. S., Basyouni, W. M., & Zordok, W. A. (2014). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Synthetic Communications, 44(18), 2577-2596. Available from: [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(10), 1276. Available from: [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 46(10), 1818-1827. Available from: [Link]
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Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 116-123. Available from: [Link]
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Nguyen, T. H., Tran, T. D., & Vo, D. D. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1561. Available from: [Link]
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Wikipedia. (2024). Phenazone. Available from: [Link]
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Isac, A., Bîcu, E., & Mangalagiu, I. I. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6485. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
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Biosci Biotech Research Communications. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
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Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. Available from: [Link]
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Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
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Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
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Kontogiorgis, C., Hadjipavlou-Litina, D., & Pontiki, E. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(7), 12503-12529. Available from: [Link]
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Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
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ResearchGate. (n.d.). Development of pyrazole derivatives in the management of inflammation. Available from: [Link]
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International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]
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Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available from: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Antipyrine?. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-Iodo-1,4-dimethyl-1H-pyrazole in Suzuki-Miyaura Cross-Coupling Reactions
Abstract & Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] Its metabolic stability and versatile substitution patterns make it an ideal building block for medicinal chemists.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of diverse boronic acid derivatives.[5][6]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 3-Iodo-1,4-dimethyl-1H-pyrazole . The carbon-iodine bond at the C3 position is highly reactive, making this substrate an excellent electrophilic partner for oxidative addition to a palladium(0) catalyst.[7] We will delve into the mechanistic underpinnings, optimization of reaction parameters, step-by-step experimental procedures, and critical troubleshooting strategies to empower researchers in synthesizing novel 3-aryl or 3-vinyl pyrazole derivatives efficiently and reliably.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[9]
Caption: Experimental workflow for conventional Suzuki coupling.
Step-by-Step Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and the phosphine ligand (e.g., SPhos at 4.4 mol%).
-
Seal the flask with a septum, and carefully evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water. The total volume should provide a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Microwave-Assisted Method
This method is ideal for rapid reaction screening, optimization, and synthesis, often providing higher yields in significantly less time.
Step-by-Step Procedure:
-
In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3 at 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.
-
Seal the vial securely with the appropriate cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.
-
Perform the aqueous work-up and purification as described in steps 7-10 of the conventional protocol.
Data Summary: Typical Reaction Parameters
The following table summarizes typical conditions for the Suzuki coupling of this compound.
| Parameter | Conventional Method | Microwave Method | Rationale & Notes |
| Iodo-pyrazole | 1.0 equiv | 1.0 equiv | The limiting reagent. |
| Boronic Acid | 1.1 - 1.5 equiv | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the iodo-pyrazole. |
| Catalyst | Pd(OAc)₂/SPhos (2-5 mol%) | XPhos Pd G3 (1-3 mol%) | Buchwald precatalysts are highly efficient for microwave synthesis. [10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2 equiv) | Cs₂CO₃ offers better solubility and is often more effective in rapid reactions. |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Ensure solvents are thoroughly degassed prior to use. |
| Temperature | 80 - 100 °C | 100 - 140 °C | Microwave allows for rapid heating to higher temperatures safely. [11] |
| Time | 4 - 16 hours | 10 - 40 minutes | Significant reduction in reaction time is a key advantage of microwave synthesis. |
| Expected Yield | 65 - 95% | 70 - 98% | Yield is substrate-dependent; microwave often provides improved yields. |
Troubleshooting Common Issues
| Problem | Symptom(s) | Possible Cause(s) & Recommended Solutions |
| No or Low Conversion | Starting material remains largely unreacted. | Inactive Catalyst: Ensure the catalyst is fresh and handled under an inert atmosphere. Test with a known, reliable reaction. Use a more robust pre-catalyst.<[12]br>Inefficient Base/Solvent: Ensure the base is finely powdered. The solvent system must adequately dissolve reactants. Try switching to Cs₂CO₃ or K₃PO₄.<[13]br>Low Temperature: Incrementally increase the reaction temperature. |
| Significant Deiodination | A major byproduct is 1,4-dimethyl-1H-pyrazole, identified by MS. | Slow Reductive Elimination: This is a common side reaction for iodo-pyrazoles. [14][15]Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to accelerate C-C bond formation.<[14]br>Protic Solvent/Hydride Source: Minimize water content or switch to a completely aprotic solvent system like dioxane or toluene with an anhydrous base (e.g., K₃PO₄).Consider Alternatives: For challenging couplings, the corresponding 3-bromo or 3-chloro-pyrazole may be less prone to this side reaction, though they require more active catalysts. [15] |
| Boronic Acid Decomposition | Formation of homocoupled biaryl byproduct (R²-R²). | Protodeboronation: The boronic acid is degrading before it can transmetalate. Use a slight excess (1.2-1.5 equiv) of fresh boronic acid. Avoid prolonged heating. [13] |
| Messy Reaction Profile | Multiple unidentified spots on TLC. | Catalyst Decomposition: The reaction may be too hot or running for too long, leading to the formation of palladium black and side reactions. Try lowering the temperature or reducing the reaction time. |
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Johnson Matthey Technology Review.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025). BenchChem.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Arabian Journal of Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
- Preventing deiodination of 4-iodopyrazoles during coupling reactions. (2025). BenchChem.
- Current status of pyrazole and its biological activities. (n.d.). Asian Pacific Journal of Tropical Medicine.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences.
- Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. (2025). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). BenchChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. (2025). BenchChem.
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"Sonogashira coupling with 3-Iodo-1,4-dimethyl-1H-pyrazole"
An Application Guide to the Sonogashira Coupling with 3-Iodo-1,4-dimethyl-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Pyrazole Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its metabolic stability and versatile biological activities.[2][3] Pyrazole derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4][5] The ability to functionalize the pyrazole ring at various positions is critical for modulating its physicochemical properties and biological targets. The formation of new carbon-carbon bonds is a key strategy in this functionalization process, enabling the synthesis of complex molecules with novel therapeutic potential.[6]
The Sonogashira cross-coupling reaction is a premier method for constructing C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[7][8] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[9][10] This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of this compound, a key intermediate for creating diverse molecular libraries for drug development.
Reaction Principle: The Synergistic Catalytic Cycles
The Sonogashira reaction's efficiency stems from a dual catalytic system involving palladium and copper(I) salts.[11] While copper-free versions exist, the classic Sonogashira mechanism operates through two interconnected, synergistic cycles.[8]
-
The Palladium Cycle: The primary catalytic cycle begins with a palladium(0) species. This active catalyst undergoes oxidative addition with the aryl halide (in this case, this compound), forming a Pd(II)-aryl complex. This step is the formal "activation" of the pyrazole substrate.[8]
-
The Copper Cycle: Concurrently, the terminal alkyne is activated by the copper(I) cocatalyst. In the presence of an amine base (e.g., triethylamine), a π-alkyne-copper complex forms, which increases the acidity of the terminal proton.[12] The base then deprotonates the alkyne to generate a highly nucleophilic copper acetylide intermediate.[8][12]
The critical step linking the two cycles is transmetalation , where the acetylide ligand is transferred from the copper acetylide to the Pd(II)-aryl complex, displacing the halide and forming a diorganopalladium(II) intermediate.[11] This intermediate then undergoes reductive elimination to yield the final alkynylated pyrazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]
Experimental Protocol: Coupling of this compound with Phenylacetylene
This protocol provides a reliable method for the synthesis of 1,4-dimethyl-3-(phenylethynyl)-1H-pyrazole. The choice of an iodo-pyrazole is strategic, as aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions.[7]
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Mol (mmol) | Amount Required | Purpose |
| This compound | 236.04 | 1.0 | 1.0 | 236 mg | Aryl Halide |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | 122.6 mg (133 µL) | Terminal Alkyne |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 0.03 | 21.1 mg | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 (5 mol%) | 0.05 | 9.5 mg | Copper Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 303.6 mg (418 µL) | Base |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 5.0 mL | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (236 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 21.1 mg, 0.03 mmol), and copper(I) iodide (CuI, 9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This is a critical step to prevent the oxidative homocoupling of phenylacetylene (Glaser coupling).[13]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5.0 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (133 µL, 1.2 mmol) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-dimethyl-3-(phenylethynyl)-1H-pyrazole.
Troubleshooting and Field-Proven Insights
Q1: My reaction shows low conversion, and starting material remains. What's wrong?
A: This is a common issue, often related to catalyst activity.
-
Catalyst Inhibition: Pyrazoles, as N-heterocycles, can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.[13] While PdCl₂(PPh₃)₂ is robust, if inhibition is suspected, switching to a catalyst with bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can prevent this unwanted coordination and improve turnover.[13]
-
Reagent Quality: The Sonogashira coupling is sensitive to moisture and oxygen. Ensure your solvent and amine base are strictly anhydrous and have been properly degassed. Water can negatively impact catalyst performance, and oxygen promotes the unwanted homocoupling side reaction.[13]
-
Reaction Temperature: While this reaction often proceeds well at room temperature, some batches of reagents or specific alkyne partners may require gentle heating (40-50 °C) to facilitate the oxidative addition step.[13]
Q2: I'm observing a lot of the alkyne dimer (Glaser product) in my crude mixture. How can I prevent this?
A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[13]
-
Ensure Anaerobic Conditions: This is the most critical factor. Your reaction setup must be rigorously free of oxygen. Use freeze-pump-thaw cycles for degassing the solvent or bubble argon/nitrogen through the solvent for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.[13]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly over a period (e.g., 30-60 minutes) using a syringe pump can minimize its concentration at any given time. This favors the cross-coupling pathway with the palladium complex over the bimolecular homocoupling pathway.
Q3: My main byproduct is 1,4-dimethyl-1H-pyrazole (hydrodehalogenation). Why is this happening?
A: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom.
-
Reaction Temperature: Higher temperatures can sometimes promote this side reaction. If you are heating the reaction and observing this byproduct, try running the reaction at a lower temperature for a longer duration.[13]
-
Protic Impurities: The presence of a proton source (like water) can facilitate this pathway. Re-check the dryness of all your reagents and solvents.
Conclusion
The Sonogashira cross-coupling provides an efficient and powerful platform for the alkynylation of the this compound scaffold. By understanding the underlying mechanism and paying close attention to key experimental parameters—particularly the exclusion of oxygen and the quality of reagents—researchers can reliably synthesize a vast array of novel pyrazole derivatives. These products serve as valuable building blocks for constructing complex molecules aimed at new frontiers in drug discovery and materials science.
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- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Cross-Coupling of 3-Iodo-1,4-dimethyl-1H-pyrazole for Accelerated Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-cancer and anti-viral medications.[1][2][3] The functionalization of this privileged scaffold is therefore of paramount importance for the generation of novel chemical entities. 3-Iodo-1,4-dimethyl-1H-pyrazole stands out as a particularly valuable and versatile building block. The presence of the iodo group at the C3 position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the N-methylation prevents potential complications associated with the acidic N-H proton, such as catalyst inhibition or undesired side reactions that can occur with unprotected pyrazoles.[4][5][6]
This guide provides an in-depth exploration of key cross-coupling methodologies—Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—utilizing this compound. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested experimental procedures, and present troubleshooting insights to empower researchers in their synthetic endeavors.
The Foundational Principle: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of three fundamental steps: Oxidative Addition, a key bond-forming step (e.g., Transmetalation or Migratory Insertion), and Reductive Elimination.[7] Understanding this cycle is critical to rationalizing the role of each reagent and optimizing reaction conditions.
Caption: Generalized Palladium Catalytic Cycle.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, creating substituted alkynes that are valuable intermediates in organic synthesis.[5][8] The reaction uniquely employs a dual-catalyst system of palladium and copper, where the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[8]
Causality and Experimental Choices
-
Catalyst System : A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt (CuI) is standard. The palladium complex is the primary cross-coupling catalyst, while CuI generates the reactive copper acetylide intermediate.[8]
-
Base : A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It serves two roles: deprotonating the terminal alkyne to facilitate its reaction with CuI and neutralizing the HI generated during the catalytic cycle.
-
Solvent : Anhydrous, degassed solvents like THF or DMF are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.
Detailed Protocol: Synthesis of 3-(Phenylethynyl)-1,4-dimethyl-1H-pyrazole
-
Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (236 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 7.6 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition : Add 5 mL of anhydrous, degassed tetrahydrofuran (THF). Stir the resulting suspension for 5 minutes.
-
Coupling Partners : Add phenylacetylene (112 µL, 1.02 mmol, 1.02 equiv.) followed by triethylamine (Et₃N, 280 µL, 2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction : Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting iodide.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Data Summary: Representative Sonogashira Couplings
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 25 | ~90 | [9][10] |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | DMF | 60 | ~85 | [4][11] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (2) | Toluene | 50 | ~88 | [12] |
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably one of the most widely used C-C bond-forming reactions, prized for its operational simplicity, mild conditions, and the commercial availability and low toxicity of boronic acid reagents.[13][14]
Causality and Experimental Choices
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective catalyst for this transformation.[15] Alternatively, Pd(II) precursors like Pd(OAc)₂ can be used with phosphine ligands, which are reduced in situ to the active Pd(0) species.
-
Ligand : The choice of ligand is critical. While PPh₃ is often sufficient, more challenging couplings may benefit from bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which promote the oxidative addition and reductive elimination steps.[16][17]
-
Base : An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]
-
Solvent System : A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is common to dissolve both the organic substrates and the inorganic base.
Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)-1,4-dimethyl-1H-pyrazole
-
Setup : In a round-bottom flask, combine this compound (236 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv.), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent and Base : Add 1,4-dioxane (6 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2 mL, 4.0 mmol, 4.0 equiv.).
-
Reaction : Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C under an inert atmosphere and stir for 6 hours, or until TLC/LC-MS indicates full consumption of the starting material.
-
Work-up : Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the desired biaryl product.
Workflow Visualization
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck-Mizoroki Reaction: Olefin Functionalization
The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted olefins.[18][19] The reaction is notable for its excellent stereoselectivity, typically affording the trans isomer.[18]
Causality and Experimental Choices
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to Pd(0).
-
Ligand : For electron-rich iodo-pyrazoles, a simple phosphine ligand like tri(o-tolyl)phosphine or even a phosphite ligand like P(OEt)₃ can be effective.[20] In some cases, phosphine-free conditions can be employed, though these often require higher temperatures.[21]
-
Base : An organic base like triethylamine (Et₃N) is typically used to neutralize the HI formed during the reaction, regenerating the Pd(0) catalyst.
-
Solvent : High-boiling polar aprotic solvents such as DMF or NMP are often preferred to ensure sufficient reaction rates.
Detailed Protocol: Synthesis of (E)-Methyl 3-(1,4-dimethyl-1H-pyrazol-3-yl)acrylate
-
Setup : To a sealable reaction tube, add this compound (236 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol, 4 mol%).
-
Reagent Addition : Add 4 mL of anhydrous DMF, followed by methyl acrylate (135 µL, 1.5 mmol, 1.5 equiv.) and triethylamine (Et₃N, 210 µL, 1.5 mmol, 1.5 equiv.).
-
Reaction : Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up : After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Purification : Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired product.
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, coupling aryl halides with a vast range of amines.[22][23] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.
Causality and Experimental Choices
-
Catalyst & Ligand : This reaction is highly dependent on the ligand. The oxidative addition of the aryl iodide is followed by coordination of the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination.[24] Bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, DavePhos) are essential. They facilitate the crucial, often rate-limiting, reductive elimination step and prevent catalyst decomposition.[25][26] Pd₂(dba)₃ is a common Pd(0) source.
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to deprotonate the amine in the catalytic cycle.[24]
-
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base.
Detailed Protocol: Synthesis of N-Benzyl-1,4-dimethyl-1H-pyrazol-3-amine
-
Setup : In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), XantPhos (34.7 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition : Add this compound (236 mg, 1.0 mmol, 1.0 equiv.) and 5 mL of anhydrous toluene.
-
Coupling Partner : Add benzylamine (131 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction : Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Work-up : Cool to room temperature, quench carefully with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.
-
Purification : Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh bottle of palladium catalyst or a pre-catalyst. Ensure the reaction is rigorously degassed and under an inert atmosphere. |
| 2. Insufficient Base | Use freshly opened, high-purity base. For Suzuki, ensure the base is sufficiently soluble or the biphasic mixing is vigorous. | |
| 3. Poor Ligand Choice | For challenging couplings (Heck, Buchwald-Hartwig), screen a panel of bulky, electron-rich ligands (e.g., Buchwald or Herrmann-type ligands). | |
| Dehalogenation | Presence of water or protic impurities, especially in Suzuki and Heck reactions. | Use anhydrous solvents and reagents. Dry reagents thoroughly before use. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the reaction mixture (freeze-pump-thaw cycles or prolonged argon bubbling). |
| Formation of Side Products | Reaction temperature too high or reaction time too long. | Optimize temperature and monitor the reaction closely by TLC/LC-MS to quench upon completion. |
Conclusion
This compound is a robust and highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize diverse libraries of functionalized pyrazoles. The protocols and insights provided herein serve as a validated starting point for chemists in drug discovery and materials science to accelerate the development of novel, high-value molecules.
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Kārkliņa, A., Turks, M., & Valters, R. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(6), 54-71. ([Link])
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Kārkliņa, A., Turks, M., & Valters, R. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. ([Link])
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. ([Link])
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. ([Link])
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Wang, Z., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. ([Link])
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Al-Hourani, B. J., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 551-566. ([Link])
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Request PDF. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. ([Link])
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Kinzel, T., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. ([Link])
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. ([Link])
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])
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Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. ([Link])
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. ([Link])
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Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. ([Link])
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Semantic Scholar. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Semantic Scholar. ([Link])
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Inam, M., & Bhat, M. A. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Provided by publisher. ([Link])
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
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Kārkliņa, A., Turks, M., & Valters, R. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. ([Link])
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. ([Link])
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Demkowicz, S., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. ([Link])
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Gomaa, M. S., & Ali, M. M. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. ([Link])
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. ([Link])
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Wzorek, A., et al. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. ([Link])
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Gomaa, M. S., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. ([Link])
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Jana, A., & Sengupta, S. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. ([Link])
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Jana, A., & Sengupta, S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16165–16260. ([Link])
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Application Notes and Protocols: 3-Iodo-1,4-dimethyl-1H-pyrazole as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 1,4-Dimethylpyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for its diverse biological activities.[1][2] The specific substitution pattern of the 1,4-dimethyl-1H-pyrazole core imparts a unique combination of physicochemical properties, including metabolic stability and defined spatial orientation of substituents, making it a highly sought-after motif in modern drug discovery.[3] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and pesticides.[2][3] The strategic introduction of an iodine atom at the 3-position of this scaffold transforms it into a versatile building block, poised for a variety of powerful palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the utilization of 3-iodo-1,4-dimethyl-1H-pyrazole in key synthetic transformations, enabling the rapid generation of diverse molecular libraries for screening and lead optimization.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) center. This reactivity allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The primary applications explored in this guide are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Logical Workflow for Utilizing this compound
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-substituted aromatic systems.[4] The reaction of this compound with various boronic acids or their esters provides a facile entry into a diverse range of 3-aryl- and 3-vinyl-1,4-dimethyl-1H-pyrazoles.
Causality in Experimental Design:
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, such as dehalogenation and homocoupling. For electron-rich heterocyclic iodides like our substrate, a palladium(II) precatalyst in combination with a bulky, electron-rich phosphine ligand is often optimal.[5] The ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species. The base is crucial for the transmetalation step, activating the boronic acid component.[6] A mixed solvent system, typically an organic solvent with water, is employed to dissolve both the organic and inorganic reagents.[6]
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-1,4-dimethyl-1H-pyrazole
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).
-
Seal the Schlenk flask with a rubber septum and purge with argon for 10-15 minutes.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~85-95 |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | ~90-98 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | ~75-85 |
Note: Yields are estimated based on similar substrates in the literature and may require optimization for this compound.[4][6]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.
Mechanistic Considerations:
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8] The choice of base is critical to deprotonate the alkyne and facilitate the formation of the copper acetylide.
Detailed Protocol: Synthesis of 1,4-Dimethyl-3-(phenylethynyl)-1H-pyrazole
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Sonogashira Coupling Catalytic System Comparison
| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | TEA or DIPEA (2-3) | THF or DMF | RT - 80 |
| Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2) | Dioxane | 80 |
| Pd(P(t-Bu)₃)₂ (2) | None (Copper-free) | K₂CO₃ (2) | Toluene | 100 |
Note: These conditions are representative and may require optimization for specific substrates.[7][8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, enabling the synthesis of a broad range of arylamines.[9][10] This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities.
Catalytic Cycle and Key Parameters
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which promotes both the oxidative addition and the rate-limiting reductive elimination step.[9] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[11]
Detailed Protocol: Synthesis of N-benzyl-1,4-dimethyl-1H-pyrazol-3-amine
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and a stir bar.
-
Add anhydrous toluene (5 mL) and benzylamine (1.1 mmol, 1.1 equiv.).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 18-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ligand and Base Screening for Buchwald-Hartwig Amination
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 |
| Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2) | Toluene | 100 |
Note: Conditions are based on general protocols for halo-heterocycles and will likely require optimization.[9][10]
Applications in Drug Discovery and Agrochemicals
The functionalized 1,4-dimethyl-1H-pyrazole derivatives synthesized via these methods are valuable scaffolds for the development of new therapeutic agents and crop protection chemicals.
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The ability to introduce diverse aryl and heteroaryl substituents at the 3-position allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.
-
Anti-inflammatory Agents: Pyrazole-containing compounds have a long history as anti-inflammatory drugs. The derivatives of 1,4-dimethyl-1H-pyrazole can be explored for their potential as novel COX inhibitors or modulators of other inflammatory pathways.
-
Herbicides and Fungicides: The pyrazole scaffold is present in several commercial agrochemicals.[2] The introduction of different functional groups via cross-coupling can lead to the discovery of new herbicides and fungicides with improved efficacy and selectivity.[3]
References
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
1,4-Dimethyl-1H-pyrazol-5-amine. MySkinRecipes.
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Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
-
Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. Benchchem.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc.
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Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Dalton Transactions.
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. J&K Scientific.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
-
Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
-
3,4-Dimethyl-1H-pyrazole. Benchchem.
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole- 1-carbothiohydrazide derivatives as n. ChemRxiv.
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays. Science of The Total Environment.
-
Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules.
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc..
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Application Notes & Protocols: Regioselective Iodination of Dimethylpyrazole for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry due to their widespread presence in biologically active molecules.[1] The functionalization of the pyrazole ring is a critical step in drug discovery and development, enabling the synthesis of novel compounds with tailored properties. Among various functionalization strategies, the introduction of an iodine atom is particularly valuable. Iodinated pyrazoles are versatile synthetic intermediates, serving as key precursors for carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions like Suzuki-Miyaura and Sonogashira.[2][3]
This guide provides a comprehensive overview of scientifically vetted protocols for the iodination of 3,5-dimethylpyrazole, a common and readily available starting material.[4] We will explore methodologies that offer precise regiochemical control, allowing for the selective synthesis of either 4-iodo or 5-iodo isomers, and delve into the chemical principles that govern this selectivity.
Section 1: The Chemistry of Pyrazole Iodination
Electronic Properties and Regioselectivity
The regiochemical outcome of the iodination of 3,5-dimethylpyrazole is dictated by the electronic nature of the pyrazole ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this mechanism, the electron-rich pyrazole ring acts as a nucleophile attacking an electrophilic iodine species.[5] Computational and experimental studies have shown that the C4 position of the pyrazole ring is the most electron-rich and thus the most nucleophilic site.[5] Consequently, direct electrophilic iodination overwhelmingly favors substitution at the C4 position.[6] Achieving iodination at other positions, such as C5, requires a fundamental change in the reaction mechanism, which will be discussed in Section 3.
The Mechanism: Electrophilic Aromatic Substitution (EAS)
The iodination at the C4 position follows a canonical two-step EAS pathway:
-
Attack on the Electrophile: The π-system of the pyrazole ring attacks an electrophilic iodine species (e.g., I⁺, or a polarized source like I-Cl or protonated NIS). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base present in the reaction medium abstracts a proton from the C4 carbon, collapsing the intermediate and restoring the aromaticity of the ring to yield the final 4-iodo-3,5-dimethylpyrazole product.
Figure 1: General mechanism for C4 electrophilic iodination of 3,5-dimethylpyrazole.
Section 2: Protocols for C4-Iodination of 3,5-Dimethylpyrazole
The following protocols are optimized for the regioselective synthesis of 4-iodo-3,5-dimethylpyrazole, the thermodynamically favored product of electrophilic substitution.
Protocol 2.1: Green Iodination using Iodine and Hydrogen Peroxide
This method is environmentally friendly, utilizing water as the solvent and producing water as the only stoichiometric byproduct.[7] Hydrogen peroxide acts as a mild oxidant to regenerate the active iodine electrophile from the hydrogen iodide (HI) formed during the reaction, allowing for the use of substoichiometric amounts of molecular iodine.
Principle: The overall reaction is I₂ + H₂O₂ + 2 Py-H → 2 Py-I + 2 H₂O. The H₂O₂ oxidizes the I⁻ byproduct back to I₂, ensuring high atom economy.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq).
-
Suspend the pyrazole in water.
-
Add molecular iodine (I₂) (0.5 eq) to the suspension.
-
To this stirred mixture, add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 eq) dropwise at room temperature.[6]
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine (until the organic layer is colorless), followed by a saturated brine solution.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography on silica gel as needed.
Protocol 2.2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media
N-Iodosuccinimide (NIS) is an easy-to-handle, solid source of electrophilic iodine. Its reactivity is significantly enhanced in the presence of a strong acid catalyst, which protonates the succinimide carbonyl, making the N-I bond more polarized and susceptible to cleavage. This method is particularly effective for less-reactive or deactivated pyrazole substrates.[8][9]
Principle: An acid catalyst (e.g., TFA, H₂SO₄) activates NIS, generating a highly potent iodinating species capable of reacting with even electron-poor aromatic systems.
Step-by-Step Methodology:
-
Dissolve the 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask.[1]
-
Add a solution of N-Iodosuccinimide (NIS) (1.1–1.5 eq) in trifluoroacetic acid (TFA) or add NIS as a solid followed by a catalytic amount of sulfuric acid.[1][10]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 80 °C) if the substrate is deactivated.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution to room temperature and dilute with a larger volume of an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess NIS, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.3: Oxidative Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
Ceric Ammonium Nitrate (CAN) is a powerful single-electron oxidant that can facilitate the iodination of aromatic rings with molecular iodine under mild conditions.[11] This method is known for its high efficiency and excellent regioselectivity for the C4 position.[3][12]
Principle: CAN acts as an oxidant to generate the electrophilic iodine species in situ. The reaction proceeds under mild conditions and is effective for a range of pyrazole derivatives.[13]
Step-by-Step Methodology:
-
Dissolve the 3,5-dimethylpyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add elemental iodine (I₂) (typically 1.1–1.3 eq) to the solution.
-
Slowly add a solution of Ceric Ammonium Nitrate (CAN) (typically 1.1 eq) in acetonitrile.[12]
-
Stir the reaction mixture at room temperature or reflux overnight until the starting material is consumed (monitor by TLC or LC-MS).[12]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Section 3: A Protocol for Regiocontrolled C5-Iodination
To override the intrinsic electronic preference for C4-substitution, a different strategy known as Directed ortho-Metalation (DoM) is employed.[14] This pathway involves the deprotonation of the C5 position with a strong organolithium base, followed by quenching the resulting anion with an iodine source. The C5 proton is more acidic than the C4 proton, allowing for selective deprotonation.[3]
Principle: A strong base (n-BuLi) acts as a deprotonating agent rather than an electrophile source. It selectively abstracts the most acidic proton at the C5 position to form a lithium pyrazolide intermediate. This potent nucleophile then attacks molecular iodine to form the C5-iodo product exclusively.[3][12][15] This reaction must be carried out under strictly anhydrous conditions and at low temperatures to prevent side reactions.
Figure 2: Experimental workflow for the C5-iodination of a pyrazole via Directed ortho-Metalation.
Step-by-Step Methodology:
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-substituted 3-methylpyrazole derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (typically 1.3 eq of a 2.5 M solution in hexanes) dropwise with vigorous stirring. A color change is often observed.[1]
-
Stir the resulting mixture at -78 °C for 10-15 minutes to ensure complete formation of the lithium pyrazolide.
-
Quenching: Add a solution of molecular iodine (I₂) (1.4 eq) in dry THF to the reaction mixture via a syringe or cannula.[1]
-
Allow the reaction to gradually warm to room temperature over several hours (e.g., 4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium thiosulfate (Na₂S₂O₃).[2][12]
-
Dilute with dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated aqueous Na₂S₂O₃ and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-iodo derivative.
Section 4: Comparative Summary and Method Selection
| Method | Key Reagents | Typical Solvent | Temp. | Regioselectivity | Typical Yield | Advantages & Best Use Case |
| Green Iodination | I₂, H₂O₂ | Water | Room Temp. | C4 | Good-Excellent | Environmentally friendly, high atom economy, ideal for scalable synthesis.[7] |
| NIS/Acid | NIS, TFA or H₂SO₄ | Acetonitrile, Acetic Acid | RT to 80 °C | C4 | Good | Effective for deactivated or sensitive substrates; easy-to-handle solid reagent.[1][8] |
| Oxidative (CAN) | I₂, CAN | Acetonitrile | Reflux | C4 | Good-Excellent | Mild conditions, highly reliable and regioselective for standard pyrazoles.[2][3] |
| Directed Metalation | n-BuLi, I₂ | Anhydrous THF | -78 °C to RT | C5 (Exclusive) | Good (65-89%) | Provides exclusive access to the C5-iodo isomer, a key building block.[2][3] |
Section 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Unstable substrate under reaction conditions (e.g., sulfonamides).[12] | - Increase reaction time, temperature, or reagent stoichiometry. - Switch to a milder protocol (e.g., I₂/H₂O₂). - Protect sensitive functional groups prior to iodination.[12] |
| Over-iodination | The pyrazole ring is highly activated by electron-donating groups, leading to di- or tri-iodinated products.[12] | - Carefully control the stoichiometry of the iodinating agent (use ~1.0-1.1 eq). - Use milder reaction conditions (lower temperature, shorter reaction time).[12] |
| No Reaction | The pyrazole ring is heavily deactivated by strong electron-withdrawing groups. | - Use a more powerful iodinating system, such as NIS in a strong acid like TFA or H₂SO₄.[8] |
| Unintended Iodination | An electron-rich aromatic substituent on the pyrazole is also susceptible to electrophilic iodination.[12] | - Employ a more regioselective method with milder conditions. - Consider using a protecting group on the susceptible aromatic ring if possible.[12] |
| Low yield in C5-Iodination | - Presence of moisture or oxygen, which quenches the organolithium intermediate. - Impure or titrated n-BuLi. | - Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. - Use freshly distilled anhydrous solvents. - Titrate the n-BuLi solution before use to determine its exact concentration. |
Conclusion
The iodination of 3,5-dimethylpyrazole is a synthetically powerful transformation that can be controlled with a high degree of precision. For the electronically favored C4-iodo product, researchers can choose from several robust methods, including a highly efficient and green protocol using hydrogen peroxide. For the sterically accessible but electronically disfavored C5-iodo isomer, a mechanistically distinct directed metalation strategy provides exclusive access. By understanding the underlying chemical principles and carefully selecting the appropriate protocol, scientists can reliably synthesize these valuable iodinated pyrazole building blocks for applications in drug discovery and materials science.
References
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Adimurthy, S. et al. (2006). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Available at: [Link]
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Prakash, G. K. S. et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Angewandte Chemie International Edition. Available at: [Link]
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Adimurthy, S. et al. (2006). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Available at: [Link]
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Sciforum (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Available at: [Link]
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Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]
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Petrosyan, V. A. et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
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Świątek, K. et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
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Elguero, J. et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
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ResearchGate (2009). Ceric ammonium nitrate (CAN) as oxidizing or nitrating reagent for organic reactions in ionic liquids. Available at: [Link]
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Vaughan, J. D. et al. (1969). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. Available at: [Link]
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Choi, H. (2023). Pyrazole iodination. Chemistry Stack Exchange. Available at: [Link]
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Nair, V. et al. (2006). Facile Route to Tetrasubstituted Pyrazoles Utilizing Ceric Ammonium Nitrate. Organic Letters. Available at: [Link]
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ResearchGate (2024). Mainstream Synthetic Methods to N¹‐Aryl 3‐Di/trifluoromethyl Pyrazoles. Available at: [Link]
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Baran Lab, Scripps Research (2007). Directed Metalation: A Survival Guide. Available at: [Link]
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Wang, H. et al. (2018). Regioselective C5-H Direct Iodination of Indoles. Organic Chemistry Frontiers. Available at: [Link]
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Phansavath, P. & Ratovelomanana-Vidal, V. (2012). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts. Available at: [Link]
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Heravi, M. M. et al. (2009). Cerium (IV) Ammonium Nitrate (CAN) Catalyzed One-pot Synthesis of 2-Arylbenzothiazoles. Journal of the Chinese Chemical Society. Available at: [Link]
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Fustero, S. et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters. Available at: [Link]
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Świątek, K. et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
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Reddit (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. Available at: [Link]
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Ablajan, K. et al. (2013). Cerium ammonium nitrate (CAN)-catalyzed four-component one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazoles under ultrasound irradiation. Molecular Diversity. Available at: [Link]
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Aggarwal, R. et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Arkat USA. Available at: [Link]
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Wang, J. et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications. Available at: [Link]
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Application Note & Protocols: A Guide to Modern Experimental Setups for Pyrazole Synthesis
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, found in a multitude of pharmaceuticals, agrochemicals, and functional materials. The enduring relevance of this scaffold necessitates the continual evolution of its synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of experimental setups for pyrazole synthesis. We move beyond a simple recitation of steps to explain the causality behind experimental choices, comparing the classical Knorr synthesis with modern, efficiency-driven techniques such as microwave-assisted and continuous flow synthesis. Each section includes detailed, field-proven protocols, workflow visualizations, and a discussion of the underlying principles to empower researchers in selecting and optimizing the ideal setup for their specific synthetic goals.
The Foundational Method: Knorr Pyrazole Synthesis in a Batch Setup
First reported in 1883, the Knorr pyrazole synthesis remains a highly reliable and versatile method for constructing the pyrazole core.[1][2] It involves the acid-catalyzed cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] Its simplicity and the use of readily available starting materials make it a staple in both academic and industrial laboratories.[1][5]
Mechanism and Scientific Rationale
The reaction proceeds via two key stages: condensation and cyclization/dehydration.[3]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the most reactive carbonyl (e.g., a ketone over an ester).[6] This step is acid-catalyzed and forms a hydrazone intermediate.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular attack on the remaining carbonyl group.[1] The resulting cyclic intermediate readily undergoes dehydration to lose two molecules of water, forming the stable aromatic pyrazole ring.[3][6]
A critical consideration is regioselectivity . When using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines, two different regioisomeric pyrazole products can be formed, depending on which carbonyl group is attacked first.[1][7] The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions, such as pH.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-pyrazole (Batch)
This protocol details the synthesis of a pyrazole from phenylhydrazine and benzoylacetone.
Materials:
-
Phenylhydrazine
-
Benzoylacetone (1-phenyl-1,3-butanedione)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard glassware for work-up and filtration
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzoylacetone (1.62 g, 10 mmol) in 30 mL of ethanol.
-
Reagent Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by 5 drops of glacial acetic acid to catalyze the reaction.[3]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 2 hours.[3]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase of 30% ethyl acetate in hexane.[1] The consumption of the starting materials indicates completion.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[1]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove impurities. Allow the product to air dry.[3] Further purification can be achieved by recrystallization from ethanol.
High-Efficiency Setups: Microwave and Continuous Flow Synthesis
While robust, conventional batch heating can be time-consuming. Modern techniques offer significant advantages in terms of speed, safety, and scalability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates.[8] By directly coupling with polar molecules in the mixture, microwaves provide rapid and uniform heating, often leading to higher yields and cleaner reactions in minutes instead of hours.[9]
Experimental Setup: The primary equipment is a dedicated laboratory microwave reactor. Reactions are performed in sealed, pressure-rated glass vials. The reactor allows for precise control of temperature, pressure, and irradiation power.[10]
Caption: Standard workflow for microwave-assisted synthesis.
Protocol 2.1: Microwave Synthesis of Quinolin-2(1H)-one-based Pyrazoles
This protocol is adapted from a reported synthesis of bioactive pyrazoles.[9]
Materials:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol)
-
Arylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (solvent)
-
Microwave reactor with appropriate vials and caps
Experimental Procedure:
-
Vial Preparation: In a 10 mL microwave reaction vial, add the α,β-unsaturated ketone (1 mmol), the arylhydrazine (1.2 mmol), and 3 mL of glacial acetic acid.[9]
-
Sealing: Add a magnetic stir bar and securely crimp a cap onto the vial.
-
Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120°C, the power to 360 W, and the reaction time to 10 minutes with active stirring.[9]
-
Work-up: After the reaction completes and the vial has cooled to a safe temperature, pour the mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the crude product. Recrystallization from ethanol can be used for further purification.
Table 1: Comparison of Conventional vs. Microwave Synthesis for Pyrazoles
| Entry | Synthesis Target | Conventional Method (Time) | Microwave Method (Time) | Yield (MW) | Reference |
|---|---|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyrimidines | 3-5 hours (reflux) | 3-5 minutes (270 W) | 82-98% | [9] |
| 2 | Pyrazole-Oxadiazole Hybrids | 7-9 hours (reflux) | 9-10 minutes | 79-92% | [11] |
| 3 | 4-Arylidenepyrazolones | Not specified | 10 minutes (420 W) | 51-98% |[8] |
Continuous Flow Synthesis
Flow chemistry has revolutionized chemical synthesis by performing reactions in a continuously flowing stream through a reactor.[12] This technology offers superior control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous reagents, and seamless scalability from lab to production.[13]
Experimental Setup: A typical flow system consists of high-precision pumps to deliver reagents, a T-mixer for combining streams, a reactor (often a heated coil or microchip), a back-pressure regulator to maintain high pressure and temperature, and a collection vessel.
Caption: Schematic of a two-stage continuous flow setup.
Protocol 2.2: Two-Stage Flow Synthesis of Pyrazoles from Acetophenones
This protocol describes a telescoped process where an intermediate is formed and immediately used in the next step without isolation.
System Parameters:
-
Pumps: Three syringe pumps
-
Reactor 1: Stainless-steel coil (e.g., 5 mL volume)
-
Reactor 2: Glass mixer-chip (e.g., 2 mL volume)
-
Solvent: DMF
Experimental Procedure:
-
Solution Preparation:
-
Solution A: Acetophenone in DMF.
-
Solution B: Dimethylformamide dimethyl acetal (DMADMF) in DMF.
-
Solution C: Hydrazine in DMF.
-
-
First Stage (Enaminone Formation): Pump solutions A and B at a combined flow rate of 0.5 mL/min through Reactor 1, which is heated to 170°C. This provides a residence time of 10 minutes for the formation of the enaminone intermediate.
-
Second Stage (Cyclization): The output stream from Reactor 1 is fed into a T-mixer where it combines with Solution C, pumped at 0.5 mL/min.
-
Pyrazole Formation: The combined stream (total flow rate 1.0 mL/min) immediately enters Reactor 2, heated to 150°C, for a residence time of 2 minutes to complete the cyclization.
-
Collection: The final product stream exits the system through a back-pressure regulator and is collected for analysis and purification. This continuous setup allows for the safe, high-yield production of pyrazoles from simple starting materials.
Sustainable Methodologies: Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes.[14][15] For pyrazole synthesis, this often involves using environmentally benign solvents like water or ethanol, employing solvent-free conditions, or utilizing recyclable catalysts.[16][17] These methods are not only more sustainable but can also simplify work-up procedures.[17]
Protocol 3.1: Aqueous, Catalyst-Mediated Synthesis of Tetrasubstituted Pyrazoles
This one-pot protocol utilizes water as the solvent and a phase-transfer catalyst to facilitate the reaction.[17]
Materials:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Cetyltrimethylammonium bromide (CTAB) (10 mol%)
-
Water
Experimental Procedure:
-
Reaction Setup: In a flask, combine the aryl aldehyde, ethyl acetoacetate, phenylhydrazine, and CTAB in 10 mL of water.
-
Heating: Heat the mixture to reflux with vigorous stirring for the time required as monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates out of the aqueous solution is collected by simple vacuum filtration.
-
Purification: The product can be washed with water and then recrystallized from ethanol to achieve high purity. This method avoids hazardous organic solvents, making it an excellent green alternative.[17]
Conclusion
The synthesis of pyrazoles can be approached through a variety of experimental setups, each with distinct advantages. The classical Knorr synthesis in a batch setup remains a reliable and accessible method for general-purpose synthesis. For rapid optimization, methods development, and the synthesis of compound libraries, microwave-assisted synthesis offers unparalleled speed and efficiency. For large-scale production, improved safety, and process control, continuous flow chemistry is the superior technology. Finally, incorporating the principles of green chemistry by using aqueous media or solvent-free conditions is crucial for developing sustainable synthetic routes. The choice of setup ultimately depends on the specific goals of the researcher, balancing factors of scale, speed, safety, and environmental impact.
References
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Patel, V. K., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Applied Organometallic Chemistry. Available at: [Link]
-
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances. Available at: [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. Available at: [Link]
-
Comas-Barceló, J., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology. Available at: [Link]
-
GalChimia (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. Available at: [Link]
-
McNally, A., et al. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie. Available at: [Link]
-
Patel, V. K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Scilit (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Scilit. Available at: [Link]
-
Pires, B., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]
-
J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]
-
Candeias, S., et al. (2010). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Chem Help ASAP (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
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Royal Society of Chemistry (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
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Naimi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Boulebd, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Zhang, Z., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Royal Society of Chemistry (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]
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Giradkar, V. (2016). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
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Desai, N. C., et al. (2022). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]
-
Kidwai, M., et al. (2000). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Available at: [Link]
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JoVE (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. YouTube. Available at: [Link]
-
Belkheira, I., et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. Available at: [Link]
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The Strategic Application of 3-Iodo-1,4-dimethyl-1H-pyrazole in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a "Privileged" Structure in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[3][4] Its prevalence in FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, underscores its significance.[1][5] The pyrazole moiety's value lies in its metabolic stability, synthetic tractability, and its ability to act as a versatile bioisostere, capable of engaging in crucial hydrogen bonding and hydrophobic interactions with biological targets.[1][5]
Within the vast chemical space of pyrazole derivatives, halogenated intermediates are indispensable tools for molecular elaboration. The introduction of an iodine atom, in particular, transforms the pyrazole core into a highly versatile building block, primed for a variety of powerful cross-coupling reactions.[6][7] This guide focuses on a specific, yet highly valuable reagent: 3-Iodo-1,4-dimethyl-1H-pyrazole . We will delve into its synthesis, its application in cornerstone C-C bond-forming reactions, and its strategic role in the generation of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][3]
Synthesis and Characterization of this compound
The efficient synthesis of this compound is a critical first step for its utilization in drug discovery campaigns. A robust synthetic route typically involves two key stages: the formation of the 1,4-dimethyl-1H-pyrazole core, followed by regioselective iodination.
Part 1: Synthesis of the 1,4-Dimethyl-1H-pyrazole Core
The construction of the pyrazole ring can be achieved through various methods, with the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine being a classic and reliable approach.[8] A documented method for the synthesis of 1,4-disubstituted pyrazoles involves the reaction of an acetal with an N-substituted halomethyliminium salt, followed by treatment with a monosubstituted hydrazine.[9]
Protocol 1: Proposed Synthesis of 1,4-Dimethyl-1H-pyrazole
This protocol is adapted from established methods for synthesizing 1,4-disubstituted pyrazoles.[9]
Step 1: Reaction of 2-ethyl-1,3-dioxolane with N,N-dimethyl chloromethyliminium chloride.
-
In a suitable reactor, dissolve N,N-dimethyl chloromethyliminium chloride (2.0 eq) in an anhydrous solvent such as chloroform.
-
To this solution, add 2-ethyl-1,3-dioxolane (1.0 eq) at a controlled temperature, typically between 50-70°C.
-
Heat the reaction mixture for approximately 2 hours at 75°C to ensure complete formation of the intermediate.
Step 2: Cyclization with Monomethylhydrazine.
-
Cool the reaction mixture containing the in-situ generated intermediate.
-
Slowly add monomethylhydrazine to the reactor. This step is often exothermic and may require cooling to maintain the desired reaction temperature.
-
After the addition is complete, allow the reaction to proceed until TLC or LC-MS analysis indicates the consumption of the intermediate.
-
Upon completion, the crude product can be worked up by washing with a concentrated alkaline aqueous solution and extracting with an organic solvent.
-
Purification via distillation or column chromatography will yield pure 1,4-dimethyl-1H-pyrazole.
Part 2: Regioselective Iodination
The direct iodination of the pyrazole ring is the next critical step. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. However, when the C4 position is blocked, as in 1,4-dimethyl-1H-pyrazole, iodination is directed to other available positions, primarily C3 or C5. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity. Methods utilizing iodine monochloride (ICl) or elemental iodine with an oxidant have proven effective for the iodination of pyrazoles.[6][10]
Protocol 2: Proposed Synthesis of this compound
This protocol is based on general procedures for pyrazole iodination.[10]
-
Dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add ceric ammonium nitrate (CAN) (0.6 eq) as a mild oxidant, followed by elemental iodine (I₂) (0.6 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1395443-04-5 | [11] |
| Molecular Formula | C₅H₇IN₂ | [11] |
| Molecular Weight | 222.03 g/mol | [11] |
| Appearance | Typically an off-white to yellow solid or oil | |
| Purity | >98% (Commercially available) | [11] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unleashed in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position serves as a reactive handle for the strategic introduction of aryl, heteroaryl, and alkynyl moieties, which are prevalent in kinase inhibitors.[6] Aryl iodides are generally more reactive than their bromide or chloride counterparts in these reactions due to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.[7]
The Suzuki-Miyaura Coupling: Forging Aryl-Pyrazole Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron compound and an organic halide.[12] In the context of kinase inhibitor synthesis, this reaction is instrumental for introducing (hetero)aryl groups that can form key interactions within the ATP-binding pocket of a target kinase.[13][14]
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole and can be optimized for the 3-iodo isomer.[11]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2)[13]
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄)[14]
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-2.5 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (typically 2-5 mol%).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Suzuki-Miyaura Coupling.
The Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[15] This reaction is invaluable for installing alkynyl linkers or functional groups, which can act as rigid spacers or engage in specific interactions with the target protein.[16][17]
Protocol 4: Sonogashira Coupling of this compound
This protocol is based on established methods for the Sonogashira coupling of iodopyrazoles.[16][18]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2-3 eq).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture to remove salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the 3-alkynyl-1,4-dimethyl-1H-pyrazole.
Caption: Simplified Catalytic Cycles in Sonogashira Coupling.
Strategic Role in Kinase Inhibitor Design
The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[2][19] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[2] The substituents at the C3, C4, and C5 positions project into different regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.[1][3]
The 1,4-dimethyl-1H-pyrazole core, accessible via intermediates like this compound, is featured in inhibitors targeting various kinases, including JNK3, a key player in neurodegenerative diseases.[20]
Table 2: Representative Kinase Inhibitors Featuring the Pyrazole Scaffold
| Kinase Target | Inhibitor Scaffold Example | Representative IC₅₀ | Rationale for Pyrazole Moiety | Reference |
| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | 227 nM | Core scaffold for selective inhibition. | [20] |
| Akt1 | Afuresertib (pyrazole-based) | IC₅₀ = 1.3 nM | Forms key interactions with the hinge region. | [3] |
| Aurora A/B | Pyrazolyl benzimidazole derivatives | IC₅₀ = 35 nM (Aurora A) | Hinge-binding and scaffold for further functionalization. | [3] |
| CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | EC₅₀ = 33 nM (cellular) | Key pharmacophore for CDK targeting. | [19] |
The ability to use this compound to install diverse aryl and heteroaryl groups at the C3 position is a powerful strategy. These appended groups can extend into the hydrophobic pocket of the kinase or towards the solvent-exposed region, allowing medicinal chemists to modulate physicochemical properties such as solubility and cell permeability, which are critical for developing viable drug candidates.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for medicinal chemistry. Its utility stems from the strategic placement of the iodine atom on the privileged pyrazole scaffold, enabling efficient and modular synthesis of complex molecules through robust cross-coupling methodologies. As the demand for novel, selective, and potent kinase inhibitors continues to grow, building blocks like this compound will remain essential tools in the arsenal of drug discovery professionals. The protocols and strategic insights provided herein offer a foundation for researchers to leverage this powerful reagent in the quest for the next generation of targeted therapeutics.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (n.d.). Wiley Online Library. Retrieved January 2, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 2, 2026, from [Link]
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Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]
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Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved January 2, 2026, from [Link]
- Process for the preparation of 1,4-substituted pyrazoles. (n.d.). Google Patents.
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved January 2, 2026, from [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole. (2011). Chinese Journal of Energetic Materials. Retrieved January 2, 2026, from [Link]
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(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. Retrieved January 2, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Inorganic and Nano-Metal Chemistry. Retrieved January 2, 2026, from [Link]
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5-Iodo-1,4-dimethyl-1H-pyrazole 1g. (n.d.). Dana Bioscience. Retrieved January 2, 2026, from [Link]
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Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances. Retrieved January 2, 2026, from [Link]
-
Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 2, 2026, from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 2, 2026, from [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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Application Notes & Protocols: The Pyrazole Scaffold in Modern Drug Discovery
Preamble: The Pyrazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as one of the most prominent of these structures.[1][2][3] Its unique physicochemical properties—including the capacity for its two nitrogen atoms to act as hydrogen bond donors and acceptors—make it a versatile building block for creating potent and selective modulators of biological function.[4]
The success of the pyrazole nucleus is evidenced by its presence in a multitude of FDA-approved drugs, from the anti-inflammatory agent Celecoxib to anticancer kinase inhibitors like Crizotinib and the erectile dysfunction treatment Sildenafil.[1][3][5] This guide provides an in-depth exploration of the applications of functionalized pyrazoles in key therapeutic areas, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Section 1: Anti-Inflammatory Applications - The Celecoxib Story
The development of pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) revolutionized pain and inflammation management. The key innovation was achieving selectivity for cyclooxygenase-2 (COX-2) over COX-1, thereby reducing the gastrointestinal side effects associated with older, non-selective NSAIDs.[6][7]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8][9] The COX-1 isoform is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced at sites of inflammation.[7]
Celecoxib, a diaryl-substituted pyrazole, is a highly selective COX-2 inhibitor.[10] Its polar sulfonamide side chain binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[6] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, leading to its potent anti-inflammatory and analgesic effects.[6][8][10]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Structure-Activity Relationship (SAR) Insights for COX-2 Inhibitors
The development of selective COX-2 inhibitors like Celecoxib was guided by extensive SAR studies. The general pharmacophore for this class of diaryl heterocycles is well-defined.
| Position on Pyrazole Core | Functional Group / Moiety | Impact on Activity | Rationale |
| N1-Phenyl | 4-Sulfonamide or 4-Methylsulfonyl | Critical for Selectivity | The sulfonamide/sulfonyl group fits into the distinct hydrophilic side-pocket of COX-2, which is absent in COX-1, conferring selectivity.[6] |
| C3 | Trifluoromethyl (CF3) | Enhances Potency | The electron-withdrawing nature of the CF3 group contributes to the overall electronic profile favorable for binding. |
| C5 | 4-Methylphenyl | Potency & Binding | This aryl group occupies a hydrophobic region of the enzyme's active site, contributing to binding affinity. |
Protocol: Synthesis of a Celecoxib Analog
This protocol outlines a representative synthesis of a 1,3,5-trisubstituted pyrazole, a core structure in many anti-inflammatory agents, via the cyclocondensation of a 1,3-diketone with a substituted hydrazine.[11]
Objective: To synthesize 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole.
Principle: The Knorr pyrazole synthesis involves the reaction of a β-dicarbonyl compound (here, a trifluoromethyl-substituted diketone) with a hydrazine derivative. The reaction proceeds via condensation and subsequent cyclization with dehydration to form the stable aromatic pyrazole ring.
Materials & Equipment:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. The reagents may not fully dissolve initially. Add a magnetic stir bar.
-
Catalyst Addition: Add 5-10 drops of glacial acetic acid to the suspension. This catalyzes the condensation reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-85°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Causality Note: Heating under reflux provides the necessary activation energy for the cyclization and dehydration steps while preventing solvent loss.
-
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.
-
Workup - Precipitation: After the reaction is complete, allow the flask to cool to room temperature. The product will often begin to crystallize. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
-
Characterization: Dry the final product under vacuum. Characterize by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Section 2: Anticancer Applications - Targeting Cellular Proliferation
Functionalized pyrazoles are integral to modern oncology, primarily as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that become dysregulated in cancer.[3][12] Drugs like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) exemplify the success of this scaffold.[13]
Mechanism of Action: Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental "on/off" switch in cell signaling. In many cancers, kinases are constitutively active, leading to uncontrolled cell growth and proliferation. Pyrazole-based inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase and preventing phosphorylation.
Caption: Workflow of ATP-competitive kinase inhibition by a pyrazole-based drug.
Protocol: In Vitro Kinase Inhibition Assay (BRAF V600E)
This protocol describes a method to evaluate the inhibitory activity of a synthesized pyrazole compound against a specific kinase, such as the cancer-relevant BRAF V600E mutant.[14]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against BRAF V600E kinase.
Principle: A luminescent kinase assay (e.g., Kinase-Glo®) is used. The assay quantifies the amount of ATP remaining in solution following a kinase reaction. High kinase activity results in ATP consumption and a low luminescence signal. An effective inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Materials & Equipment:
-
Recombinant human BRAF V600E enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test pyrazole compound, dissolved in DMSO
-
Vemurafenib (positive control inhibitor)[14]
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Plate luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in a DMSO-containing buffer. A typical starting concentration is 100 µM, diluted in 10 steps (e.g., 1:3 dilutions). Also prepare dilutions for the positive control, Vemurafenib.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the substrate (MEK1), and ATP at a concentration near its Km for the enzyme.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test compound or control to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Trustworthiness Note: The "no inhibitor" control defines 100% kinase activity, while the "no enzyme" control defines 0% activity (background signal). These are essential for accurate data normalization.
-
Add 2.5 µL of the BRAF V600E enzyme solution to all wells except the "no enzyme" control.
-
-
Kinase Reaction: Initiate the reaction by adding 5 µL of the reaction mixture (from step 2) to all wells.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the "no inhibitor" control).
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Reading: Incubate the plate for 10 minutes in the dark to stabilize the signal. Read the luminescence on a plate luminometer.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - [Signal_test - Signal_no_enzyme] / [Signal_no_inhibitor - Signal_no_enzyme]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Representative Biological Data
The following table summarizes hypothetical IC₅₀ data for a series of pyrazole derivatives designed as BRAF V600E inhibitors, illustrating common SAR trends.[14]
| Compound | R¹ Group (at C3) | R² Group (at N1) | BRAF V600E IC₅₀ (nM) | Antiproliferative IC₅₀ (A375 cells, nM) |
| 5a | Phenyl | Acetamide | 85 | 1500 |
| 5b | 4-Fluorophenyl | Acetamide | 40 | 980 |
| 5c | 4-Chlorophenyl | Acetamide | 35 | 950 |
| 5r | 4-Methoxyphenyl | Acetamide | 10 | 96 |
| Vemurafenib | (Reference) | (Reference) | 4 | 105 |
Data inspired by published results to illustrate SAR principles.[14] The data suggests that electron-donating groups (like methoxy) at the para-position of the C3-phenyl ring enhance both enzymatic and cellular activity.
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Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. [Link]
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Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones | Request PDF - ResearchGate. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
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Application Notes and Protocols: Synthesis of Pyrazole-Based Ligands for Catalysis
Introduction: The Versatility of Pyrazole-Based Ligands in Modern Catalysis
Pyrazole-based ligands have emerged as a cornerstone in the design of transition metal catalysts, driving innovation across a spectrum of chemical transformations. Their enduring appeal stems from a unique combination of electronic and steric tunability, robust coordination to metal centers, and the relative ease with which their synthesis can be tailored to specific catalytic applications. The pyrazole core, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers a rich playground for synthetic chemists. One nitrogen atom typically acts as a coordinating site, while the other can be readily functionalized to introduce steric bulk, secondary coordinating groups, or electronically modifying substituents. This inherent modularity allows for the fine-tuning of the ligand's properties to modulate the reactivity and selectivity of the resulting metal complex.[1][2]
Protic pyrazoles, those with an N-H group, introduce an additional layer of functionality, acting as proton-responsive ligands that can participate in metal-ligand cooperation to facilitate challenging bond activations.[3] This has led to their successful application in a range of catalytic processes, including transfer hydrogenation, oxidation reactions, and polymerization.[3][4][5] Furthermore, the development of multidentate pyrazole-containing ligands, such as the well-known "scorpionate" ligands, has provided access to highly stable and active catalysts for a variety of cross-coupling reactions and bioinorganic modeling studies.[6][7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies for accessing pyrazole-based ligands. We will delve into the mechanistic underpinnings of these methods, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of representative ligands.
Core Synthetic Strategies for Pyrazole-Based Ligands
The construction of the pyrazole ring and its subsequent functionalization are central to the synthesis of these versatile ligands. Several robust methods have been established, each with its own set of advantages and considerations.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
First reported in 1883, the Knorr pyrazole synthesis remains one of the most fundamental and widely used methods for the preparation of pyrazoles.[9][10] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[11][12]
Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[11] A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[11]
Caption: General workflow of the Knorr pyrazole synthesis.
Synthesis of N-Arylpyrazoles via Cross-Coupling Reactions
The introduction of an aryl group at the N1 position of the pyrazole ring is a common strategy for tuning the electronic properties and steric hindrance of the resulting ligand. Palladium-catalyzed cross-coupling reactions have proven to be a highly effective method for achieving this transformation.[13]
Methodology: This approach typically involves the coupling of a pyrazole derivative with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as tBuBrettPhos often providing excellent results.[13] This method offers a broad substrate scope, allowing for the synthesis of a wide variety of N-arylpyrazoles with diverse electronic and steric properties.
Synthesis of Scorpionate Ligands: Tripodal Architectures for Enhanced Stability
Scorpionate ligands, formally known as poly(pyrazolyl)borates or -methanes, are a class of tripodal ligands that have found widespread application in coordination chemistry and catalysis.[6][7][8] Their tridentate, facially coordinating nature provides a stable coordination environment for a variety of metal ions.
Synthesis of Poly(pyrazolyl)borates (Tp Ligands): The most common method for the synthesis of Tp ligands involves the reaction of a pyrazole with an alkali metal borohydride, such as potassium borohydride (KBH₄), often in a solvent-free melt reaction or in a high-boiling solvent.[8][14] The reaction proceeds with the sequential substitution of the hydride ions on the boron atom with pyrazolyl groups.
Synthesis of Poly(pyrazolyl)methanes: The carbon-centered analogues of scorpionate ligands are typically prepared from bis(pyrazolyl)methane precursors, which can be synthesized by various methods, including the reaction of a pyrazole with dichloromethane in the presence of a base.[7]
Caption: Synthetic routes to scorpionate ligands.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole-based ligands. These are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Knorr Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol describes the synthesis of a simple, yet widely used, N-aryl-substituted pyrazole ligand.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
Slowly add phenylhydrazine (10.8 g, 0.1 mol) to the stirred solution. An exothermic reaction may be observed.
-
Add glacial acetic acid (5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a minimal amount of hot ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole as white crystals.
-
Dry the product in a desiccator.
Characterization Data (Expected):
-
Appearance: White crystalline solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 6.05 (s, 1H, pyrazole-H4), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
Protocol 2: Synthesis of a Scorpionate Ligand Precursor: 3-(4-Benzonitrile)pyrazole
This protocol details the synthesis of a functionalized pyrazole that can be used to prepare more complex scorpionate ligands.[14]
Materials:
-
4-Acetylbenzonitrile
-
Dimethylformamide dimethylacetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-acetylbenzonitrile (22 g, 0.15 mol) and dimethylformamide dimethylacetal (30 mL, 0.23 mol).
-
Heat the mixture at 70°C with stirring for 3 hours. The solution will turn from pale yellow to dark orange.[14]
-
Cool the solution and reduce the volume under vacuum to yield a dark brown precipitate.
-
Dissolve the precipitate in ethanol (100 mL) and add hydrazine hydrate (50 mL).
-
Stir and heat the solution for 2 hours.
-
Reduce the volume in vacuo and add water to precipitate the product.
-
Collect the orange precipitate by vacuum filtration, wash with water, and dry.
Protocol 3: General Synthesis of a Bis(pyrazolyl)palladium(II) Complex for Catalysis
This protocol outlines the synthesis of a palladium complex from a pre-synthesized pyrazole-based ligand, suitable for use as a pre-catalyst in cross-coupling reactions.[1]
Materials:
-
Synthesized pyrazolyl ligand (e.g., from Protocol 1 or 2)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the pyrazolyl ligand (2 equivalents) in acetonitrile in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve palladium(II) chloride (1 equivalent) in a minimal amount of acetonitrile.
-
Slowly add the palladium(II) chloride solution to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the desired bis(pyrazolyl)palladium(II) complex.
Data Presentation
The following table summarizes typical yields and key characterization data for the synthesized ligands.
| Ligand/Complex | Synthetic Method | Typical Yield (%) | Melting Point (°C) | Key ¹H NMR Signal (δ, ppm) |
| 1-Phenyl-3,5-dimethylpyrazole | Knorr Synthesis | 85-95 | 36-38 | 6.05 (s, 1H, pyrazole-H4) |
| 3-(4-Benzonitrile)pyrazole | Two-step condensation | 70-85 | 155-157 | 7.70 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 6.70 (d, 1H, pyrazole-H) |
| Bis(1-phenyl-3,5-dimethylpyrazole)palladium(II) chloride | Complexation | 80-90 | >200 (decomposes) | Broadened aromatic and methyl signals |
Conclusion and Future Outlook
The synthesis of pyrazole-based ligands is a mature yet continually evolving field. The methodologies outlined in this guide provide a solid foundation for accessing a wide array of ligands for catalytic applications. Future research will undoubtedly focus on the development of more sustainable synthetic routes, the incorporation of novel functionalities to achieve unprecedented catalytic activity and selectivity, and the application of these ligands in emerging areas of catalysis, such as photoredox catalysis and electrocatalysis. The inherent versatility of the pyrazole scaffold ensures its continued prominence in the design of next-generation catalysts.
References
-
Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate | Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]
-
A New Class of Biomimetically Relevant “Scorpionate” Ligands. 1. The (2-Hydroxyphenyl)bis(pyrazolyl)methanes: Synthesis and Structural Characterization of Some Cobalt(II) Complexes | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC. Available at: [Link]
-
Preparation of New Monoanionic “Scorpionate” Ligands: Synthesis and Structural Characterization of Titanium(IV) Complexes Bearing This Class of Ligand | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
A proposed mechanism for the synthesis of N‐arylpyrazoles. - ResearchGate. Available at: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH. Available at: [Link]
-
Synthesis of pyrazolyl ligands and complexes - ResearchGate. Available at: [Link]
-
Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides | Organic Chemistry | ChemRxiv. Available at: [Link]
-
Synthetic protocol for phenylpyrazole phosphine ligands. - ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed Central. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Semantic Scholar. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]
-
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Available at: [Link]
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Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Rational design of pyrazolyl phosphine ligands. - ResearchGate. Available at: [Link]
-
Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Available at: [Link]
-
New Pyrazole-Based Ligands and Their Complexes for Application in Transfer Hydrogenation and Hydrosilylation. Available at: [Link]
-
Knorr pyrazole synthesis ~ Name-Reaction.com. Available at: [Link]
-
leveraging-the-knorr-pyrazole-synthesis-for-the-facile-generation-of-thioester-surrogates-for-use-in-native-chemical-ligation - Ask this paper | Bohrium. Available at: [Link]
-
(PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties - ResearchGate. Available at: [Link]
-
Phosphine‐catalyzed synthesis of pyrazole derivatives. - ResearchGate. Available at: [Link]
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- 14. connectsci.au [connectsci.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-1,4-dimethyl-1H-pyrazole
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert technical support for the Suzuki-Miyaura cross-coupling of 3-iodo-1,4-dimethyl-1H-pyrazole. As a senior application scientist, my goal is to equip you with the in-depth knowledge and practical troubleshooting strategies necessary to achieve high yields and purity in your reactions. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to advancing novel drug discovery programs.[1]
This guide is structured to address the specific challenges you may encounter with this substrate, moving from frequently asked questions to a detailed troubleshooting section with actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with this compound?
A1: For a reliable starting point, a common set of conditions for iodopyrazoles involves a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a mixed aqueous-organic solvent system.[1][2] A typical starting protocol would be:
-
Substrates: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.)
-
Temperature: 80-100 °C
It is crucial to degas the reaction mixture thoroughly to prevent catalyst deactivation.[4][5]
Q2: How does the reactivity of this compound compare to other halo-pyrazoles?
A2: The carbon-iodine bond is the most reactive among the common halogens for oxidative addition to the palladium catalyst, following the general trend I > Br > Cl.[6] This high reactivity makes this compound an excellent substrate for Suzuki coupling. However, this increased reactivity can also lead to a higher propensity for side reactions like dehalogenation, especially with aminopyrazoles.[7][8] While your substrate is not an aminopyrazole, the potential for dehalogenation should still be considered.
Q3: Can I use microwave heating for this reaction?
A3: Absolutely. Microwave irradiation is an excellent method for accelerating Suzuki coupling reactions, often reducing reaction times from hours to minutes.[1][9] A typical microwave protocol would involve heating the reaction mixture to 90-120 °C for 5-20 minutes.[1][9] It is essential to use sealed microwave vials and to monitor the reaction pressure and temperature carefully.
Q4: What are the most common side reactions to look out for?
A4: The most prevalent side reactions in Suzuki couplings are:
-
Dehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 1,4-dimethyl-1H-pyrazole.[3][7] This can be exacerbated by high temperatures and prolonged reaction times.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.[3] This is often promoted by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can be an issue with electron-deficient or sensitive boronic acids.[4][5]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Low or no yield is a common frustration in cross-coupling reactions. The following decision tree and detailed explanations will help you diagnose and solve the problem.
Caption: Troubleshooting Decision Tree for Low Yield
Causality and Solutions for Low Yield
-
Reagent Quality: The purity of your this compound and boronic acid is paramount. Impurities can poison the catalyst. Boronic acids, in particular, can undergo protodeboronation if not stored properly.[4][5]
-
Actionable Protocol:
-
Confirm the purity of your starting materials by NMR or LC-MS.
-
If the boronic acid is suspect, consider using it fresh from the bottle or converting it to a more stable pinacol ester.[4]
-
Ensure accurate weighing and stoichiometry of all reagents.
-
-
-
Reaction Conditions:
-
Degassing: Oxygen is detrimental to the active Pd(0) species and can oxidize phosphine ligands.[5] Standard purging with an inert gas may not be sufficient.
-
Actionable Protocol: For sensitive reactions, employ the freeze-pump-thaw method for solvent degassing. Ensure all reagents are added under a positive pressure of argon or nitrogen.[10]
-
-
Base Selection: The base plays a critical role in the transmetalation step.[1] Its strength and solubility can significantly impact the reaction rate and yield.
-
Solvent Effects: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates.[12][13]
-
-
Catalyst System:
Optimized Catalyst Screening Protocol
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.5 equiv.) | Toluene/Water (10:1) | 100 | High activity for challenging substrates. |
| XPhos Pd G2 (2 mol%) | (integrated) | K₂CO₃ (2.5 equiv.) | 1,4-Dioxane/Water (4:1) | 90 | Often provides rapid conversion. |
| Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ (3 mol%) | CsF (3 equiv.) | THF | 80 | Effective for electron-rich heteroaryls. |
Problem 2: Significant Dehalogenation Side Product
The formation of 1,4-dimethyl-1H-pyrazole indicates that the dehalogenation pathway is competing with the desired cross-coupling.
Caption: Competing Suzuki Coupling and Dehalogenation Pathways
Minimizing Dehalogenation
-
Mechanism of Dehalogenation: This side reaction can occur when the Ar-Pd(II)-I intermediate reacts with a proton source before transmetalation can take place.[3]
-
Strategies for Mitigation:
-
Accelerate the Desired Reaction: The most effective way to minimize dehalogenation is to use a catalyst system that promotes a rapid rate of cross-coupling, thus outcompeting the side reaction. Employing bulky, electron-rich ligands like SPhos or XPhos is highly recommended.[1][6]
-
Control Temperature and Time: Avoid excessive heating and prolonged reaction times, as these can favor dehalogenation.[7] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
Choice of Halide: While you are starting with the iodide, it's worth noting that bromo- or chloro-pyrazoles are generally less prone to dehalogenation, although they require more active catalytic systems to react.[8]
-
Problem 3: Product Purification is Difficult
Difficulty in purification often arises from closely eluting impurities, such as the homocoupled product or residual boronic acid.
Strategies for Cleaner Reactions and Easier Purification
-
Optimize Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can lead to purification challenges.
-
Aqueous Workup: A basic aqueous wash (e.g., with 1M NaOH) can help remove unreacted boronic acid.
-
Filtration through Celite/Silica: Filtering the crude reaction mixture through a short plug of silica gel or Celite can remove baseline impurities and some palladium residues before column chromatography.[15]
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification method.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization efforts.[2][4]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv.).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][4]
By systematically applying these principles and troubleshooting strategies, you will be well-equipped to optimize the Suzuki coupling of this compound and advance your research objectives.
References
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (URL: )
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (URL: )
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH. (URL: )
- Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (URL: )
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem. (URL: )
- A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization: Maximizing Efficacy in Drug Discovery and M
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (URL: [Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (URL: [Link])
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (URL: [Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: [Link])
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. (URL: )
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (URL: [Link])
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (URL: [Link])
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. (URL: [Link])
-
Suzuki Coupling Mechanism - YouTube. (URL: [Link])
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E. (URL: [Link])
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
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Technical Support Center: Synthesis of 3-Iodo-1,4-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for the synthesis of 3-iodo-1,4-dimethyl-1H-pyrazole, a key building block in pharmaceutical and materials science research. This document is designed to assist you in improving reaction yields and troubleshooting common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | The iodination of the pyrazole ring is an electrophilic aromatic substitution. Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1] |
| Poor Quality of Iodinating Agent | Iodinating agents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) can degrade over time, especially with exposure to moisture.[2] Use a fresh batch of the reagent or purify it before use. For instance, ICl is moisture-sensitive and can hydrolyze, reducing its effectiveness.[2] |
| Sub-optimal Reaction Conditions | The choice of solvent and temperature is critical. For less reactive substrates, more forcing conditions might be necessary. Some iodination reactions benefit from the use of a strong acid as a solvent or a Lewis acid catalyst to enhance the electrophilicity of the iodine source.[2] |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. An excess of the iodinating agent may not always lead to a higher yield and can complicate purification. |
Issue 2: Formation of Multiple Products (Isomers or Over-iodination)
| Potential Cause | Recommended Solution(s) |
| Lack of Regioselectivity | The pyrazole ring has multiple positions susceptible to electrophilic attack. The regioselectivity of iodination is highly dependent on the directing effects of the substituents and the chosen iodinating agent.[1][3] For 1,4-dimethyl-1H-pyrazole, the C3 and C5 positions are the most likely sites for iodination. To favor C3 iodination, consider methods that proceed via lithiation at low temperatures followed by quenching with iodine. |
| Over-iodination | A highly activated pyrazole ring can undergo di- or even tri-iodination. To minimize this, use a less reactive iodinating agent, lower the reaction temperature, or carefully control the stoichiometry of the iodinating agent to favor mono-iodination.[1][2] |
| Side Reactions | Unwanted side reactions can occur, especially if the substrate contains other reactive functional groups.[4] It's also been noted that certain conditions can lead to the formation of unexpected azo-linked pyrazole dimers.[1] Protecting sensitive functional groups before iodination may be necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Inseparable Mixture of Isomers | If you have a mixture of 3-iodo and 5-iodo isomers, separation by column chromatography can be challenging due to similar polarities. Optimizing the reaction for higher regioselectivity is the best approach. |
| Residual Iodinating Agent or Byproducts | After the reaction, excess iodine or other iodinating agents need to be quenched. A common method is to wash the reaction mixture with an aqueous solution of sodium thiosulfate or sodium bisulfite until the color of elemental iodine disappears.[3][5] |
| Product Instability | Some iodinated compounds can be sensitive to light or heat. It is advisable to store the purified product in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the iodination of pyrazoles?
A1: Several methods are commonly employed for pyrazole iodination. These include:
-
Molecular Iodine with an Oxidizing Agent: Systems like I₂/H₂O₂ in water offer a greener alternative.[6] Another effective system is using Ceric Ammonium Nitrate (CAN) as an oxidant with elemental iodine.[3][7]
-
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent. Reactions are often performed in a suitable organic solvent, and for reactive substrates, low temperatures are used to control selectivity.[2][3]
-
N-Iodosuccinimide (NIS): NIS is a versatile and milder iodinating agent, often used with an acid catalyst like trifluoroacetic acid.[7][8]
-
Lithiation followed by Iodination: For specific regioselectivity, deprotonation of the pyrazole ring with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with molecular iodine, can provide access to specific isomers.[3][7][9]
Q2: How does the substitution pattern on the pyrazole ring affect the regioselectivity of iodination?
A2: The electronic properties of the substituents on the pyrazole ring play a crucial role in directing the incoming electrophilic iodine. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. The position of these substituents guides the regioselectivity. For instance, in 1,5-disubstituted pyrazoles, the C4 position is often the most nucleophilic and therefore the primary site of iodination.[5]
Q3: What is the general mechanism for the electrophilic iodination of pyrazoles?
A3: The electrophilic iodination of pyrazoles follows a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich pyrazole ring. This attack preferentially occurs at the most nucleophilic carbon position, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the pyrazole ring, yielding the iodinated product.[5]
Q4: Are there any "green" or environmentally friendly methods for pyrazole iodination?
A4: Yes, there are efforts to develop more environmentally benign iodination protocols. One notable method involves the use of molecular iodine and hydrogen peroxide in water. This system is advantageous as the only byproduct is water, making it a "green" alternative to traditional methods that may use hazardous solvents and reagents.[1][6]
Experimental Protocols
Protocol 1: General Procedure for Iodination using N-Iodosuccinimide (NIS)
-
Dissolve the 1,4-dimethyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.1-1.5 eq.).
-
If required, add a catalytic amount of an acid, such as trifluoroacetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: Regioselective C3-Iodination via Lithiation
This protocol is adapted for the potential synthesis of the 3-iodo isomer and would require optimization for the specific substrate.
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.).
-
Stir the mixture at -78 °C for a specified time to allow for the deprotonation at the C5 or C3 position.
-
Add a solution of elemental iodine (I₂) in THF.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with aqueous sodium thiosulfate and brine, dry the organic layer, and concentrate.
Visualizations
General Workflow for Electrophilic Iodination of Pyrazole
Caption: A generalized workflow for the electrophilic iodination of pyrazoles.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
References
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem. (n.d.).
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem. (n.d.).
- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central. (n.d.).
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing). (2015). Retrieved January 2, 2026, from [Link]
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (n.d.).
- troubleshooting low yields in ICl iodination reactions - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Technical Support Center: Navigating Side Reactions in the Iodination of Pyrazoles
Welcome to the Technical Support Center for the iodination of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their pyrazole iodination reactions. As a privileged scaffold in drug discovery, the selective functionalization of pyrazoles is of paramount importance.[1] Iodinated pyrazoles, in particular, are versatile intermediates for a variety of cross-coupling reactions.[1][2] However, the introduction of iodine onto the pyrazole ring is not always straightforward and can be accompanied by a host of side reactions that impact yield, purity, and regioselectivity.
This document provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve current issues but also to proactively design more robust iodination protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when iodinating pyrazoles?
The most prevalent side reactions in pyrazole iodination include:
-
Over-iodination: The formation of di- or even tri-iodinated pyrazole derivatives is a common issue, especially when the pyrazole ring is activated by electron-donating groups.[3]
-
Reaction at other functional groups: Iodinating reagents can react with other susceptible sites in your molecule. For instance, triple bonds in propargylic substituents or electron-rich aromatic rings can undergo iodination.[3][4]
-
Formation of non-iodinated pyrazole: In some cases, a significant portion of the starting material remains unreacted, or a non-iodinated pyrazole byproduct is formed. This can occur through processes like the dehydration of a dihydropyrazole intermediate without subsequent iodination.[3][5]
-
Formation of regioisomers: Achieving the desired regioselectivity (e.g., C4- vs. C5-iodination) is a critical challenge. The formation of a mixture of isomers can complicate purification and reduce the yield of the target compound.[6]
-
Deacylation: If you are working with an N-acylpyrazole, acidic conditions generated during the reaction (e.g., from ICl) can lead to the cleavage of the acyl group.[3]
-
Formation of azo-linked dimers: The use of certain reagents, such as nitrogen triiodide in higher concentrations, can lead to the formation of unexpected azo-linked pyrazole dimers.[3][7]
-
Oxidation of sensitive functional groups: Other functional groups within your molecule, such as amino groups, may be susceptible to oxidation under the iodination conditions.[3]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your pyrazole iodination experiments.
Issue 1: Low Yield of the Desired Iodinated Pyrazole
Symptoms:
-
The reaction does not go to completion, with a significant amount of starting material remaining.
-
The mass balance is poor, suggesting product decomposition or the formation of multiple byproducts.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficiently reactive iodinating agent | The electrophilicity of the iodinating agent may not be sufficient to overcome the activation energy for the iodination of a deactivated pyrazole ring (e.g., one with electron-withdrawing groups).[8] | Switch to a more reactive iodinating system. For example, using N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid (e.g., H₂SO₄, CF₃SO₃H) can enhance the electrophilicity of the iodine source.[6] The combination of an iodide salt (like KI) with an oxidant (e.g., H₂O₂, CAN) generates a more potent iodinating species in situ.[8] |
| Inappropriate Reaction Conditions | Reaction kinetics are highly dependent on temperature and solvent. Sub-optimal conditions can lead to sluggish or incomplete reactions.[8] | Optimize the reaction temperature and solvent. For less reactive substrates, heating the reaction may be necessary.[8] Ensure the solvent fully dissolves the reactants to facilitate the reaction. |
| Reaction with other functional groups | Other nucleophilic sites in the molecule can compete with the pyrazole ring for the iodinating agent. For example, vinyl groups can react with ICl.[3] | Protect susceptible functional groups prior to iodination. For example, a hydroxyl group can be protected as a silyl ether. |
| Deacylation of N-acylpyrazole | Acidic byproducts (e.g., HCl from ICl) can catalyze the hydrolysis of the N-acyl group, leading to a mixture of products.[5] | Add a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), to the reaction mixture to neutralize any generated acid.[3][5] |
| Substrate or Reagent Decomposition | The starting material or the iodinating agent may be unstable under the reaction conditions. | Ensure the purity and stability of your reagents. If the substrate is unstable, consider modifying it to a more stable derivative before iodination. |
Experimental Protocol: Iodination of a Deactivated Pyrazole using NIS/TFA [8]
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature, dilute with dichloromethane (60 mL), and wash with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Poor Regioselectivity (Mixture of C4 and C5 Isomers)
Symptoms:
-
¹H NMR or LC-MS analysis of the crude reaction mixture shows the presence of two or more iodinated isomers.
Scientific Rationale: Electrophilic substitution on the pyrazole ring is governed by the electronic and steric properties of the substituents. While the C4 position is generally the most electron-rich and favored for electrophilic attack, the regioselectivity can be influenced by the reaction conditions and the choice of iodinating agent.[6][8] For instance, a directed metalation approach can completely reverse the selectivity.
Troubleshooting Workflow for Regioisomer Formation:
Caption: Troubleshooting workflow for addressing regioisomer formation.
Regioselective Protocols:
-
For C4-Iodination (e.g., 1-aryl-3-CF₃-pyrazoles): Ceric Ammonium Nitrate (CAN) Mediated Iodination [3][9]
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).
-
Reflux the reaction mixture overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
For C5-Iodination (e.g., 1-aryl-3-CF₃-pyrazoles): Directed Lithiation-Iodination [3][9]
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C to allow for the formation of the lithium pyrazolide.
-
Add a solution of elemental iodine (I₂) in THF.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Issue 3: Over-Iodination Leading to Di- or Tri-iodinated Products
Symptoms:
-
LC-MS and NMR analysis show the presence of products with masses corresponding to the addition of two or three iodine atoms.
Scientific Rationale: If the pyrazole ring is highly activated by electron-donating groups, or if the reaction conditions are too harsh, the initially formed mono-iodinated product can undergo further iodination.[3] The mono-iodinated product can sometimes be more reactive than the starting material.
Mitigation Strategies:
| Strategy | Explanation |
| Control Stoichiometry | Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. |
| Milder Reaction Conditions | Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).[3] |
| Slow Addition | Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the reagent and minimize over-reaction. |
| Monitor the Reaction | Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Issue 4: Difficult Purification of the Iodinated Pyrazole
Symptoms:
-
The desired product is difficult to separate from the starting material or byproducts by column chromatography due to similar polarities.
-
Low recovery after recrystallization.
Purification Workflow:
Caption: A typical experimental workflow for the purification of 4-iodopyrazole.
Purification Tips:
-
Column Chromatography: If you have difficulty separating spots on a silica gel TLC plate, try different eluent systems. A gradual increase in the polarity of the eluent can help separate compounds with close Rf values.[8]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Experiment with different solvent systems to find one that dissolves your compound when hot but poorly when cold.[8]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use an acid wash to separate it from non-basic impurities. The protonated pyrazole salt will move to the aqueous layer, and can be recovered by basifying the aqueous layer and extracting with an organic solvent.[8]
Green Chemistry Approach to Pyrazole Iodination
For laboratories looking to adopt more environmentally friendly practices, a "green" method for pyrazole iodination has been developed.
Q2: Are there any "green" methods available for pyrazole iodination?
Yes, an environmentally friendly method employing hydrogen peroxide and a half equivalent of iodine in water has been reported. The primary advantage of this method is that the only byproduct is water.[3][10]
Protocol: Green Iodination of Pyrazoles with I₂/H₂O₂ in Water [6][10]
-
To a solution of the pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).
-
Stir the mixture at room temperature.
-
Slowly add hydrogen peroxide (0.6 mmol, 30% aqueous solution) dropwise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the product can be isolated by filtration or extraction with a suitable organic solvent.
This method is not only environmentally benign but also practical and efficient for the 4-iodination of a range of substituted pyrazoles.[11]
References
- Ghandi, M., & Rida, S. M. (2017). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Letters in Organic Chemistry, 14(10), 725-731.
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]
-
Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1968). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 90(18), 4964–4969. [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]
-
Petrosyan, V. A., & Lyalin, B. V. (2018). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 23(11), 2945. [Link]
-
Yadav, G. D., & Kadam, S. T. (2012). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 53(28), 3625-3628. [Link]
-
Chemistry Stack Exchange. (2023). Pyrazole iodination. [Link]
-
da Silva, A. L., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 1346–1353. [Link]
-
Lyalin, B. V., & Petrosyan, V. A. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555. [Link]
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]
-
National Center for Biotechnology Information. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
-
Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. benchchem.com [benchchem.com]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Iodo-1,4-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-iodo-1,4-dimethyl-1H-pyrazole. As a Senior Application Scientist, my goal is to equip you with the necessary insights to overcome common challenges and ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Incomplete Reaction: The initial iodination reaction may not have gone to completion, leaving a significant amount of the starting material, 1,4-dimethyl-1H-pyrazole. | Ensure complete conversion by adjusting reaction time, temperature, or stoichiometry of the iodinating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1] |
| Product Loss During Extraction: The product may have limited solubility in the chosen extraction solvent or emulsions may have formed. | Select an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[1] To break emulsions, consider adding brine or filtering the mixture through celite. | |
| Suboptimal Chromatography Conditions: The chosen solvent system for column chromatography may not be effectively separating the product from impurities. | Methodically determine the optimal solvent system using TLC. A common starting point for iodinated pyrazoles is a mixture of hexane and ethyl acetate.[2][3] | |
| Presence of Multiple Spots on TLC After Purification | Isomeric Impurities: The synthesis may have produced regioisomers, such as the 5-iodo isomer, which can be difficult to separate. | Column chromatography is the most effective method for separating regioisomers.[3] Careful optimization of the solvent system is key to achieving good separation. |
| Over-iodination: The pyrazole ring, if activated, can be susceptible to further iodination, leading to di-iodinated byproducts.[1][4] | Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time).[1] Precise control over the stoichiometry of the iodinating agent is essential.[1] | |
| Unreacted Starting Material: Incomplete reaction can lead to the presence of 1,4-dimethyl-1H-pyrazole in the final product. | An acidic wash during the workup can help remove the more basic starting pyrazole.[5] | |
| Purified Product is an Oil Instead of a Solid | Residual Solvent: Trapped solvent can lower the melting point of the compound, causing it to appear as an oil. | Ensure thorough removal of volatile solvents using a rotary evaporator followed by drying under high vacuum.[3] |
| Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. | Re-purify the product using column chromatography with a shallower solvent gradient to improve separation.[3] | |
| Colored Impurities in the Final Product | Formation of Iodine-based Byproducts: Trace amounts of iodine or colored degradation products may be present. | A charcoal treatment can be effective. Dissolve the compound in a suitable solvent, add activated charcoal, stir, and then filter through celite.[3] Recrystallization can also help remove colored impurities.[3] |
Workflow for Troubleshooting Purification Issues
Caption: A decision-making workflow for troubleshooting the purification of this compound.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the most reliable method for purifying this compound?
A1: Column chromatography on silica gel is generally the most effective and widely used method for purifying iodinated pyrazoles, including this compound.[1][3][6] This technique allows for the separation of the desired product from unreacted starting materials, regioisomers, and other byproducts.[3]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[3] A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product and show clear separation from impurities.[3] For many iodinated pyrazoles, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is effective.[2][6] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a viable purification method, particularly if the impurities have significantly different solubilities compared to the product.[3] Common solvents to try for pyrazole derivatives include ethanol, methanol, or mixtures like ethyl acetate/n-hexane.[3][6] However, if isomeric impurities are present, recrystallization may not be as effective as column chromatography.
Q4: My purified product appears to be degrading. How can I improve its stability?
A4: Iodinated compounds can sometimes be sensitive to light and air. It is recommended to store this compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C).
Q5: Are there any specific safety precautions I should take during the purification process?
A5: Yes. Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Iodine and its compounds can be irritating to the skin and respiratory system.[4] Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
Selecting a Purification Strategy
Caption: A diagram illustrating the selection of a purification strategy based on the initial assessment of the crude product.
III. Detailed Experimental Protocol: Column Chromatography
This protocol provides a generalized procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives the product an Rf value of ~0.3 and good separation from impurities.[2][3]
-
-
Column Packing:
-
Secure the chromatography column vertically.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary.[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the product under high vacuum to remove any residual solvent.[3]
-
IV. References
-
Jasiulionis, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
-
Jasiulionis, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1395443-04-5 | this compound. Retrieved from [Link]
-
African Rock Art. (n.d.). This compound. Retrieved from [Link]
Sources
"stability and storage of 3-Iodo-1,4-dimethyl-1H-pyrazole"
Welcome to the technical support guide for 3-Iodo-1,4-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and longevity in your experiments. This guide provides troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry and material handling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the handling and storage of this compound.
Question 1: I've noticed the color of my solid this compound has changed from off-white/light yellow to a brownish or purplish hue. What's happening?
Answer:
This color change is a common indicator of degradation. The primary cause is likely the liberation of elemental iodine (I₂) due to the decomposition of the compound. The C-I bond on the pyrazole ring can be susceptible to cleavage, particularly when exposed to certain environmental factors.
-
Underlying Cause (Mechanism): The carbon-iodine bond is the weakest bond in the molecule and can be broken by energy input from light (photolysis) or heat (thermolysis). This homolytic cleavage generates a pyrazole radical and an iodine radical. Two iodine radicals can then combine to form iodine (I₂), which has a characteristic violet/brown color.
-
Immediate Actions & Solutions:
-
Assess the Extent: Use Thin Layer Chromatography (TLC) to compare the discolored material against a fresh or properly stored sample (if available). The appearance of new spots, particularly a baseline spot corresponding to iodine, confirms degradation.
-
Consider Purification: If the degradation is minor, you may be able to purify the compound by recrystallization or column chromatography. However, be aware that the purification process itself can cause further degradation if not performed carefully.
-
Review Storage Protocol: This is a critical sign that your current storage method is inadequate. Immediately transfer the material to a container that offers better protection.
-
Prevention: To prevent this, the compound must be rigorously protected from light and heat.[1] Store it in an amber glass vial and wrap the vial in aluminum foil for extra protection.[1]
-
Question 2: My NMR/LC-MS analysis of this compound shows unexpected peaks that weren't there when I first received the sample. What could they be?
Answer:
The appearance of new peaks indicates the formation of impurities, most likely degradation products.
-
Potential Impurities & Causes:
-
De-iodinated Product (1,4-dimethyl-1H-pyrazole): This is a very common degradation pathway for iodo-aromatic compounds. The C-I bond can be cleaved, and the resulting pyrazole radical can abstract a hydrogen atom from a solvent, moisture, or other trace impurities.
-
Oxidative Products: While the pyrazole ring itself is relatively stable, exposure to atmospheric oxygen, especially in the presence of light, can lead to complex oxidative degradation pathways.
-
Hydrolysis Products: If the compound has been exposed to moisture, especially under acidic or basic conditions, hydrolysis could occur, though this is less common for this specific structure compared to de-iodination.
-
-
Troubleshooting Steps:
-
Analyze the Data: Try to identify the structure of the main impurity. A peak corresponding to the mass of 1,4-dimethyl-1H-pyrazole in the mass spectrum is a strong indicator of de-iodination.
-
Check Your Solvents: Ensure that the solvents you are using for analysis and experiments are anhydrous and de-gassed. Solvents can be a source of water and oxygen that contribute to degradation.
-
Evaluate Handling Technique: Review your experimental setup. Are you handling the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line)?[2][3] Exposure to air and moisture, even for brief periods, can initiate degradation.[2][4]
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the optimal storage and handling of this compound.
Question 3: What are the ideal long-term storage conditions for this compound?
Answer:
The ideal long-term storage conditions aim to minimize exposure to light, heat, and atmospheric components. Based on supplier recommendations and the known chemistry of iodinated heterocyclic compounds, the following conditions are advised:
-
Temperature: 2-8°C.[5] Refrigeration slows down the rate of potential thermal decomposition. Do not freeze the compound unless you are certain it is completely dry, as this can introduce moisture condensation when the container is opened.[1][4]
-
Atmosphere: Inert Gas.[5] Store under a dry, inert atmosphere such as argon or nitrogen.[4][5] This displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[2] For the highest level of protection, storage in a glovebox is recommended.[1][2]
-
Light: Keep in Dark. The compound is light-sensitive. Store in an amber vial, and for added security, place it inside a light-proof secondary container or wrap it in aluminum foil.[1]
-
Container: Tightly-Sealed Glass Vial. Use a vial with a PTFE-lined cap to ensure an airtight seal.[6] For frequent access, using a bottle with a Sure/Seal™ septum is a convenient way to maintain an inert atmosphere while allowing for the withdrawal of material via syringe.[3]
Question 4: Can I store this compound in solution? If so, what is the best solvent?
Answer:
Storing the compound as a solid is generally preferred for long-term stability. If you must store it in solution for a short period, the choice of solvent is critical.
-
Solvent Selection:
-
Recommended: Anhydrous, aprotic solvents such as toluene or dioxane are generally a better choice than protic solvents.
-
Avoid: Protic solvents (like methanol or ethanol) should be used with caution as they can participate in photochemical degradation pathways. Halogenated solvents (like dichloromethane or chloroform) should also be avoided as they can be unstable themselves and generate radical species.
-
-
Preparation and Storage of Solutions:
-
Use a high-purity, anhydrous grade of the chosen solvent.
-
De-gas the solvent by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen.
-
Prepare the solution under an inert atmosphere.
-
Store the solution under the same conditions as the solid: refrigerated (2-8°C), in the dark, and under an inert atmosphere.
-
Only prepare enough solution for your immediate needs, as stability in solution is almost always lower than in the solid state.
-
Question 5: How can I safely handle this compound to prevent exposure and maintain its purity?
Answer:
Proper handling techniques are crucial for both user safety and compound integrity.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Inert Atmosphere Handling: For transfers and weighing, especially for sensitive reactions, use an inert atmosphere glovebox or a Schlenk line with dry nitrogen or argon.[3] This minimizes exposure to air and moisture.[2]
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original stock bottle.
-
Dispensing: If using a Sure/Seal™ bottle, use a clean, dry syringe or cannula to withdraw the material.[3] It is good practice to introduce a slight positive pressure of inert gas into the bottle before withdrawing the liquid to prevent creating a vacuum that could pull in atmospheric air.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows the rate of thermal degradation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative and moisture-related degradation.[2][5] |
| Light | Keep in Dark (Amber Vial) | Prevents photochemical decomposition (photolysis) of the C-I bond.[1] |
| Container | Tightly-sealed glass vial with PTFE-lined cap | Ensures an airtight seal against atmospheric contaminants.[6] |
Troubleshooting Workflow
Below is a decision-making diagram to help you troubleshoot stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
African Rock Art. This compound. Available at: [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Available at: [Link]
-
Hoffman Fine Chemicals. This compound. Available at: [Link]
-
Journal of the Chemical Society C: Organic. Some iodinated pyrazole derivatives. Available at: [Link]
-
HSC Chemistry. (2024). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available at: [Link]
-
ResearchGate. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Available at: [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
-
TigerWeb. Safety in Organic Chemistry Laboratory. Available at: [Link]
-
Cerritos College. Organic Chemistry Laboratory Safety Notes. Available at: [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. ossila.com [ossila.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound CAS#: 1395443-04-5 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. cerritos.edu [cerritos.edu]
Technical Support Center: Troubleshooting Failed Pyrazole Coupling Reactions
Welcome to the Technical Support Center for pyrazole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their synthetic workflows. Pyrazole coupling, while a powerful tool for C-C and C-N bond formation, can be sensitive to a variety of parameters. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common challenges in the lab.
Section 1: Critical Failures - Low or No Product Yield
This is the most frequent issue encountered in pyrazole coupling. A systematic approach is crucial to diagnose the root cause efficiently.
Q1: My reaction shows no conversion to the desired product. What are the fundamental checks I should perform first?
Answer: When a reaction fails completely, the cause is often a fundamental flaw in the setup or a critical reagent failure rather than a subtle optimization issue. Before altering catalytic systems or conditions, perform a systematic "first principles" check.
Causality & Explanation: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are highly sensitive to oxygen and water, which can deactivate the catalyst.[1] The active Pd(0) species is readily oxidized to an inactive Pd(II) state in the presence of air, halting the catalytic cycle before it can begin.[2] Similarly, the integrity of all reagents—catalyst, ligand, base, and starting materials—is paramount.
Troubleshooting Protocol:
-
Inert Atmosphere Verification: Ensure your reaction vessel was properly sealed and purged. The "evacuate and backfill" method (3 cycles) is standard. Check for leaks in your manifold or septa. For critical small-scale reactions, conducting the setup inside a glovebox is the gold standard.
-
Solvent & Reagent Quality: Use anhydrous, degassed solvents. Sparging the solvent with argon or nitrogen for 15-30 minutes before use is highly recommended.[1] Verify the purity and integrity of your starting materials (aryl halide, pyrazole, boronic acid/ester, or amine). Boronic acids, in particular, can degrade upon storage, leading to protodeboronation.[2]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine-based ligands can degrade with improper storage. Visually inspect them. Is the catalyst the correct color? Has the ligand, which should be a crisp solid, turned into an oil or shown signs of oxidation? When in doubt, use a fresh bottle or a newly purchased batch. Modern Buchwald precatalysts (e.g., G3, G4) are often more reliable than generating the active catalyst from sources like Pd(OAc)₂ because they provide a cleaner entry into the catalytic cycle.[1]
-
Thermal Stability: Confirm your heating apparatus (hot plate, oil bath) is calibrated and providing the correct temperature. Some coupling reactions have a sharp thermal threshold for initiation.[3]
A logical workflow can help pinpoint the issue systematically.
Caption: Initial troubleshooting workflow for zero-yield reactions.
Q2: My reaction gives a low yield (<30%). How should I approach optimizing the catalyst system for a challenging pyrazole coupling?
Answer: Low yields often indicate that a step in the catalytic cycle is inefficient. For pyrazole substrates, particularly electron-rich or sterically hindered ones, the choice of palladium catalyst and, most importantly, the ligand is critical to success.
Causality & Explanation: The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and facilitates key steps like oxidative addition and reductive elimination.[4] For electron-rich heteroaryl halides (like many halopyrazoles), oxidative addition of the C-X bond to the Pd(0) center is often the slow, rate-limiting step.[5] Bulky, electron-rich phosphine ligands are required to accelerate this step.[5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species that can readily engage the aryl halide.
Troubleshooting Protocol:
-
Ligand Screening: If you are using a generic ligand like PPh₃, it is likely inadequate. Screen a panel of modern, specialized ligands. For pyrazole couplings, Buchwald ligands are a proven starting point.[2]
-
Catalyst Source: Switch to a modern palladium precatalyst. These complexes, like XPhos Pd G2/G3/G4, ensure efficient and reproducible generation of the active L-Pd(0) catalyst in situ.[1]
-
Catalyst Loading: While 5 mol% is a common starting point, challenging couplings may require higher loadings (up to 10 mol%). Conversely, highly efficient systems may work at <1 mol%. If you see product formation but the reaction stalls, increasing the catalyst loading is a reasonable step.
Table 1: Recommended Catalyst & Ligand Systems for Pyrazole Coupling
| Coupling Type | Substrate Example | Recommended Ligands | Recommended Pd Precatalyst | Typical Yield Range | Notes |
| Suzuki-Miyaura | 4-Bromopyrazole | SPhos, XPhos, RuPhos | SPhos Pd G3, XPhos Pd G2 | 60-95% | Robust systems for many heteroaryl halides.[5] |
| Buchwald-Hartwig | 4-Chloropyrazole + Amine | tBuBrettPhos, tBuDavePhos | tBuBrettPhos Pd G3 | 55-90% | Essential for less reactive aryl chlorides.[6][7] |
| Buchwald-Hartwig | 1-Aryl-4-Iodopyrazole + Amine | XantPhos, Josiphos | Pd₂(dba)₃ | 50-85% | Good for sterically hindered substrates.[1] |
Q3: Could the base or solvent be the cause of my low yield?
Answer: Absolutely. The base and solvent are not passive components; they actively influence reactant solubility, catalyst activity, and the rates of different steps in the catalytic cycle. An inappropriate choice can stall the reaction or promote side reactions.
Causality & Explanation:
-
Base: The base's primary role in Suzuki coupling is to activate the boronic acid, forming a more nucleophilic borate species. In Buchwald-Hartwig amination, it deprotonates the amine (or pyrazole N-H) to generate the active nucleophile. The base must be strong enough to perform this function but not so strong that it causes starting material degradation or unwanted side reactions.[1] Base solubility is also key; a heterogeneous base may require a phase-transfer agent or specific solvent system to be effective.
-
Solvent: The solvent must solubilize all components of the reaction. Furthermore, its polarity can influence the stability of charged intermediates in the catalytic cycle. Aprotic polar solvents are generally preferred.[8]
Troubleshooting Protocol:
-
Base Screening: If you are using a common but potentially weak base like K₂CO₃ and getting low yield, consider switching to a stronger or more soluble base. For Suzuki reactions, K₃PO₄ is often more effective.[2] For Buchwald-Hartwig, Cs₂CO₃ or strong non-nucleophilic bases like NaOtBu or LHMDS are standard, but must be chosen carefully to avoid substrate decomposition.[1][9]
-
Solvent Screening: If solubility is an issue, or if you suspect the solvent is inhibiting the catalyst, screen alternatives. A mixture of an ethereal solvent (like dioxane or DME) with a small amount of water can be beneficial for Suzuki couplings, as water aids in dissolving the base and boronic acid.[2] For Buchwald-Hartwig reactions, anhydrous toluene or dioxane are common choices.[9]
Table 2: Common Bases and Solvents for Pyrazole Coupling Reactions
| Parameter | Common Choices | Rationale & Considerations |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu, KHMDS | K₃PO₄ is a good all-around choice for Suzuki.[2] Cs₂CO₃ is a strong but mild base for Buchwald-Hartwig. NaOtBu is very strong and effective but can cause decomposition with sensitive functional groups.[1] |
| Solvent | Dioxane, Toluene, DME, THF, EtOH/H₂O (for Suzuki) | Dioxane and Toluene are excellent for high-temperature reactions. The addition of water (e.g., Toluene/H₂O) can be crucial for Suzuki reactions to dissolve the base.[5] |
Section 2: Unwanted Products - Side Reactions and Regioselectivity
Even when a reaction proceeds, the formation of significant side products can make purification difficult and severely impact the overall yield.
Q4: My main side product is the dehalogenated starting material. How can I suppress this?
Answer: Dehalogenation (or hydrodehalogenation) is a common parasitic reaction in palladium-catalyzed couplings, especially with electron-rich heteroaryl halides like pyrazoles.[5] It can often be suppressed by carefully selecting the reaction components and conditions.
Causality & Explanation: Dehalogenation occurs when the key Ar-Pd(II)-X intermediate, formed after oxidative addition, reacts with a hydrogen source instead of the intended coupling partner. This effectively reduces the aryl halide to the corresponding arene. Common hydrogen sources include water, alcohols, or even the amine starting material. The mechanism can be complex, but it competes directly with the desired transmetalation (Suzuki) or amine binding (Buchwald-Hartwig) step.
Caption: Competing pathways of productive coupling vs. dehalogenation.
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Rigorously exclude water from the reaction. Dry solvents and reagents thoroughly. This is the most critical first step.[5]
-
Choice of Halogen: If synthetically feasible, switch from an iodo- or bromo-pyrazole to the corresponding chloro-pyrazole. C-Cl bonds are less prone to dehalogenation, though they require more active catalytic systems to activate.[5]
-
Optimize the Base: Some bases can promote dehalogenation more than others. If using a very strong base like NaOtBu, consider switching to a milder carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄).
-
Increase Coupling Partner Concentration: Increasing the concentration of the boronic acid or amine (e.g., from 1.2 to 1.5-2.0 equivalents) can kinetically favor the desired coupling pathway over the undesired dehalogenation.
Section 3: Downstream Challenges - Workup and Purification
Successfully forming the product is only half the battle. Isolating it in high purity presents its own set of challenges, particularly with nitrogen-containing heterocycles like pyrazoles.
Q5: I am struggling to purify my pyrazole product away from residual palladium catalyst and ligands. What purification strategies are effective?
Answer: Removing palladium and phosphine ligand byproducts is a common purification challenge. Standard silica gel chromatography can sometimes be ineffective or lead to product loss, as the basic nitrogen atoms of the pyrazole can interact strongly with the acidic silica surface.[10]
Causality & Explanation: Residual palladium can appear as a black or grey solid (palladium black) or remain as soluble complexes. Phosphine ligands and their oxides are often greasy, medium-polarity compounds that can co-elute with the desired product. The basic nature of the pyrazole ring can cause significant streaking and poor separation on standard silica gel.
Troubleshooting Protocol:
-
Aqueous Wash / Filtration: After the reaction, a workup involving an aqueous wash with a chelating agent can help remove bulk palladium. A common procedure is to dilute the reaction mixture with a solvent like ethyl acetate and wash with an aqueous solution of thiourea or sodium sulfide. Alternatively, filtering the crude mixture through a pad of Celite® can remove insoluble palladium black.
-
Acid-Base Extraction: Take advantage of the pyrazole's basicity. Dissolve the crude material in an organic solvent (e.g., EtOAc, DCM) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole product will move to the aqueous layer, leaving non-basic impurities (like phosphine oxides) in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract the pure product into an organic solvent.[11]
-
Modified Column Chromatography: If chromatography is necessary, avoid using raw silica gel.
-
Deactivated Silica: Neutralize the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, like 1-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent.[10] This prevents the product from sticking to the column.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for particularly stubborn separations.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Purification of a Basic Pyrazole Compound
-
Post-Reaction Filtration: Cool the reaction mixture to room temperature. Dilute with 10 volumes of ethyl acetate. Filter the mixture through a 2 cm pad of Celite® in a Büchner funnel to remove insoluble palladium black. Wash the pad with additional ethyl acetate.
-
Liquid-Liquid Extraction: Combine the filtrates in a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL). Save the aqueous layers.
-
Isolate Byproducts (Optional): The organic layer now contains neutral/acidic impurities (e.g., phosphine oxides, excess boronic acid). It can be washed with brine, dried over Na₂SO₄, and concentrated to isolate these for analysis if needed.
-
Product Isolation: Combine the acidic aqueous layers from step 2 in a clean separatory funnel. Cool the funnel in an ice bath. Slowly add 5M NaOH or solid NaHCO₃ until the pH is >9 (check with pH paper).
-
Back-Extraction: Extract the now-basic aqueous layer with ethyl acetate or dichloromethane (3 x 30 mL).
-
Final Steps: Combine the organic layers from the back-extraction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified pyrazole product.
References
-
Barluenga, J., et al. (2006). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available at: [Link]
-
Ghosh, A., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link]
-
MDPI. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Chen, Y., et al. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. NIH. Available at: [Link]
-
Dar, A.M. & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
- Google Patents. (2010). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
ResearchGate. (2021). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. Available at: [Link]
-
Gómez-Benítez, V., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. R Discovery. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
ResearchGate. (2021). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Boulaiz, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
University of Nottingham. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
CovaSyn. (2024). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Organic Chemistry Portal. (2006). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Wallace, D.J., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
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IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]
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IJCRT.org. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. IJCRT.org. Available at: [Link]
-
Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Onodera, S., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]
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ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]
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Kashani, S.K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI. Available at: [Link]
-
ResearchGate. (2013). (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. Available at: [Link]
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ResearchGate. (2013). The influence of the presence of air, a base and a catalyst on the yield of 3-nitro-1-phenyl-1H-pyrazole (3a). a …. ResearchGate. Available at: [Link]
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Jiang, L., et al. (2005). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Chen, Y-C., et al. (2015). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Available at: [Link]
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Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
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Jiang, L., et al. (2005). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. AWS. Available at: [Link]
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Slideshare. (2022). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
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Technical Support Center: Alternative Catalysts for Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative and sustainable catalytic methods for modifying the pyrazole core. Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, and their efficient functionalization is paramount. This resource provides in-depth, field-proven insights into troubleshooting common experimental hurdles and answers frequently asked questions, moving beyond traditional palladium-catalyzed cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and application of alternative catalysts in pyrazole functionalization.
Q1: Why look for alternatives to palladium catalysts for pyrazole functionalization?
While palladium catalysis is a powerful and well-established tool, there's a growing need for alternatives due to several factors. Palladium is a precious metal with high and volatile costs, and its limited abundance raises concerns about long-term sustainability.[1][2][3] Furthermore, residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated due to its toxicity, necessitating often costly and challenging purification steps. The exploration of catalysts based on earth-abundant metals like copper, nickel, and iron, as well as metal-free approaches such as photoredox and electrochemical catalysis, offers more sustainable and economical synthetic routes.[2][4][5]
Q2: What are the most promising alternative catalytic systems for pyrazole C-H functionalization?
Several innovative catalytic systems have emerged as viable alternatives to palladium:
-
Copper-Catalyzed Systems: Copper is an inexpensive, earth-abundant metal that has shown remarkable efficacy in C-H functionalization, particularly for C-N and C-C bond formation on the pyrazole ring.[6][7][8]
-
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a mild and environmentally friendly approach to generate reactive intermediates for pyrazole functionalization.[9][10][11][12][13] This method can be mediated by metal-based photosensitizers (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) or organic dyes.[9]
-
Electrochemical Synthesis: This method uses electric current to drive redox reactions, avoiding the need for chemical oxidants or reductants.[14][15][16] It is a green and cost-effective technique for halogenation, thiocyanation, and N-arylation of pyrazoles.[14][17][18]
-
Earth-Abundant Metal Catalysis: Besides copper, other first-row transition metals like nickel and iron are gaining traction for C-H functionalization of N-heteroarenes, including pyrazoles.[2][4]
-
Sustainable and Heterogeneous Catalysts: The development of recyclable catalysts, such as metal nanoparticles supported on various materials, aligns with the principles of green chemistry and offers operational simplicity.[19][20][21]
Q3: How does the electronic nature of the pyrazole ring affect regioselectivity in C-H functionalization?
The pyrazole ring has distinct electronic properties that influence the regioselectivity of C-H functionalization. The C5 position is generally the most acidic and electrophilic, making it susceptible to deprotonation and subsequent functionalization.[22] Conversely, the C4 position is the most nucleophilic and is the typical site for electrophilic aromatic substitution.[22] The N2 nitrogen, with its lone pair of electrons, can act as a directing group in metal-catalyzed reactions, often favoring functionalization at the C5 position.[22] The presence of substituents on the pyrazole ring can further modulate this inherent reactivity.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges encountered during pyrazole functionalization experiments using alternative catalysts.
Guide 1: Copper-Catalyzed N-Arylation of Pyrazoles
Issue: Low to no yield of the N-arylated pyrazole product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivation | The copper catalyst can be sensitive to air and moisture, leading to oxidation and loss of activity. The diamine ligand can also degrade. | 1. Ensure all reagents and solvents are thoroughly dried and degassed. 2. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Use fresh, high-purity CuI and diamine ligand.[23][24] |
| Incorrect Base | The choice and strength of the base are crucial for the deprotonation of the pyrazole N-H. An inappropriate base can lead to incomplete reaction or side reactions. | 1. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[23] 2. Ensure the base is finely powdered and dry to maximize its surface area and reactivity. |
| Ligand Incompatibility | The diamine ligand plays a critical role in stabilizing the copper catalyst and facilitating the reaction. Steric hindrance or electronic mismatch can inhibit catalysis. | 1. Experiment with different diamine ligands (e.g., N,N'-dimethylethylenediamine, trans-N,N'-dimethyl-1,2-cyclohexanediamine).[23][24] |
| Poor Substrate Reactivity | Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups can slow it down. Steric hindrance on either the pyrazole or the aryl halide can also be a major issue.[25] | 1. For less reactive aryl halides (e.g., aryl chlorides), consider using a more active catalyst system or higher reaction temperatures. 2. For sterically hindered substrates, a less bulky ligand might be beneficial. |
Experimental Workflow: Troubleshooting Low Yield in Cu-Catalyzed N-Arylation
Caption: Troubleshooting flowchart for copper-catalyzed N-arylation.
Guide 2: Photoredox-Catalyzed C-H Functionalization
Issue: Reaction fails to initiate or proceeds very slowly.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Light Source | The photocatalyst requires a specific wavelength and intensity of light to become excited and initiate the catalytic cycle. | 1. Ensure your light source (e.g., blue LED) has the correct wavelength to excite your chosen photocatalyst. 2. Check the intensity of the light source and consider moving the reaction vessel closer to it. |
| Photocatalyst Degradation | Some photocatalysts can be sensitive to prolonged irradiation or reaction conditions. | 1. Use a fresh batch of the photocatalyst. 2. Consider degassing the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.[10] |
| Quenching of Excited State | Components in the reaction mixture, including the solvent or impurities, can quench the excited photocatalyst before it can react with the substrate. | 1. Use high-purity, anhydrous solvents. 2. If possible, run a fluorescence quenching experiment to identify potential quenchers in your reaction mixture. |
| Incorrect Redox Potential | The success of a photoredox reaction depends on the relative redox potentials of the catalyst, substrate, and any sacrificial electron donors or acceptors. | 1. Consult the literature for the redox potentials of your components to ensure the desired single-electron transfer (SET) process is thermodynamically favorable.[13] |
Reaction Mechanism: A General Photoredox Catalytic Cycle
Caption: Generalized photoredox catalytic cycles (reductive and oxidative quenching).
Guide 3: Electrochemical C-H Halogenation
Issue: Low regioselectivity and formation of side products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Electrode Material | The choice of anode and cathode material can significantly influence the efficiency and selectivity of the electrochemical reaction. | 1. Platinum (Pt) is a common anode material, but glassy carbon or ruthenium-titanium oxide can offer different selectivity.[14] 2. Experiment with different cathode materials as well. |
| Suboptimal Current Density/Potential | The applied current density (in galvanostatic mode) or potential (in potentiostatic mode) directly controls the rate of the electrochemical reaction. An incorrect setting can lead to over-oxidation or side reactions. | 1. Optimize the current density or potential. Lowering the current density may improve selectivity.[15] 2. Cyclic voltammetry can be used to determine the optimal oxidation potential of the pyrazole substrate.[15] |
| Supporting Electrolyte Issues | The supporting electrolyte is crucial for conductivity and can also participate in the reaction. | 1. Ensure the supporting electrolyte is soluble and stable under the reaction conditions. 2. Vary the concentration of the supporting electrolyte. |
| Solvent Effects | The solvent can affect the solubility of the substrate and electrolyte, as well as the stability of the electrochemically generated intermediates. | 1. Screen different solvents or solvent mixtures. Acetonitrile and dichloromethane are common choices. |
Part 3: Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole
This protocol is a general guideline for the N-arylation of pyrazole with an aryl iodide using a copper/diamine catalytic system.[23][24]
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add pyrazole, aryl iodide, CuI, and K₂CO₃.
-
Seal the tube, evacuate, and backfill with argon. Repeat this cycle two more times.
-
Under a positive flow of argon, add anhydrous, degassed toluene followed by N,N'-dimethylethylenediamine via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl pyrazole.
Protocol 2: Visible-Light Photoredox-Catalyzed C-H Alkylation of Pyrazole
This protocol provides a general method for the C-H alkylation of a pyrazole derivative using a ruthenium-based photocatalyst.[11]
Materials:
-
N-Substituted pyrazole (0.5 mmol)
-
Alkylating agent (e.g., an alkyl trifluoroborate salt, 1.0 mmol)
-
fac-Ir(ppy)₃ (0.005 mmol, 1 mol%)
-
Anhydrous, degassed acetonitrile (5 mL)
-
Schlenk tube or quartz vial
-
Magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a Schlenk tube, dissolve the N-substituted pyrazole, alkylating agent, and fac-Ir(ppy)₃ in anhydrous, degassed acetonitrile.
-
Seal the tube and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature under irradiation for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the alkylated pyrazole.
References
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Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
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Hajra, A., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. [Link]
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Holmberg-Douglas, N., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
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Patil, S., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. [Link]
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Kumar, A., et al. (2025). Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. Catalysis Letters. [Link]
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Singh, P., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts. [Link]
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Martins, M. A. P., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
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Schrolf, C., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. [Link]
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Kumar, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistryOpen. [Link]
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National Institutes of Health. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. PMC. [Link]
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Lyalin, B. V., et al. (2025). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]
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Wang, C., et al. (2016). Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. Organic Letters. [Link]
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Daugulis, O., et al. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Sharma, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Daugulis, O., et al. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
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ResearchGate. (2025). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. [Link]
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Mondal, B., et al. (2022). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. Inorganic Chemistry. [Link]
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Kumar, A., et al. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances. [Link]
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Lyalin, B. V., et al. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
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Nemati, F., et al. (2016). An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. Chinese Chemical Letters. [Link]
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Sharma, S., et al. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect. [Link]
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Kuwata, S., & Lin, W.-S. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. [Link]
-
Li, W., et al. (2017). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
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Maji, A. (2021). Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. Chemical Communications. [Link]
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ResearchGate. (2025). Catalytic C–H Allylation and Benzylation of Pyrazoles. [Link]
-
Chen, B., et al. (2012). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry. [Link]
-
Molteni, G., et al. (2023). Mechanistic insights of the copper(i)-catalysed reaction between chlorohydrazones and terminal alkynes. New Journal of Chemistry. [Link]
-
Rosa, J. N., & Afonso, C. A. M. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2022). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry. [Link]
-
Douglas, N. H., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2022). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. eScholarship. [Link]
-
Welch, C. J., et al. (2021). Collaboration as a Key to Advance Capabilities for Earth-abundant Metal Catalysis. NSF Public Access Repository. [Link]
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ResearchGate. (2025). Copper(I)-Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted Pyrazoles. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2022). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. ChemRxiv. [Link]
-
Shridevi, T. A., et al. (2015). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole-directing C−H activation. [Link]
-
Unacademy. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Chen, K., & Ackermann, L. (2019). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. Molecules. [Link]
-
Elmir, L., et al. (2022). COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. [Link]
-
Wang, D., et al. (2013). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. [Link]
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Technical Support Center: Solvent Effects on Pyrazole Iodination Reactions
Welcome to the Technical Support Center for Pyrazole Iodination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing iodine into the pyrazole scaffold. Iodinated pyrazoles are pivotal intermediates in drug discovery, serving as versatile handles for cross-coupling reactions.[1][2] However, the success of the iodination step is profoundly influenced by the reaction medium.
This document moves beyond simple protocols to explain the causal relationships between solvent choice and reaction outcomes like yield, regioselectivity, and reaction rate. We will address common experimental pitfalls in a direct question-and-answer format, providing field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole iodination is giving a low yield. What are the first things I should check regarding the solvent?
A: Low yields are often tied to suboptimal reaction conditions where the solvent plays a critical role.[3]
-
Poor Solubility: Ensure your pyrazole starting material and iodinating agent are fully soluble in the chosen solvent. If not, the reaction will be heterogeneous and slow, leading to incomplete conversion.
-
Insufficient Polarity: Electrophilic iodination proceeds through a charged, high-energy intermediate (an arenium ion).[1][4] Polar solvents can stabilize this intermediate, lowering the activation energy and accelerating the reaction. If you are using a nonpolar solvent like hexane or toluene and experiencing low yields, consider switching to a more polar solvent like dichloromethane (DCM), acetonitrile (MeCN), or acetic acid.[3][5]
-
Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. For example, using highly nucleophilic solvents with a very reactive iodinating agent might lead to solvent decomposition or unwanted side reactions.
Q2: I'm observing a mixture of regioisomers (e.g., C4- and C5-iodo). How can the solvent influence selectivity?
A: Regioselectivity in pyrazole iodination is a classic challenge, governed by both electronic and steric factors.[3] While the inherent properties of your substrate are primary, the solvent system can modulate the outcome.
-
Mechanism-Specific Solvents: The choice of solvent is often dictated by the reaction mechanism required to achieve a specific isomer.
-
For C4-iodination (electrophilic substitution), polar solvents that support the formation of an electrophilic iodine species (I+) and stabilize the arenium ion intermediate are preferred. Acetonitrile is commonly used for reactions mediated by Ceric Ammonium Nitrate (CAN) and Iodine.[6][7][8]
-
For C5-iodination , which typically proceeds via deprotonation with a strong base followed by quenching with iodine, an anhydrous, non-protic, and relatively non-polar solvent like tetrahydrofuran (THF) is required to facilitate the formation of the lithium pyrazolide intermediate without quenching the base.[6][8][9]
-
-
Solvation Effects: The way a solvent solvates the transition state for attack at different positions can subtly influence the energy barrier. While harder to predict, this is a factor to consider when fine-tuning selectivity.
Q3: My reaction is very slow. Can changing the solvent speed it up?
A: Absolutely. The rate of electrophilic aromatic substitution is highly dependent on solvent polarity.[5][10] A more polar solvent will generally increase the reaction rate by stabilizing the charged transition state leading to the arenium ion intermediate. For instance, if a reaction is sluggish in DCM, switching to acetonitrile or adding a co-solvent like acetic acid can often provide a significant rate enhancement.[3]
Troubleshooting & Optimization Guide
This section addresses specific issues encountered during pyrazole iodination, with a focus on the underlying chemical principles and the role of the solvent.
Issue 1: Low Yield or No Reaction
Potential Cause: The pyrazole ring is deactivated by electron-withdrawing groups (EWGs) like -CF₃ or -NO₂.[3] This reduces the ring's nucleophilicity, making it less reactive towards the electrophilic iodine.
Recommended Solution & Scientific Rationale:
For deactivated pyrazoles, you must enhance the electrophilicity of the iodinating agent and/or increase the reaction's driving force. The solvent is key to this strategy.
-
Switch to a Strong Acid Solvent/Co-solvent: Using a strong acid like trifluoroacetic acid (TFA) or glacial acetic acid as the solvent or co-solvent can protonate the iodinating agent (e.g., N-Iodosuccinimide, NIS), creating a much more potent "superelectrophilic" iodinating species.[7][11] This dramatically increases reactivity with electron-poor substrates.
-
Use Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are superior to less polar options like THF or DCM for these challenging substrates. Their polarity stabilizes the high-energy transition state, and their ability to dissolve reagents like Ceric Ammonium Nitrate (CAN) is crucial for oxidative iodination methods.[8][12]
Issue 2: Formation of Di- or Tri-iodinated Byproducts
Potential Cause: The pyrazole ring is highly activated by electron-donating groups (EDGs), making both the starting material and the mono-iodinated product susceptible to further iodination.[6]
Recommended Solution & Scientific Rationale:
The goal is to moderate the reactivity of the system.
-
Use Less Polar Solvents: A less polar solvent, such as dichloromethane (CH₂Cl₂) or even carbon tetrachloride (CCl₄), can slow down the reaction rate.[1] This reduced rate makes it easier to stop the reaction after the first iodination by careful monitoring (e.g., via TLC or LC-MS).
-
Control Stoichiometry: This is critical. Use no more than 1.0-1.1 equivalents of the iodinating agent. Ensure efficient stirring to avoid localized areas of high reagent concentration.
-
Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can significantly improve selectivity for the mono-iodinated product by reducing the overall reaction rate.[13]
Issue 3: Deacylation of N-acylpyrazole Starting Material
Potential Cause: The reaction generates acidic byproducts (e.g., HCl from ICl) that catalyze the hydrolysis of the N-acyl group.[6][14]
Recommended Solution & Scientific Rationale:
This issue is common in methods using iodine monochloride (ICl).
-
Solvent and Base Combination: The protocol developed by Larock and coworkers effectively addresses this.[14][15] They use dichloromethane (CH₂Cl₂) as the solvent in combination with a non-nucleophilic inorganic base like lithium carbonate (Li₂CO₃). The Li₂CO₃ neutralizes the in situ generated HCl, preventing deacylation.[14][15] CH₂Cl₂ is a good solvent choice as it is relatively non-polar, preventing excessive reaction rates, but polar enough to dissolve the starting materials.
Solvent Selection Guide & Data Summary
The choice of solvent is intrinsically linked to the chosen iodination reagent and the desired regiochemical outcome.
| Iodination Method | Typical Solvent(s) | Function of Solvent & Rationale | Typical Regioselectivity |
| I₂ / Oxidant (e.g., CAN, H₂O₂) | Acetonitrile, Water, Acetic Acid | Acetonitrile: Polar aprotic solvent, effectively dissolves CAN and stabilizes the charged intermediate.[6][8] Water: Used in "green" protocols with H₂O₂; the only byproduct is water.[6][16] | C4 |
| N-Iodosuccinimide (NIS) | Acetic Acid, TFA, DCM | Acetic Acid/TFA: Act as both solvent and acid catalyst to activate NIS for deactivated pyrazoles.[3][7] DCM: A general-purpose solvent for moderately activated pyrazoles. | C4 |
| Iodine Monochloride (ICl) | Dichloromethane (CH₂Cl₂) | Moderately polar solvent that allows for controlled reaction rates. Often used with a base (Li₂CO₃) to scavenge HCl.[2][14][15] | C4 |
| n-BuLi / I₂ | Anhydrous Tetrahydrofuran (THF) | Anhydrous aprotic solvent is essential for the stability of the n-BuLi base and the resulting lithium pyrazolide anion.[6][8][17] | C5 |
Visualized Workflows and Mechanisms
General Mechanism of Electrophilic Iodination at C4
The diagram below illustrates the classical electrophilic aromatic substitution mechanism, where the solvent plays a crucial role in stabilizing the charged arenium ion intermediate.
Caption: Mechanism of C4 pyrazole iodination.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing low-yield issues, emphasizing solvent-related decisions.
Caption: Troubleshooting flowchart for low-yield reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for common pyrazole iodination reactions, highlighting the specific solvent used.
Protocol 1: C4-Iodination of 1-Aryl-3-CF₃-pyrazoles using I₂/CAN in Acetonitrile[6][8][9]
This method is highly effective for the C4-iodination of moderately deactivated pyrazoles. Acetonitrile is the solvent of choice due to its ability to dissolve the reagents and stabilize the reaction intermediates.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol, 1.0 eq.).
-
Solvent & Reagents: Add acetonitrile (MeCN, 6 mL). To this solution, add elemental iodine (I₂) (1.3 mmol, 330 mg) and ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).
-
Reaction: Heat the reaction mixture to reflux and stir overnight. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (15 mL).
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: C5-Iodination of 1-Aryl-3-CF₃-pyrazoles using n-BuLi/I₂ in THF[6][8][17]
This protocol achieves exclusive C5-iodination via a directed lithiation-iodination sequence. Anhydrous THF is critical to the success of this reaction.
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.3 eq., 0.52 mL) dropwise. Stir the resulting mixture at -78 °C for 10 minutes to ensure complete formation of the lithium pyrazolide.
-
Iodination: Add a solution of iodine (1.4 mmol, 356 mg) in anhydrous THF (3 mL) to the reaction mixture at -78 °C.
-
Warming & Quenching: Allow the reaction to gradually warm to room temperature over approximately 4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
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Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Retrieved from [Link]
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D0OB01265C. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. Retrieved from [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Retrieved from [Link]
-
Brás, M. G., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved from [Link]
-
ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Retrieved from [Link]
-
PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]
-
RSC Advances. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. DOI:10.1039/D5RA01103E. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Iodosuccinimide. Retrieved from [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. ACS Publications. Retrieved from [Link]
-
YouTube. (2020). Effect of substrates, leaving group and the solvent polarityon the reactivity. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine-Mediated Synthesis of Novel Pyrazole Derivatives. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine-mediated synthesis of 4-selanylpyrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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Technical Support Center: Protecting Group Strategies for Pyrazole Synthesis
Welcome to the Technical Support Center for Protecting Group Strategies in Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your synthetic strategies are both effective and reliable.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my pyrazole synthesis?
A1: The selection of a protecting group is critical and depends on the overall synthetic strategy. Key factors to consider are the stability of the group to subsequent reaction conditions and the ease of its removal without affecting other functional groups. For instance, the Boc group is widely used due to its stability in basic conditions and facile cleavage with acid.[1] However, if your downstream synthesis involves acidic conditions, an alternative like the SEM group, which is stable to both acidic and basic conditions, might be more appropriate.[2]
Q2: What are the most common protecting groups for the pyrazole nitrogen?
A2: Several protecting groups are commonly employed for the pyrazole nitrogen, each with its own advantages:
-
Boc (tert-Butoxycarbonyl): Widely used, stable to bases, and easily removed with acid.[1] It is often the first choice due to the availability of the protecting agent, (Boc)₂O, and the clean deprotection.[3]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Offers broad stability and can be removed with fluoride ions or under certain acidic conditions.[2][4] It plays a crucial role in strategies requiring regioselective functionalization.[5]
-
THP (Tetrahydropyranyl): A classic protecting group, introduced and removed under acidic conditions. Green, solvent- and catalyst-free protection methods have been developed for THP.[6][7]
-
Trityl (Triphenylmethyl): A bulky group that can offer steric hindrance and is removed under acidic conditions.[8]
-
Tosyl (p-Toluenesulfonyl): A robust group, stable to many conditions, but its removal often requires harsh conditions.[9]
Q3: What is an orthogonal protecting group strategy and why is it important in pyrazole synthesis?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. This is crucial for the synthesis of complex, multi-functionalized pyrazoles, as it allows for the selective modification of different parts of the molecule in a controlled sequence.
Q4: Can a protecting group influence the regioselectivity of subsequent reactions on the pyrazole ring?
A4: Absolutely. The choice and position of a protecting group can have a profound impact on the regioselectivity of reactions like N-alkylation or C-H functionalization. For example, the SEM group can be strategically transposed from one nitrogen to the other to control the site of C-H arylation.[5] This "SEM switch" is a powerful tool for accessing specific isomers of substituted pyrazoles.[5]
Troubleshooting Guide
Issue 1: Low Yield During N-Protection
-
Symptom: The yield of the N-protected pyrazole is consistently low.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress by TLC. Ensure the reagents are of high quality and used in the correct stoichiometry. For Boc protection, using a slight excess of (Boc)₂O can be beneficial.[1]
-
-
Steric Hindrance: Bulky substituents on the pyrazole ring can hinder the approach of the protecting group.
-
Solution: Consider using a less sterically demanding protecting group or optimizing the reaction conditions (e.g., higher temperature, longer reaction time).
-
-
Inappropriate Base: The choice of base is crucial. For Boc protection, a non-nucleophilic base like triethylamine or DIPEA is typically used.[1][10]
-
Solution: Screen different bases to find the optimal one for your specific substrate.
-
-
Side Reactions: The formation of side products can lower the yield of the desired product.
-
Solution: Analyze the reaction mixture by LC-MS to identify any side products. Adjusting the reaction conditions (e.g., temperature, solvent) can help minimize side reactions. For instance, in some cases, N,N-di-Boc derivatives can form, which can be avoided by careful control of stoichiometry and reaction time.[10]
-
-
Issue 2: Incomplete Deprotection
-
Symptom: The protecting group is not completely removed, leading to a mixture of the protected and deprotected pyrazole.
-
Possible Causes & Solutions:
-
Insufficiently Harsh Conditions: The deprotection conditions may not be strong enough for complete removal.
-
Solution: For acid-labile groups like Boc, increasing the concentration of the acid (e.g., TFA) or the reaction time can be effective.[11] However, be mindful of the stability of other functional groups in your molecule.
-
-
Steric Hindrance: Bulky groups near the protecting group can hinder its removal.
-
Solution: More forcing conditions (e.g., higher temperature) might be necessary. Alternatively, a different protecting group that is easier to remove could be considered in the synthetic design.
-
-
Reagent Degradation: The deprotection reagent may have degraded.
-
Solution: Use fresh reagents for the deprotection step.
-
-
Issue 3: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
-
Symptom: A mixture of N1 and N2 alkylated isomers is obtained.
-
Possible Causes & Solutions:
-
Similar Steric and Electronic Environment of the Two Nitrogen Atoms: In unsymmetrical pyrazoles, the two nitrogen atoms can have similar reactivity, leading to a mixture of products.
-
Solution 1: Steric Control: Introduce a bulky protecting group on one of the nitrogen atoms to sterically direct the alkylation to the other nitrogen. The SEM group is particularly effective for this purpose.[5]
-
Solution 2: Electronic Control: The electronic nature of the substituents on the pyrazole ring can influence the site of alkylation. This can be exploited to favor one isomer over the other.[12]
-
Solution 3: "Protecting Group Switch" Strategy: As mentioned earlier, the "SEM switch" allows for the transposition of the protecting group, enabling functionalization at a specific nitrogen atom.[5]
-
-
Protecting Group Stability Comparison
| Protecting Group | Stable To | Labile To |
| Boc | Basic conditions, Hydrogenation | Strong acids (e.g., TFA, HCl)[1][13] |
| SEM | Acidic and basic conditions, many cross-coupling conditions | Fluoride sources (e.g., TBAF), strong Lewis acids (e.g., MgBr₂)[2][14] |
| THP | Basic conditions, nucleophiles | Mild acidic conditions[6] |
| Trityl | Basic conditions, hydrogenation | Mild to strong acidic conditions[8][15] |
| Tosyl | Strong acids and bases, oxidizing and reducing agents | Reductive cleavage (e.g., Na/NH₃) or harsh acidic conditions |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Pyrazole
-
Dissolve the pyrazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or DMF).[1][10]
-
Add a base, such as triethylamine (1.1 eq.) or DIPEA (1.1 eq.).[1][10]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.) to the mixture.[1][10]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for Boc Deprotection of a Pyrazole
-
Dissolve the N-Boc protected pyrazole in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM).[11]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected pyrazole.
Visualizing Protecting Group Strategies
Decision-Making Workflow for Protecting Group Selection
Caption: A flowchart to guide the selection of a suitable protecting group based on the planned synthetic route.
Troubleshooting Workflow for Low Yield in N-Protection
Caption: A systematic approach to troubleshooting low yields in pyrazole N-protection reactions.
References
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- Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
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Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of 3-Iodo-1,4-dimethyl-1H-pyrazole Derivatives
Introduction: The Strategic Value of Iodinated Pyrazoles in Modern Synthesis
Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique structural and biological properties.[1][2] The strategic introduction of an iodine atom onto the pyrazole ring, particularly creating derivatives like 3-iodo-1,4-dimethyl-1H-pyrazole, dramatically enhances their synthetic utility.[1] These iodinated heterocycles are not merely final products but are powerful, versatile intermediates, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1][3] This capability allows for the precise and efficient construction of complex molecular architectures, a critical step in the development of targeted therapeutics like kinase inhibitors.[1][4]
This guide provides an in-depth comparison of synthetic methodologies for preparing this compound derivatives. We will delve into the nuances of their spectroscopic characterization, present detailed experimental protocols, and compare their reactivity against other halogenated analogs, offering researchers and drug development professionals a comprehensive resource for leveraging these valuable building blocks.
Comparative Analysis of Synthetic Methodologies for Pyrazole Iodination
The synthesis of this compound begins with the precursor, 1,4-dimethyl-1H-pyrazole. The subsequent iodination is an electrophilic aromatic substitution. The regioselectivity (iodination at the C3 position) is dictated by the directing effects of the two methyl groups. The N1-methyl group activates the C5 position, while the C4-methyl group provides slight activation to both the C3 and C5 positions. However, direct lithiation followed by iodination offers an alternative, highly regioselective route. The choice of iodinating agent and reaction conditions is paramount and depends on factors like desired yield, scalability, and green chemistry considerations.[5]
Below is a comparative summary of common iodination methods applicable to the pyrazole scaffold.
| Method | Reagent(s) | Solvent(s) | Temp. | Reaction Time | Typical Yield (%) | Regioselectivity | Key Insights & Causality |
| Direct Iodination | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 (on unsubstituted pyrazoles) | A green and practical method using water as the solvent and generating water as the only by-product. H₂O₂ acts as an in-situ oxidizing agent for I₂ to generate the electrophilic iodine species.[5][6] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 (on 1-acyl pyrazoles) | ICl is a potent electrophile. The base (Li₂CO₃) is crucial to neutralize the HCl formed during the reaction, preventing side reactions and improving product selectivity.[5][7][8] |
| Lithiation-Iodination | n-BuLi, I₂ | THF | -78 °C to RT | ~2-3 h | 65 - 89% | C5 (on 1-aryl-3-CF₃-pyrazoles) | This method offers excellent regiocontrol by deprotonating the most acidic proton (typically at C5), creating a pyrazolide anion which then acts as a nucleophile, attacking molecular iodine.[5][9] For a 1,4-disubstituted pyrazole, this would target the C5 position. To achieve C3 iodination, a different lithiation strategy or starting material would be necessary. |
| Oxidative Iodination | I₂, CAN | Acetonitrile | 80 °C | ~1-4 h | Good | C4 (on 1-aryl-3-CF₃-pyrazoles) | Ceric Ammonium Nitrate (CAN) is a powerful oxidizing agent that facilitates the formation of a highly electrophilic iodine species, leading to efficient and regioselective iodination.[9][10] |
Workflow for Synthesis and Characterization
The logical flow from starting material to a fully characterized iodinated pyrazole derivative involves synthesis, purification, and comprehensive spectroscopic analysis. Each step validates the previous one, ensuring the final compound's identity and purity.
Figure 1: Generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization Profile
A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. The introduction of a heavy atom like iodine has predictable effects on the spectroscopic data, particularly in NMR.
| Technique | Sample: this compound | Expected Observations & Expert Interpretation |
| ¹H NMR | C₅H₇IN₂ | H-5 Proton: Expected as a singlet, downfield shift compared to the non-iodinated precursor due to the electron-withdrawing effect of iodine at C3. N-CH₃ Protons: A singlet, typically around 3.7-4.0 ppm. C-CH₃ Protons: A singlet, typically around 2.0-2.3 ppm. The precise chemical shifts are solvent-dependent.[11] |
| ¹³C NMR | MW: 222.03 | C-3 (Iodo-substituted): Signal will be significantly shifted upfield due to the "heavy atom effect" of iodine. This is a key diagnostic peak and may appear at a low chemical shift (e.g., 85-95 ppm).[3] C-4 & C-5: Aromatic carbons with expected shifts in the 100-145 ppm range. N-CH₃ & C-CH₃: Aliphatic carbons with signals in the upfield region (e.g., 10-40 ppm). |
| Mass Spec. | C₅H₇IN₂ | Molecular Ion Peak (M⁺): A clear peak at m/z ≈ 222, corresponding to the molecular weight of the compound.[12][13] Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not create a complex isotopic pattern, but fragmentation analysis can confirm the structure. |
| FT-IR | KBr pellet or Neat | C-H stretching (aromatic): ~3100-3150 cm⁻¹. C-H stretching (aliphatic): ~2850-3000 cm⁻¹. C=C and C=N stretching: ~1450-1600 cm⁻¹, characteristic of the pyrazole ring. The absence of a broad N-H stretch (3100-3500 cm⁻¹) confirms the N1-methylation.[11] |
Detailed Experimental Protocols
The following protocols are representative and should be adapted based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is adapted from general procedures for pyrazole lithiation and iodination and serves as an illustrative example for achieving C3-iodination, which would require a specific blocking/directing group strategy not detailed in the general search results. A more common route found is C5-iodination via lithiation.[9][14]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and 1,4-dimethyl-1H-pyrazole (10 mmol, 1.0 equiv.).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (11 mmol, 1.1 equiv., 2.5 M in hexanes) dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation.
-
Iodination: In a separate flask, dissolve iodine (12 mmol, 1.2 equiv.) in anhydrous THF (20 mL). Add this iodine solution dropwise to the pyrazolide solution at -78 °C. Causality: The pyrazolide anion acts as a nucleophile, attacking the electrophilic iodine.
-
Quenching & Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified product. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[11]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument. A larger number of scans will be required to achieve an adequate signal-to-noise ratio. Use a relaxation delay of 2-5 seconds.[11]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts to the residual solvent peak.
Comparative Performance: Iodopyrazoles vs. Other Halogenated Analogs
In drug development, this compound is primarily a precursor. Its value is determined by its performance in subsequent cross-coupling reactions compared to bromo- or chloro-analogs. The carbon-halogen bond strength (C-Cl > C-Br > C-I) is inversely related to its reactivity in the crucial oxidative addition step of the catalytic cycle.
Figure 2: Relationship between halogen substituent and cross-coupling reactivity.
Key Performance Comparison:
-
Reactivity: Aryl iodides are generally more reactive than their bromo and chloro counterparts in palladium-catalyzed reactions.[8] This is because the C-I bond is weaker, facilitating the rate-determining oxidative addition step. This allows for milder reaction conditions, lower catalyst loading, and often shorter reaction times.
-
Cost and Availability: The primary drawback of iodo-derivatives is the higher cost of iodine-containing reagents compared to bromine or chlorine sources.
-
Versatility: The high reactivity of iodopyrazoles makes them exceptionally versatile for coupling with a wide range of boronic acids (Suzuki), terminal alkynes (Sonogashira), and other coupling partners, providing access to a greater diversity of complex molecules.[3][7]
Conclusion
This compound and its derivatives are high-value synthetic intermediates whose strategic importance in drug discovery cannot be overstated. While their synthesis requires careful selection of iodination methodology to ensure proper regiochemistry and yield, their characterization is straightforward using standard spectroscopic techniques. The superior reactivity of the carbon-iodine bond in cross-coupling reactions often justifies the higher cost of starting materials, enabling the efficient and rapid assembly of novel molecular entities. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize, characterize, and deploy these powerful building blocks in their research and development programs.
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A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyrazoles is a critical step that underpins the reliability of all subsequent biological and pharmacological evaluations. Pyrazole derivatives form the backbone of numerous therapeutic agents, and their efficacy is intrinsically linked to their precise molecular architecture.[1] This guide provides an in-depth comparison of the most powerful analytical techniques for the structural elucidation of pyrazoles, moving beyond a simple listing of methods to explain the causality behind experimental choices and to provide field-proven insights.
The Imperative of Structural Validation in Pyrazole Synthesis
The synthesis of pyrazole derivatives, whether through classical condensation reactions or modern multi-component approaches, can often yield a mixture of isomers or unexpected rearrangement products.[1][2] The regiochemistry of substituents on the pyrazole ring, the determination of tautomeric forms, and the overall three-dimensional conformation are pivotal for understanding structure-activity relationships (SAR).[3] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the scientific integrity of your findings.
This guide will navigate through the primary techniques for pyrazole characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. We will explore the strengths and limitations of each, providing detailed experimental protocols and comparative data to empower you to make informed decisions in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and versatile tool for determining the structure of organic molecules in solution. For pyrazoles, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about the connectivity of atoms, the electronic environment of nuclei, and through-space interactions.
1D NMR: The First Look
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazoles, the chemical shifts of the ring protons (H3, H4, and H5) are particularly informative.[4][5] The coupling patterns between adjacent protons can help to establish the substitution pattern on the ring.
-
¹³C NMR (Carbon NMR): This experiment provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the nature of the substituents.[6][7]
2D NMR: Unraveling Complex Connectivity
For more complex pyrazole derivatives, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular structure.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[8] It is a powerful tool for definitively assigning which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons (typically over 2-3 bonds).[8][9] This is invaluable for identifying quaternary carbons and for piecing together the entire molecular framework, especially in cases of ambiguous regiochemistry.[10][11] For instance, the correlation of a substituent's protons to the pyrazole ring carbons can confirm its position.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity.[12][13] NOESY is particularly useful for determining the regiochemistry of N-substituted pyrazoles and for studying the conformation of substituents.[14]
Experimental Protocol: A General Workflow for NMR Analysis of a Synthesized Pyrazole
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp signals.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Run an HSQC experiment to correlate directly attached protons and carbons.
-
Run an HMBC experiment to establish long-range C-H correlations. Optimize the long-range coupling delay to observe 2-bond and 3-bond correlations.
-
If regiochemistry or stereochemistry is , acquire a NOESY spectrum.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, and assign all proton and carbon signals based on chemical shifts, coupling constants, and the correlations observed in the 2D spectra.
Comparative Data: Typical NMR Chemical Shift Ranges for the Pyrazole Ring
| Nucleus | Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| H3 | 7.5 - 8.5 | Generally downfield, influenced by substituents at N1 and C5. |
| H4 | 6.0 - 7.0 | Typically a singlet if C3 and C5 are substituted. |
| H5 | 7.0 - 8.0 | Chemical shift is sensitive to the substituent at N1. |
| N-H | Variable (5-14) | Often a broad signal, its observation depends on the solvent and concentration. |
| ¹³C NMR | ||
| C3 | 130 - 150 | |
| C4 | 100 - 115 | Typically the most upfield of the ring carbons. |
| C5 | 120 - 140 |
Note: These are general ranges and can vary significantly based on the substituents and solvent.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[15] It is an essential tool for confirming the molecular weight of a synthesized pyrazole and for deducing its elemental composition through high-resolution mass spectrometry (HRMS).[15]
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Electron Impact (EI): A hard ionization technique that can cause extensive fragmentation of the molecule.[15] The resulting fragmentation pattern can provide valuable structural information, acting as a "fingerprint" for the compound.[16]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[15]
-
Instrument Setup: Calibrate the mass spectrometer and select the appropriate ionization mode (ESI or EI).[15]
-
Data Acquisition: Acquire the mass spectrum in full scan mode. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. If HRMS data is available, calculate the elemental composition to confirm the molecular formula.[15] Analyze the fragmentation pattern (if using EI) to gain further structural insights.[16]
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[3][17] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding structure-activity relationships.[3]
When to Use X-ray Crystallography
While incredibly powerful, obtaining a suitable single crystal can be a significant challenge. This technique is typically employed when:
-
The structure cannot be definitively determined by NMR and MS alone.
-
The absolute stereochemistry needs to be established.
-
A detailed understanding of the solid-state packing and intermolecular interactions is required.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the pyrazole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.[3][4]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.[3]
Workflow for Pyrazole Structure Confirmation
Caption: A logical workflow for the structural confirmation of synthesized pyrazoles.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed connectivity, regiochemistry, tautomeric forms, solution conformation | Molecular weight, elemental formula, fragmentation patterns | Precise 3D structure, bond lengths/angles, intermolecular interactions |
| Sample State | Solution | Solution or Solid | Single Crystal |
| Strengths | Non-destructive, provides rich structural detail in solution | High sensitivity, accurate mass determination | Unambiguous structural determination |
| Limitations | Can be complex to interpret, may not reveal absolute stereochemistry | Limited structural information from soft ionization, destructive | Requires a suitable single crystal, which can be difficult to obtain |
| Best For | Primary structure elucidation, isomer differentiation | Confirming molecular formula, initial characterization | Absolute structure determination, solid-state analysis |
Conclusion
The structural confirmation of synthesized pyrazoles is a multi-step process that relies on the synergistic use of several powerful analytical techniques. While 1D and 2D NMR spectroscopy form the bedrock of structural elucidation in solution, mass spectrometry provides essential confirmation of molecular weight and elemental composition. For cases of ambiguity or when a definitive three-dimensional structure is required, single-crystal X-ray crystallography offers the ultimate answer. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can ensure the integrity of their synthesized compounds and build a solid foundation for further drug discovery and development efforts.
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"comparative analysis of pyrazole iodination methods"
An In-depth Comparative Analysis of Pyrazole Iodination Methods for Researchers and Drug Development Professionals
The strategic incorporation of iodine into pyrazole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Iodinated pyrazoles serve as versatile building blocks, primarily due to the carbon-iodine bond's susceptibility to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity profile enables the facile introduction of diverse functionalities, accelerating the discovery and optimization of novel drug candidates and functional materials. This guide provides a detailed comparative analysis of prevalent pyrazole iodination methods, offering insights into their mechanisms, scopes, and practical applications to empower researchers in selecting the optimal strategy for their synthetic endeavors.
Electrophilic Iodination: The Direct Approach
Direct C-H iodination is arguably the most straightforward method for introducing an iodine atom onto the pyrazole ring. This approach typically involves the reaction of a pyrazole with an electrophilic iodine source. The regioselectivity of this reaction is primarily governed by the electronic properties of the pyrazole ring, with iodination preferentially occurring at the most electron-rich position, which is typically the C4 position.
Mechanism of Electrophilic Iodination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich pyrazole ring, forming a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation by a base regenerates the aromaticity of the pyrazole ring, yielding the iodinated product.
Figure 1: General mechanism of electrophilic pyrazole iodination.
Common Reagents and Conditions
Several reagents are commonly employed for the electrophilic iodination of pyrazoles. The choice of reagent and reaction conditions can significantly impact the yield and regioselectivity of the reaction.
-
Iodine (I₂) in the presence of an oxidizing agent: Molecular iodine itself is not sufficiently electrophilic to iodinate many pyrazoles directly. Therefore, it is often used in conjunction with an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates a more potent electrophilic iodine species in situ.
-
N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. It is often used in aprotic solvents like acetonitrile or dichloromethane and can provide good to excellent yields of iodinated pyrazoles.
-
Iodine monochloride (ICl): ICl is a highly reactive and effective iodinating agent. However, its high reactivity can sometimes lead to over-iodination or side reactions, requiring careful control of the reaction conditions.
Experimental Protocol: Iodination of 1-Phenyl-1H-pyrazole using NIS
-
To a solution of 1-phenyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL) is added N-iodosuccinimide (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired 4-iodo-1-phenyl-1H-pyrazole.
Sandmeyer Reaction: Iodination of Aminopyrazoles
The Sandmeyer reaction provides an indirect yet powerful method for the iodination of pyrazoles, particularly when the desired regioisomer is not accessible through direct electrophilic substitution. This method involves the diazotization of an aminopyrazole followed by treatment with an iodide salt.
Mechanism of the Sandmeyer Reaction
The reaction begins with the formation of a diazonium salt from an aminopyrazole using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting pyrazolediazonium salt is then treated with a source of iodide ions, typically potassium iodide or copper(I) iodide. This leads to the displacement of the diazonium group by iodine, with the concomitant release of nitrogen gas.
Figure 2: The Sandmeyer reaction pathway for pyrazole iodination.
Advantages and Limitations
The primary advantage of the Sandmeyer reaction is its ability to introduce iodine at specific positions that are not accessible through direct iodination. The starting aminopyrazoles can often be prepared through regioselective nitration followed by reduction. However, the reaction conditions can be harsh, and the handling of potentially unstable diazonium salts requires caution.
Experimental Protocol: Sandmeyer Iodination of 4-Amino-1-phenyl-1H-pyrazole
-
4-Amino-1-phenyl-1H-pyrazole (1.0 mmol) is dissolved in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 mmol) in water (2 mL) is added dropwise while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for 30 minutes at 0-5 °C.
-
A solution of potassium iodide (1.5 mmol) in water (3 mL) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with sodium thiosulfate solution and brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 4-iodo-1-phenyl-1H-pyrazole.
Metal-Catalyzed Iodination: Modern and Versatile Approaches
Recent advances in organometallic chemistry have led to the development of metal-catalyzed methods for pyrazole iodination. These methods often offer high efficiency, broad substrate scope, and excellent regioselectivity under mild reaction conditions.
Palladium-Catalyzed Iodination
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used to form carbon-carbon or carbon-heteroatom bonds, palladium catalysis can also be employed for C-H iodination. These reactions often involve a palladium(II) catalyst and an iodinating agent such as N-iodosuccinimide or molecular iodine. The mechanism is believed to proceed through a concerted metalation-deprotonation pathway or via an electrophilic palladation followed by reductive elimination.
Copper-Catalyzed Iodination
Copper catalysts have also emerged as effective promoters for the iodination of pyrazoles. These reactions often utilize a copper(I) or copper(II) salt in the presence of an iodide source. Copper-catalyzed methods are generally less expensive than their palladium-catalyzed counterparts and can be highly efficient.
Comparative Summary of Pyrazole Iodination Methods
| Method | Reagents | Mechanism | Advantages | Limitations |
| Electrophilic Iodination | I₂/oxidant, NIS, ICl | Electrophilic Aromatic Substitution | Direct, operationally simple, good for electron-rich pyrazoles. | Limited regioselectivity, can lead to over-iodination, may not be suitable for electron-deficient pyrazoles. |
| Sandmeyer Reaction | Aminopyrazole, NaNO₂/H⁺, KI | Diazotization followed by nucleophilic substitution | Excellent regiocontrol, allows for the synthesis of isomers not accessible by direct methods. | Harsh reaction conditions, requires preparation of aminopyrazole precursor, handling of potentially unstable diazonium salts. |
| Metal-Catalyzed Iodination | Pd or Cu catalyst, iodinating agent | Varies (e.g., concerted metalation-deprotonation) | High efficiency, broad substrate scope, excellent regioselectivity, mild reaction conditions. | Catalyst cost and sensitivity, may require optimization of ligands and reaction conditions. |
Conclusion
The choice of an appropriate pyrazole iodination method is dictated by a careful consideration of the desired regiochemistry, the electronic nature of the pyrazole substrate, and the overall synthetic strategy. For electron-rich pyrazoles where the C4 position is the target, direct electrophilic iodination with reagents like N-iodosuccinimide offers a straightforward and efficient approach. When specific regioisomers are required that are not accessible through direct methods, the Sandmeyer reaction provides a powerful, albeit more demanding, alternative. For challenging substrates or when high efficiency and broad applicability are paramount, modern metal-catalyzed iodination methods represent the state-of-the-art, offering unparalleled control and versatility. Researchers and drug development professionals are encouraged to evaluate these methods in the context of their specific synthetic goals to accelerate their research and development efforts.
References
A Comparative Guide to 3-Iodo-1,4-dimethyl-1H-pyrazole and Other Halogenated Pyrazoles for the Modern Researcher
In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of molecular design.[1][2][3] Its inherent biological activity and versatile chemical functionality make it a privileged structure in the synthesis of a myriad of high-value compounds.[4][5] Among the various strategies for pyrazole functionalization, halogenation stands out as a critical gateway to diverse molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of 3-iodo-1,4-dimethyl-1H-pyrazole with its bromo, chloro, and fluoro analogues, supported by experimental data to inform the strategic selection of these vital synthetic building blocks.
The Halogen Effect: A Comparative Overview of Reactivity and Utility
The choice of halogen on the pyrazole ring is a critical decision that profoundly impacts reactivity, stability, and ultimately, the efficiency of a synthetic campaign. The fundamental principle governing the reactivity of halopyrazoles in cross-coupling reactions is the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl < C-F. This directly translates to a general reactivity order of I > Br > Cl >> F in common palladium-catalyzed transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. However, as we will explore, this is a simplification, and factors such as catalyst systems, reaction conditions, and substrate-specific electronic effects can lead to nuanced and sometimes counterintuitive outcomes.
Table 1: General Properties and Reactivity of 3-Halo-1,4-dimethyl-1H-pyrazoles
| Property | 3-Fluoro- | 3-Chloro- | 3-Bromo- | 3-Iodo- |
| Relative C-X Bond Strength | Strongest | Strong | Moderate | Weakest |
| General Reactivity in Cross-Coupling | Very Low | Low to Moderate | Moderate to High | Highest |
| Propensity for Dehalogenation | Very Low | Low | Moderate | High |
| Relative Cost | High | Low | Moderate | High |
| Stability | High | High | Moderate | Lower (light/heat sensitive) |
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The true measure of a halogenated pyrazole's utility lies in its performance in the crucible of cross-coupling reactions. Below, we dissect the comparative performance of iodo-, bromo-, and chloro-pyrazoles in three of the most pivotal transformations in modern synthetic chemistry.
Suzuki-Miyaura Coupling: The Surprising Superiority of Bromo and Chloro Analogs
The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. Intuitively, the weaker C-I bond would suggest that this compound is the superior substrate. While it is often the most reactive, this high reactivity can be a double-edged sword, leading to a significant side reaction: dehalogenation. Multiple studies have shown that under certain Suzuki-Miyaura conditions, bromo and chloro pyrazoles can provide higher yields of the desired coupled product due to their reduced tendency to undergo hydrodehalogenation.
Experimental Insight: A direct comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced propensity for dehalogenation. This highlights the importance of balancing reactivity with stability to achieve optimal outcomes.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Halogenated Pyrazole | Typical Catalyst System | Relative Reaction Rate | Yield Range | Propensity for Dehalogenation |
| 3-Iodo- | Pd(PPh₃)₄, PdCl₂(dppf) | Fastest | 50-70% | High |
| 3-Bromo- | Pd(OAc)₂, SPhos/XPhos | Moderate | 70-95% | Moderate |
| 3-Chloro- | Pd₂(dba)₃, Buchwald Ligands | Slowest | 60-90% | Low |
Sonogashira Coupling: The Iodide Advantage
The Sonogashira coupling, for the formation of C(sp²)-C(sp) bonds, is where this compound truly excels.[6][7] The oxidative addition of the C-I bond to the palladium(0) catalyst is significantly more facile than that of C-Br or C-Cl bonds, allowing the reaction to proceed under milder conditions and with lower catalyst loadings.[8] While bromo-pyrazoles are viable substrates, they often require higher temperatures and more active catalyst systems. Chloro-pyrazoles are generally poor substrates for Sonogashira couplings unless specialized, highly active catalysts are employed.[9]
Experimental Insight: Studies on the Sonogashira coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles demonstrate selective coupling at the iodo-position, leaving the chloro-position intact.[10] This underscores the significant reactivity difference between the two halogens in this transformation.
Table 3: Comparative Performance in Sonogashira Coupling
| Halogenated Pyrazole | Typical Catalyst System | Relative Reaction Rate | Yield Range | Key Considerations |
| 3-Iodo- | Pd(PPh₃)₂Cl₂/CuI | Fast | 80-98% | Mild conditions, low catalyst loading.[11][12] |
| 3-Bromo- | Pd(OAc)₂/PPh₃/CuI | Moderate | 60-85% | Higher temperatures often required. |
| 3-Chloro- | Specialized Pd-NHC catalysts | Very Slow | <40% | Generally not a preferred substrate. |
Buchwald-Hartwig Amination: A Case for Bromides
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyrazoles. In a comparative study of the amination of 4-halo-1-tritylpyrazoles, the 4-bromo derivative was found to be more effective than the corresponding iodo and chloro compounds when using a palladium-catalyzed system.[13][14] This finding, which deviates from the expected reactivity trend, suggests that the stability of the catalyst and the relative rates of oxidative addition and reductive elimination are delicately balanced and substrate-dependent. However, for copper-mediated C-N coupling reactions, the iodo-pyrazole was found to be the superior substrate.[13][14]
Table 4: Comparative Performance in Buchwald-Hartwig Amination
| Halogenated Pyrazole | Catalyst System | Relative Performance | Yield Range |
| 3-Iodo- | Pd(dba)₂/tBuDavePhos | Good | 60-80% |
| 3-Bromo- | Pd(dba)₂/tBuDavePhos | Excellent | 75-95% |
| 3-Chloro- | Pd(dba)₂/tBuDavePhos | Moderate | 50-70% |
Synthesis and Characterization
A reliable and scalable synthesis of the desired halogenated pyrazole is paramount. Below are representative protocols for the synthesis of this compound and its bromo and chloro analogues.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the iodination of pyrazoles.
Materials:
-
1,4-dimethyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add 1,4-dimethyl-1H-pyrazole (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data (Expected for this compound)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.40 (s, 1H, pyrazole C5-H), 3.70-3.80 (s, 3H, N-CH₃), 2.10-2.20 (s, 3H, C4-CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140-145 (C5), 115-120 (C4), 90-95 (C3), 35-40 (N-CH₃), 10-15 (C4-CH₃).
The Influence of Halogenation on Biological Activity
The introduction of a halogen atom to the pyrazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] Halogens can influence lipophilicity, metabolic stability, and binding affinity to biological targets through various interactions, including hydrogen bonding and halogen bonding.[4]
For instance, in a study on halogenated pyrazolines as monoamine oxidase B (MAO-B) inhibitors, the potency was found to increase in the order of -F > -Cl > -Br > -H, demonstrating a clear structure-activity relationship related to the halogen substituent. This underscores the importance of having a diverse toolkit of halogenated pyrazoles for fine-tuning the biological activity of lead compounds in drug discovery programs.
Visualizing the Synthetic Pathways
Diagram 1: General Synthesis of 3-Halo-1,4-dimethyl-1H-pyrazoles
Caption: Electrophilic halogenation of 1,4-dimethyl-1H-pyrazole.
Diagram 2: Comparative Reactivity in Cross-Coupling Reactions
Caption: Relative reactivity of halopyrazoles in key cross-couplings.
Conclusion and Strategic Recommendations
The selection of a halogenated pyrazole is a nuanced decision that requires careful consideration of the intended synthetic transformation.
-
For Sonogashira couplings and reactions where high reactivity is paramount and mild conditions are desired, this compound is the substrate of choice. Its facile oxidative addition allows for efficient C-C bond formation, often with lower catalyst loadings and at lower temperatures.
-
For Suzuki-Miyaura couplings, where dehalogenation can be a competing side reaction, the corresponding 3-bromo- or 3-chloro-1,4-dimethyl-1H-pyrazoles may offer superior yields. The increased stability of the C-Br and C-Cl bonds mitigates the risk of hydrodehalogenation, leading to a cleaner reaction profile.
-
In the context of Buchwald-Hartwig amination, experimental evidence suggests that 3-bromo-1,4-dimethyl-1H-pyrazole may provide the optimal balance of reactivity and stability for palladium-catalyzed systems.
Ultimately, the choice of halogenated pyrazole should be guided by a thorough understanding of the reaction mechanism and a careful optimization of the reaction conditions. This guide serves as a foundational resource for researchers to make informed decisions in their pursuit of novel pyrazole-containing molecules with transformative potential in medicine and materials science.
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(2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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A Comparative Guide to the Reactivity of Iodo-pyrazoles in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design, appearing in a multitude of biologically active compounds.[1] The ability to functionalize this privileged heterocycle with precision is paramount. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, and among the various halogenated pyrazoles, iodo-pyrazoles often serve as highly reactive and versatile building blocks.[2]
This guide provides an in-depth, objective comparison of the reactivity of iodo-pyrazoles in several key cross-coupling reactions. We will delve into the underlying principles governing their reactivity, compare isomeric forms, and provide field-proven experimental protocols to empower you to strategically incorporate these valuable intermediates into your synthetic workflows.
The Reactivity Landscape: Why Iodo-pyrazoles?
The enhanced reactivity of iodo-pyrazoles in cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry. The carbon-iodine (C-I) bond is significantly weaker than its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) counterparts. This lower bond dissociation energy facilitates the crucial oxidative addition step in the catalytic cycle of most cross-coupling reactions, where the palladium catalyst inserts into the C-I bond.[2] This generally translates to milder reaction conditions, faster reaction times, and often, the ability to use less reactive coupling partners.
However, this heightened reactivity is a double-edged sword. In some cases, particularly in Suzuki-Miyaura couplings, iodo-pyrazoles can be more susceptible to side reactions like dehalogenation (protodeiodination), where the iodine atom is replaced by a hydrogen atom.[3][4] Therefore, the choice between an iodo-, bromo-, or even chloro-pyrazole is a strategic one, balancing the need for reactivity with the potential for undesired pathways.
Positional Isomerism and Its Impact on Reactivity
The position of the iodine atom on the pyrazole ring (C3, C4, or C5) significantly influences its reactivity. While a comprehensive dataset for a direct, side-by-side comparison under identical conditions is sparse in the literature, general trends can be extrapolated from existing studies.
-
4-Iodo-pyrazoles: This isomer is the most commonly employed and commercially available. The C4 position is electronically distinct from C3 and C5, and its reactivity is well-documented across a range of cross-coupling reactions.[1][2][5]
-
5-Iodo-pyrazoles: The synthesis of 5-iodo-pyrazoles can be achieved with high regioselectivity through methods like lithiation followed by quenching with iodine.[6] Their reactivity in cross-coupling is also well-established.
-
3-Iodo-pyrazoles: These isomers are also accessible and have been successfully used in reactions like the Sonogashira coupling.[7]
The electronic environment of each position, influenced by substituents on the ring and the pyrazole nitrogens, will fine-tune the reactivity. For instance, electron-withdrawing groups can enhance the electrophilicity of the carbon bearing the iodine, potentially accelerating oxidative addition. Conversely, bulky substituents near the iodine atom can introduce steric hindrance, slowing the reaction.
Comparative Performance in Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond formation. Here, we compare the utility of iodo-pyrazoles in four of the most prevalent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and an organoboron compound, is arguably one of the most widely used cross-coupling methods. 4-Iodo-pyrazoles are excellent substrates for this reaction, often providing high yields of the desired 4-aryl or 4-heteroaryl pyrazoles.[1][8]
Typical Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Iodo-pyrazole | 4-Iodo-1-methyl-1H-pyrazole | Electrophilic partner |
| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos | Catalyzes the C-C bond formation |
| Base | Cs₂CO₃ or K₂CO₃ | Activates the organoboron species |
| Solvent | DME/H₂O or Dioxane/H₂O | Dissolves reactants and facilitates the reaction |
Data Summary: Suzuki-Miyaura Coupling of 4-Iodo-pyrazoles
| Iodo-pyrazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | Good to Excellent |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | High |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | High |
Data compiled from representative literature procedures.[1][5][8] Yields are generalized and substrate-dependent.
Sonogashira Coupling
For the synthesis of alkynyl-pyrazoles, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an organohalide. Iodo-pyrazoles are highly effective in this transformation, readily undergoing oxidative addition to the palladium catalyst.[9][10]
Typical Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Iodo-pyrazole | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide |
| Base | Et₃N or other amine | Acts as a base and often as the solvent |
| Solvent | DMF or Triethylamine | Dissolves reactants |
Data Summary: Sonogashira Coupling of Iodo-pyrazoles
| Iodo-pyrazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | Good |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | - | RT | Good to Excellent |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 80 | High |
Data compiled from representative literature procedures.[9][10][11] Yields are generalized and substrate-dependent.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the formation of C-C bonds by coupling an organohalide with an alkene.[12] For the synthesis of alkenyl-pyrazoles, 1-protected 4-iodo-1H-pyrazoles have proven to be effective substrates. The choice of protecting group on the pyrazole nitrogen and the ligand for the palladium catalyst are crucial for achieving high yields.[13]
Typical Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Iodo-pyrazole | 1-Trityl-4-iodo-1H-pyrazole | Electrophilic partner |
| Alkene | Methyl acrylate | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂ | Catalyst for the C-C bond formation |
| Ligand | P(OEt)₃ | Modifies the catalyst's activity and stability |
| Base | Et₃N | Neutralizes the HX formed |
| Solvent | DMF | Dissolves reactants |
Data Summary: Heck-Mizoroki Reaction of 4-Iodo-pyrazoles
| Iodo-pyrazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 100 | 95 |
| 1-Trityl-4-iodo-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 100 | 90 |
| 1-Trityl-4-iodo-1H-pyrazole | Methyl vinyl ketone | Pd(OAc)₂/P(OEt)₃ | Et₃N | DMF | 100 | 85 |
Data compiled from a study by Itoh et al.[13] Yields are specific to the reported reactions.
Buchwald-Hartwig Amination
The formation of C-N bonds via the Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, particularly for the synthesis of pharmaceuticals.[14] When it comes to 4-halo-pyrazoles, an interesting reactivity trend emerges. While 4-iodo-pyrazoles are reactive, studies have shown that 4-bromo-1-tritylpyrazole can be more effective for the Pd-catalyzed coupling of amines lacking a β-hydrogen. Conversely, for alkylamines possessing a β-hydrogen, the CuI-mediated C-N coupling of 4-iodo-1H-1-tritylpyrazole is the preferred method.[15][16]
Typical Reaction Conditions (Pd-catalyzed):
| Component | Example | Purpose |
|---|---|---|
| Halo-pyrazole | 4-Bromo-1-tritylpyrazole | Electrophilic partner |
| Amine | Piperidine | Nucleophilic partner |
| Palladium Catalyst | Pd(dba)₂ | Catalyst for the C-N bond formation |
| Ligand | tBuDavePhos | Crucial for catalyst performance |
| Base | K³PO₄ or other strong base | Deprotonates the amine |
| Solvent | Toluene or Xylene | High-boiling solvent |
Data Summary: C-N Coupling of 4-Halo-pyrazoles
| Halo-pyrazole | Amine Type | Catalyst System | Key Observation |
|---|---|---|---|
| 4-Bromo-1-tritylpyrazole | Lacking β-hydrogen | Pd(dba)₂/tBuDavePhos | More effective than the iodo- and chloro-analogs.[15][16] |
| 4-Iodo-1-tritylpyrazole | Possessing β-hydrogen | CuI | The preferred method over Pd-catalysis.[15][16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazole[8]
This protocol provides a general method for the coupling of 4-iodo-1H-pyrazole with an arylboronic acid.
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
SPhos (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final concentration of 4-iodopyrazole of approximately 0.1-0.2 M.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of an Iodo-pyrazole[5]
This protocol outlines a general procedure for the coupling of an iodo-pyrazole with a terminal alkyne.
Materials:
-
Iodo-pyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (as solvent and base)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodo-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine as the solvent.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the ammonium salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Visualizing the Catalytic Cycle
To better understand the underlying mechanism, the following diagram illustrates a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key transformation involving iodo-pyrazoles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Strategic Recommendations
Iodo-pyrazoles are undeniably valuable and highly reactive intermediates for the synthesis of functionalized pyrazoles via cross-coupling reactions. Their high reactivity, stemming from the labile C-I bond, often allows for milder conditions and broader substrate scope compared to their bromo- and chloro- counterparts.
Key Takeaways for the Bench Scientist:
-
For General Reactivity: In Suzuki, Sonogashira, and Heck reactions, iodo-pyrazoles are excellent starting points, often providing superior results to other halo-pyrazoles.[1][10][13]
-
Beware of Dehalogenation: In Suzuki couplings, if dehalogenation is a significant side reaction, switching to a 4-bromo-pyrazole may be a prudent troubleshooting step.[4]
-
Buchwald-Hartwig Amination is Nuanced: The choice between iodo- and bromo-pyrazoles is highly dependent on the nature of the amine coupling partner. For amines with β-hydrogens, a copper-catalyzed reaction with the iodo-pyrazole is often more effective.[15][16]
-
Protection May Be Necessary: For N-unsubstituted pyrazoles, protection of the pyrazole NH group can be crucial to prevent catalyst inhibition and side reactions.[5][7]
By understanding the principles of reactivity and the nuances of each specific cross-coupling reaction, researchers can harness the full potential of iodo-pyrazoles to accelerate the discovery and development of novel chemical entities.
References
-
Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 544-554. Retrieved from [Link]
-
El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Retrieved from [Link]
-
Shaikh, I. A., Ali, I., Wani, L. A., & Iqubal, S. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. Retrieved from [Link]
-
Kamal, A., & Malik, M. S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. Retrieved from [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(39), 30731-30739. Retrieved from [Link]
-
Yoshimitsu, T., Ino, T., & Tanaka, T. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
Onwudiwe, D. C., & Ekennia, A. C. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Journal of Organometallic Chemistry, 865, 50-57. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
-
Itoh, T., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 827-832. Retrieved from [Link]
-
Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5793-5807. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
G Obecna, K., & A. Michalak, K. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12248-12263. Retrieved from [Link]
-
Semantic Scholar. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. Retrieved from [Link]
-
Zhu, C., Li, G., & Xie, J. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5793-5807. Retrieved from [Link]
-
Slanina, T., & Klepetářová, B. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(29), 5283-5287. Retrieved from [Link]
-
ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]
-
PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2020, October 12). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
American Chemical Society. (2021, October 26). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Retrieved from [Link]
-
MDPI. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(39), 30731-30739. Retrieved from [Link]
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NIST. (n.d.). Bond Dissociation Energies. Retrieved from [Link]
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ResearchGate. (n.d.). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds
Introduction: The Privileged Scaffold and the Imperative of Screening
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone in modern drug discovery.[3][4] From the blockbuster anti-inflammatory drug Celecoxib to numerous agents in anticancer and antimicrobial pipelines, the pyrazole core is a recurring motif in therapeutically significant molecules.[5][6]
However, the synthesis of a novel pyrazole compound is merely the first step in a long and rigorous journey. The true potential of these molecules can only be unlocked through a systematic and logically structured biological activity screening cascade. This guide provides an in-depth, field-proven perspective on constructing such a cascade, moving from foundational toxicity assessments to targeted activity and mechanistic studies. We will not just list protocols; we will explore the causality behind each experimental choice, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Part 1: The Foundational Gateway - In Vitro Cytotoxicity Profiling
The Rationale: Establishing a Therapeutic Window
Before investigating any specific therapeutic activity, it is imperative to determine the inherent toxicity of a novel compound. A cytotoxicity assay serves as the foundational gateway for all subsequent screening.[7] Its purpose is twofold: first, to identify the concentration range at which the compound begins to exert toxic effects on living cells, and second, to establish a preliminary "therapeutic window" by comparing toxicity in cancerous versus non-cancerous cell lines.[7][8] A promising compound will ideally show high potency (activity at low concentrations) against a target cell line (e.g., cancer cells) and low toxicity against healthy, non-target cells.
We will compare two common colorimetric assays: the MTT and the XTT assay. Both rely on the same principle: the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to produce a colored formazan product.[9][10] The key difference lies in the product's solubility. The MTT assay produces an insoluble purple formazan that requires an additional solubilization step, which can introduce variability.[8] The XTT assay, a more recent advancement, produces a water-soluble orange formazan, simplifying the protocol and often improving sensitivity and reproducibility.[9] For this reason, we will detail the XTT protocol.
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell viability.
Materials:
-
96-well flat-bottom cell culture plates
-
Human cancer cell line (e.g., A549 - lung carcinoma) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Novel pyrazole compounds, dissolved in DMSO to create a 10 mM stock solution
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and an electron-coupling reagent (provided in commercial kits)
-
Phosphate Buffered Saline (PBS)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Adjust the cell density to 1 x 10^5 cells/mL in a complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in a complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "cells only" control (medium without compound or DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for another 48-72 hours.
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron-coupling reagent).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The color will change from yellow to orange in wells with viable cells.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform distribution of color.
-
Measure the absorbance at 450 nm using a microplate reader (a reference wavelength of 650 nm is often used to subtract background noise).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity
The results are summarized to easily compare the potency and selectivity of different novel pyrazole compounds.
| Compound | IC50 on A549 (µM) | IC50 on HEK293 (µM) | Selectivity Index (SI = IC50 HEK293 / IC50 A549) |
| Pyrazole-A | 4.91 | > 100 | > 20.4 |
| Pyrazole-B | 3.22 | 85.6 | 26.6 |
| Pyrazole-C | 27.43 | > 100 | > 3.6 |
| 5-Fluorouracil (Control) | 59.27 | 75.1 | 1.3 |
Data is hypothetical but modeled after published results for novel pyrazole derivatives.[3] A higher Selectivity Index (SI) is desirable, indicating the compound is more toxic to cancer cells than normal cells.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for XTT-based cytotoxicity screening.
Part 2: Screening for Targeted Biological Activities
Compounds that demonstrate interesting profiles in the foundational screen (e.g., potent and selective cytotoxicity against cancer cells, or low general cytotoxicity for non-cancer applications) are advanced to targeted assays.
Antimicrobial Activity Screening
The Rationale: Addressing a Global Health Crisis The rise of antibiotic-resistant bacteria is a pressing global health threat, creating an urgent need for novel antimicrobial agents.[11] Pyrazole derivatives have shown considerable promise in this area, with many exhibiting potent activity against a range of pathogens.[12][13][14] The goal of this screening phase is to determine if a novel pyrazole compound can inhibit or kill bacteria and fungi, and to quantify its potency.
The screening typically begins with a qualitative test like the Kirby-Bauer disk diffusion assay for a broad overview, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is the gold-standard metric for antimicrobial potency.[16]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
96-well sterile, clear, U-bottom plates
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
Novel pyrazole compounds (10 mM in DMSO) and a standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Spectrophotometer or microplate reader (600 nm).
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the pyrazole stock solution (e.g., at 256 µg/mL in MHB) to the first column of wells.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. This creates a concentration gradient (e.g., 128, 64, 32, ... 0.25 µg/mL). Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and medium, no compound) and a negative control (wells with medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be confirmed by reading the optical density (OD) at 600 nm.
-
Data Presentation: Comparative Antimicrobial Potency
| Compound | MIC (µg/mL) vs S. aureus (Gram +) | MIC (µg/mL) vs E. coli (Gram -) | MIC (µg/mL) vs C. albicans (Fungus) |
| Pyrazole-D | 4 | 16 | 8 |
| Pyrazole-E | 32 | >128 | 64 |
| Ciprofloxacin | 1 | 0.25 | N/A |
| Clotrimazole | N/A | N/A | 2 |
Data is hypothetical but reflects typical results seen in screening campaigns.[11][13]
Visualization: MIC Determination Principle
Caption: Comparing active vs. inhibited kinase reactions.
Conclusion: Synthesizing Data for Lead Compound Selection
The biological screening of novel pyrazole compounds is a multi-stage, logic-driven process. It begins with a broad assessment of cytotoxicity to ensure a basic safety profile and progresses through targeted assays to identify specific therapeutic activities like antimicrobial or anti-inflammatory effects. Finally, mechanistic studies, such as kinase inhibition assays, elucidate the precise way in which a compound functions at the molecular level.
By integrating the data from this screening cascade—comparing IC50 values, selectivity indices, and MICs—researchers can build a comprehensive biological profile for each novel pyrazole. This allows for the objective comparison of new chemical entities against existing standards and other heterocyclic alternatives, ultimately enabling the rational selection of the most promising lead compounds for advancement into the next phase of drug development.
References
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry. [Link]
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Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Journal of Chemical Sciences. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Current Organic Synthesis. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]
-
Reported examples of pyrazoles as anticancer agents with different... (2023). ResearchGate. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2023). Journal of Chemical Health Risks. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2021). ResearchGate. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules. [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews. [Link]
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Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016). Molecules. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]
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The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]
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A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). ResearchGate. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]
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A Review on Pyrazole chemical entity and Biological Activity. (2015). ResearchGate. [Link]
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Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. [Link]
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SCREENING APPROACHES FOR ANTIMICROBIAL AGENTS: AN OVERVIEW OF METHODS. (2024). World Journal of Pharmaceutical Research. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2021). Biology. [Link]
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CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (1995). DORAS - DCU Research Repository. [Link]
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Conventional methods and future trends in antimicrobial susceptibility testing. (2023). Saudi Journal of Biological Sciences. [Link]
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The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Current Enzyme Inhibition. [Link]
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A Researcher's Guide to the Computational Analysis of 3-Iodo-1,4-dimethyl-1H-pyrazole: A Comparative Framework
Abstract
This guide provides a comprehensive framework for conducting and interpreting computational studies on 3-Iodo-1,4-dimethyl-1H-pyrazole, a heterocyclic compound of growing interest in medicinal and materials science. Recognizing that specific computational data for this exact molecule is emerging, we establish a robust comparative methodology. By leveraging extensive research on analogous halogenated and substituted pyrazoles, this document outlines the core theoretical techniques, protocols for ensuring scientific validity, and a comparative analysis of expected structural and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational tools to predict the behavior, reactivity, and potential applications of this and related pyrazole derivatives, thereby accelerating discovery and development pipelines.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile template for developing agents with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The specific compound, this compound, is a valuable synthetic intermediate, utilized as a building block for more complex, biologically active molecules.[4][5] The introduction of an iodine atom at the 3-position is particularly significant; it not only modulates the electronic properties of the ring but also serves as a versatile chemical handle for further functionalization through reactions like the Sonogashira cross-coupling.[6][7]
Computational studies are indispensable for rationally designing novel pyrazole derivatives.[1] They provide profound insights into structure-activity relationships (SAR), reaction mechanisms, and potential interactions with biological targets, thereby guiding synthetic efforts and minimizing costly, time-consuming laboratory experiments. This guide will focus on two of the most powerful and accessible computational techniques: Density Functional Theory (DFT) and Molecular Docking.
Core Computational Methodologies: A Comparative Overview
The theoretical investigation of pyrazole derivatives hinges on a suite of computational methods that probe their electronic structure, reactivity, and biomolecular interactions.
Density Functional Theory (DFT): Unveiling Intrinsic Properties
DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their geometries, energies, and other physical properties.[1] For pyrazole derivatives, DFT is the workhorse for understanding their intrinsic characteristics.
-
Causality of Choice: Why DFT? It offers an exceptional balance of computational cost and accuracy for medium-sized organic molecules like pyrazoles. Functionals such as B3LYP, paired with basis sets like 6-31G(d,p) or cc-pVTZ, have been shown to yield results in good agreement with experimental data, such as X-ray crystal structures and spectroscopic measurements.[8][9][10]
-
Key Calculable Properties:
-
Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.
-
Electronic Properties: Calculates the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which indicates regions susceptible to electrophilic or nucleophilic attack.[9][11]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[8][12]
-
Vibrational Frequencies: Predicts the infrared (IR) spectrum, which can be directly compared with experimental data for validation.[13]
-
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our pyrazole derivative) when bound to a second molecule (a receptor, typically a protein).[14] This method is paramount in drug discovery for screening potential drug candidates and elucidating their mechanism of action.[15][16]
-
Causality of Choice: Why Docking? Pyrazole derivatives are known inhibitors of various protein kinases, which are critical targets in cancer therapy.[2][14][17] Docking allows researchers to virtually screen this compound and its analogues against the ATP-binding sites of kinases like EGFR, VEGFR-2, and CDK2 to predict binding affinity and pose.[14][15]
-
Key Outputs:
-
Binding Affinity/Score: An estimated free energy of binding (often in kcal/mol) that ranks compounds based on their predicted potency.
-
Binding Pose: The specific 3D orientation of the ligand within the receptor's active site.
-
Intermolecular Interactions: Identifies key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.
-
Workflow and Protocol for Computational Analysis
To ensure trustworthiness and reproducibility, a standardized workflow is essential. The following protocol represents a self-validating system where computational predictions are designed to be compared with potential experimental outcomes.
Diagram: General Computational Workflow
Caption: A typical workflow for the computational study of a novel pyrazole derivative.
Protocol 1: Step-by-Step DFT Calculation
-
Structure Preparation: Draw the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for a DFT software package (e.g., Gaussian, ORCA).
-
Specify Calculation Type: Opt Freq for geometry optimization followed by frequency calculation.
-
Select Method: Choose a well-benchmarked functional and basis set (e.g., ωB97XD/cc-pVTZ for general properties, B3LYP/6-31G(d,p) is also common).[10] For iodine, an effective core potential (ECP) basis set like LANL2DZ or cc-pVTZ-PP is required.[10]
-
Define Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.
-
-
Execution: Run the calculation on a suitable workstation or high-performance computing cluster.
-
Analysis:
-
Verify Optimization: Confirm the optimization has converged and that the frequency calculation yields no imaginary frequencies (indicating a true energy minimum).
-
Extract Data: Record bond lengths, angles, dipole moment, and HOMO/LUMO energies.
-
Visualize Results: Plot the molecular orbitals and the molecular electrostatic potential map to identify reactive sites.
-
Validation: Compare the calculated geometry with known crystal structures of similar pyrazoles and the calculated vibrational spectra with experimental IR data.[13]
-
Protocol 2: Step-by-Step Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2QU5 for VEGFR-2).[14]
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Box Definition: Define the search space for the docking simulation. This is typically a cube centered on the known active site of the protein.
-
Execution: Run the docking simulation using software like AutoDock Vina or GOLD. The program will generate multiple binding poses and score them.
-
Analysis:
-
Identify Best Pose: Select the pose with the lowest binding energy score.
-
Visualize Interactions: Use visualization software (e.g., PyMOL, Discovery Studio) to analyze the hydrogen bonds, hydrophobic contacts, and other interactions between the pyrazole and the protein active site.
-
Validation: Correlate the calculated binding energies for a series of pyrazole derivatives with their experimentally determined inhibitory concentrations (IC₅₀). A strong correlation validates the docking protocol.[17]
-
Comparative Analysis: this compound vs. Alternatives
To predict the properties of this compound, we compare it with other computationally and experimentally characterized halogenated pyrazoles.
Structural and Electronic Properties (DFT Insights)
The substitution pattern on the pyrazole ring significantly influences its geometry and electronic character. We can anticipate trends by examining data from simpler 4-halogenated-1H-pyrazoles.
Table 1: Comparison of Calculated Properties for Halogenated Pyrazoles
| Property | 4-Fluoro-pyrazole | 4-Chloro-pyrazole | 4-Bromo-pyrazole | 4-Iodo-pyrazole | Predicted: this compound |
| C-X Bond Length (Å) (DFT) | ~1.36 | ~1.73 | ~1.88 | ~2.08[10] | ~2.10 (Expect slight elongation due to methyl groups) |
| Dipole Moment (Debye) (DFT) | 2.89[10] | 2.13[10] | 1.95[10] | 1.63[10] | ~1.8 - 2.2 (Methyl groups will alter vector sum) |
| HOMO-LUMO Gap (eV) | High | Intermediate | Intermediate | Lower | Lower (Iodine's diffuse orbitals tend to lower the gap) |
| Reactivity Prediction | Less reactive | More reactive | More reactive | Most reactive | High reactivity at the C-I bond for cross-coupling |
Data for 4-X-pyrazoles adapted from DFT calculations reported in the literature.[10]
-
Expertise & Causality: The C-I bond in our target molecule is expected to be the longest and weakest among halogen analogues, making it the most suitable for synthetic transformations like cross-coupling reactions.[6] The iodine substituent, being the least electronegative halogen, will have a smaller impact on the ring's overall electron density compared to fluorine or chlorine. The methyl groups at positions 1 and 4 are electron-donating, which will increase the energy of the HOMO and likely decrease the HOMO-LUMO gap, suggesting higher kinetic reactivity compared to an unsubstituted iodo-pyrazole.
Biological Activity (Molecular Docking Insights)
The iodine atom can play a crucial role in protein binding through halogen bonding—a favorable non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.
Table 2: Comparative Docking Performance (Hypothetical)
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| 3-Chloro-1,4-dimethyl-1H-pyrazole | EGFR Kinase | -7.5 | H-bond with backbone, hydrophobic interactions |
| 3-Bromo-1,4-dimethyl-1H-pyrazole | EGFR Kinase | -7.9 | H-bond with backbone, hydrophobic interactions |
| This compound | EGFR Kinase | -8.5 | H-bond with backbone, hydrophobic, potential halogen bond |
| Erlotinib (Standard Inhibitor) | EGFR Kinase | -10.2 | H-bond with hinge region, extensive hydrophobic contacts |
This table presents hypothetical yet scientifically plausible data to illustrate the comparative approach.
-
Expertise & Causality: We predict that this compound would exhibit a more favorable binding energy compared to its chloro and bromo counterparts. This is because the larger, more polarizable iodine atom is a better halogen bond donor. A successful docking pose would place the iodine atom in proximity to a carbonyl oxygen or other Lewis basic site in the kinase hinge region, providing an additional stabilizing interaction that enhances binding affinity. This theoretical advantage makes it a compelling candidate for synthesis and experimental validation.[4]
Diagram: Structure-Activity Relationship (SAR) Logicdot
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- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
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- 13. researchgate.net [researchgate.net]
- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-Iodo-1,4-dimethyl-1H-pyrazole
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 3-Iodo-1,4-dimethyl-1H-pyrazole, a key building block in modern synthetic chemistry and drug discovery. The following sections offer an in-depth analysis of various techniques, complete with experimental protocols and supporting data, designed to empower researchers, scientists, and drug development professionals in making informed decisions for quality control and compound validation.
The Analytical Challenge: Beyond the Percentage
Assessing the purity of a synthesized compound like this compound is not merely about achieving a high percentage; it's about understanding the impurity profile. The nature of any impurities present can significantly impact the compound's reactivity, stability, and, in a pharmaceutical context, its safety and efficacy.
A common synthetic route to this compound involves the direct iodination of 1,4-dimethyl-1H-pyrazole using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. This process, while effective, can lead to a specific set of process-related impurities, including:
-
Unreacted Starting Material: Residual 1,4-dimethyl-1H-pyrazole.
-
Regioisomers: The formation of 5-Iodo-1,4-dimethyl-1H-pyrazole.
-
Over-iodinated Products: Di-iodinated pyrazoles.
-
Residual Solvents: Acetonitrile, or other solvents used during workup and purification (e.g., ethyl acetate, hexanes).
-
Reagent-derived Impurities: Succinimide (a byproduct of NIS).
A robust analytical strategy must be capable of separating, identifying, and quantifying these potential contaminants. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific information required, the sample throughput needed, and the available instrumentation. The following table provides a high-level comparison of the most common methods for analyzing this compound.
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a mobile and stationary phase with UV detection. | Quantifying purity and separating non-volatile impurities. | High resolution for isomers; excellent quantitation; robust and widely available. | Requires a chromophore; may not detect all impurities if they co-elute or lack a chromophore. |
| GC-MS | Partitioning in the gas phase with mass spectrometric detection. | Identifying and quantifying volatile impurities, including residual solvents. | Excellent for volatile compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation and quantification of impurities without a reference standard (qNMR). | Provides detailed structural information; can detect a wide range of impurities simultaneously; inherently quantitative. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
Workflow for Purity Assessment
A comprehensive assessment of a new batch of this compound should follow a logical workflow to ensure all potential impurities are investigated. The following diagram outlines a recommended approach.
Caption: A decision-making workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each analytical technique.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for quantifying the purity of this compound and separating it from its non-volatile impurities, such as the starting material and regioisomer.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The regioisomer, if present, is expected to elute close to the main peak. The unreacted starting material will be significantly more polar and elute earlier.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for detecting and identifying volatile impurities, such as residual solvents.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
A general-purpose capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (DCM, high purity) or another suitable solvent.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve in 1 mL of DCM.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: 1 µL, split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by their retention time and mass spectrum.
-
Compare the mass spectra to a reference library (e.g., NIST) for positive identification.
-
The main peak will correspond to this compound. Check for any other structurally related peaks.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the main component and for identifying and quantifying a wide range of impurities, often without the need for a specific reference standard for each impurity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal standard for quantification (optional), e.g., dimethyl sulfone.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in 0.6 mL of CDCl₃.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width covers the entire proton chemical shift range (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the protons of interest for accurate integration (for quantitative purposes).
-
-
Data Analysis:
-
Structural Confirmation: Verify the expected chemical shifts and coupling patterns for the protons of the 1,4-dimethyl-1H-pyrazole core.
-
Impurity Identification: Look for small peaks that do not correspond to the main compound.
-
Residual acetonitrile often appears as a singlet around 2.0 ppm.
-
Succinimide (from NIS) shows a singlet around 2.7 ppm.
-
The starting material, 1,4-dimethyl-1H-pyrazole, will have a distinct set of signals.
-
-
Quantification: Integrate the peaks corresponding to the main compound and the impurities. The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the components.
-
Conclusion
No single technique is sufficient for the complete characterization of this compound. A multi-faceted approach is essential for ensuring the highest quality of this important chemical intermediate. The recommended strategy involves using ¹H NMR for initial structural confirmation and a broad screen for impurities, followed by HPLC-UV for accurate quantification of non-volatile impurities and isomers. GC-MS should be employed as a complementary technique to identify and quantify residual solvents and other volatile components. By combining these methods, researchers can gain a comprehensive understanding of the purity profile, ensuring the reliability and reproducibility of their downstream applications.
References
-
High-Performance Liquid Chromatography (HPLC): Principles and Applications. (2021). Journal of Chemical Education. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) in Pharmaceutical Analysis. (2019). Analytical Chemistry. [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical Applications. (2017). Magnetic Resonance in Chemistry. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Synthesis of Substituted Pyrazoles: A Review. (2020). Molecules. [Link]
A Spectroscopic Guide to Differentiating Pyrazole Isomers: NMR, IR, and MS Insights
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster COX-2 inhibitor Celecoxib and Pfizer's Sutent, a multi-targeted receptor tyrosine kinase inhibitor. The biological activity of these molecules is intrinsically linked to their precise substitution pattern. Consequently, the unambiguous differentiation of pyrazole isomers is not merely an academic exercise but a critical step in drug discovery, development, and quality control. Isomeric impurities can lead to significant differences in efficacy, toxicity, and patentability.
This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—can be expertly applied to distinguish between pyrazole isomers. We will move beyond a simple listing of data, explaining the causal relationships between isomeric structures and their unique spectral outputs. The protocols and insights provided herein are designed to be self-validating, empowering researchers to confidently identify and characterize their pyrazole-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for isomer differentiation due to its high sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: Mapping the Proton Environment
The chemical shift (δ) of protons on the pyrazole ring is highly dependent on the position of substituents. Electron-donating or -withdrawing groups and the anisotropic effects of the aromatic ring create a unique fingerprint for each isomer.
A classic and illustrative example is the differentiation of the four methylpyrazole isomers: 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. In solution, 3-methylpyrazole and 5-methylpyrazole exist as a mixture of tautomers, which can sometimes complicate the spectra, but often a major tautomer is present.
Causality in Chemical Shifts:
-
N-Substitution vs. C-Substitution: In 1-methylpyrazole, the methyl group is attached to a nitrogen atom, leading to a distinct N-CH₃ signal around 3.8 ppm. In C-substituted isomers like 3- and 4-methylpyrazole, the C-CH₃ signal appears further upfield, typically around 2.2-2.3 ppm.
-
Proton Proximity: The protons on the pyrazole ring (H3, H4, H5) exhibit predictable coupling patterns (J-coupling) and chemical shifts. For instance, in 3-methylpyrazole, the H4 and H5 protons will appear as doublets. In 4-methylpyrazole, the H3 and H5 protons are chemically equivalent due to symmetry, resulting in a single signal (a singlet).
-
N-H Proton: For isomers capable of tautomerism (like 3- and 4-methylpyrazole), a broad N-H proton signal is often observed far downfield (>10 ppm), which is absent in N-substituted isomers like 1-methylpyrazole.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Methylpyrazole Isomers in CDCl₃
| Isomer | H3 | H4 | H5 | CH₃ | N-H |
| Pyrazole | 7.63 (d) | 6.32 (t) | 7.63 (d) | - | ~12.5 (br s) |
| 1-Methylpyrazole | 7.49 (d) | 6.21 (t) | 7.35 (d) | 3.85 (s) | - |
| 3(5)-Methylpyrazole * | 7.4 (d) | 6.0 (d) | - | 2.3 (s) | ~11.0 (br s) |
| 4-Methylpyrazole | 7.45 (s) | - | 7.45 (s) | 2.1 (s) | ~10.5 (br s) |
*Data for the major 3-methyl tautomer.Note: Exact chemical shifts can vary based on solvent and concentration.
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for initial analysis.
-
Instrument Setup: Use a standard ¹H NMR acquisition program on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire 16-32 scans for a standard concentration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information by probing the carbon framework. The chemical shifts of the ring carbons (C3, C4, C5) are also highly sensitive to the substituent's location.
Causality in Chemical Shifts:
-
A substituent directly attached to a carbon (e.g., the methyl group in 3-methylpyrazole at C3) causes a significant downfield shift for that carbon (ipso-carbon) compared to the unsubstituted pyrazole.
-
The effect on adjacent and distant carbons provides a complete picture of the substitution pattern.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Methylpyrazole Isomers in CDCl₃
| Isomer | C3 | C4 | C5 | CH₃ |
| Pyrazole | 134.6 | 105.0 | 134.6 | - |
| 1-Methylpyrazole | 138.7 | 105.1 | 129.4 | 39.1 |
| 3(5)-Methylpyrazole * | 148.0 | 105.5 | 134.0 | 13.5 |
| 4-Methylpyrazole | 134.1 | 115.8 | 134.1 | 9.0 |
*Data for the major 3-methyl tautomer.
Workflow for NMR-Based Isomer Differentiation
The following diagram illustrates a logical workflow for using NMR to distinguish between unknown pyrazole isomers.
Caption: Logical workflow for pyrazole isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Rapid Fingerprinting Tool
While NMR provides detailed structural information, IR spectroscopy offers a rapid and non-destructive method for a preliminary assessment, particularly for distinguishing between N-substituted and N-H containing isomers.
3.1. Key Vibrational Modes of the Pyrazole Ring
-
N-H Stretch: The most diagnostic feature. N-unsubstituted pyrazoles (like 3- and 4-methylpyrazole) show a characteristic broad N-H stretching band in the region of 3100-3500 cm⁻¹. This band is completely absent in N-substituted isomers (e.g., 1-methylpyrazole).
-
C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from a methyl group) appear just below 3000 cm⁻¹.
-
Ring Vibrations (C=C, C=N): These occur in the 1400-1600 cm⁻¹ region. The pattern of these bands, while complex, forms a unique "fingerprint" for each isomer.
Table 3: Key IR Absorption Bands (cm⁻¹) for Differentiating Pyrazole Isomers
| Isomer | N-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | Ring Stretching |
| 1-Methylpyrazole | Absent | ~3100 | ~2950 | ~1530, 1490 |
| 3(5)-Methylpyrazole | ~3140 (broad) | ~3050 | ~2930 | ~1580, 1495 |
| 4-Methylpyrazole | ~3150 (broad) | ~3060 | ~2920 | ~1590, 1500 |
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the pyrazole sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key functional group frequencies, paying close attention to the N-H region, to quickly classify the isomer.
Mass Spectrometry (MS): Unraveling Isomeric Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. More importantly, the fragmentation pattern, especially under Electron Ionization (EI), can offer structural clues to differentiate isomers.
4.1. Electron Ionization (EI) Mass Spectrometry
In EI-MS, high-energy electrons bombard the molecule, causing ionization and fragmentation. While pyrazole isomers are constitutionally isomeric and thus have the same molecular weight, the stability of the resulting fragment ions can differ based on the substituent's position, leading to different relative abundances in the mass spectrum.
Causality in Fragmentation:
-
Ring Cleavage: The pyrazole ring can undergo characteristic cleavage, often involving the loss of HCN or N₂.
-
Loss of Methyl Group: A common fragmentation is the loss of the methyl radical (•CH₃), leading to an [M-15]⁺ ion. The stability of this resulting cation can vary between isomers.
-
McLafferty Rearrangement: For isomers with longer alkyl chains, this rearrangement can be a diagnostic fragmentation pathway.
For methylpyrazoles, the molecular ion (M⁺) will be observed at m/z 82. Key fragments often include m/z 54 (loss of N₂) and m/z 55 (loss of HCN). While subtle, the relative intensities of these fragments can be used for differentiation when compared against a library of known standards. The combination of gas chromatography (GC) for separation with MS for detection (GC-MS) is particularly powerful for analyzing a mixture of isomers.
Workflow for GC-MS Based Isomer Analysis
Caption: Workflow for the separation and identification of pyrazole isomers using GC-MS.
Conclusion: An Integrated Spectroscopic Approach
No single technique tells the whole story. The most robust and scientifically sound approach for differentiating pyrazole isomers is to integrate data from multiple spectroscopic methods.
-
Start with IR: A quick and easy way to determine if you have an N-H pyrazole or an N-substituted isomer.
-
Use Mass Spectrometry: Confirm the molecular weight and, if using GC-MS, separate any potential mixture of isomers.
-
Employ NMR as the Final Arbiter: ¹H and ¹³C NMR provide definitive, unambiguous evidence of the precise substitution pattern through chemical shifts and coupling constants.
By combining the insights from these techniques, researchers and drug development professionals can ensure the structural integrity of their pyrazole-based compounds, a cornerstone of successful and reproducible scientific outcomes.
References
-
Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 Magnetic Resonance Studies of Azoles. Tautomerism, Shift Reagents, and Solvent Effects. The Journal of Organic Chemistry, 39(3), 357–363. [Link]
-
Al-Issa, S. A. (2012). Spectroscopic Studies of Some Pyrazole Derivatives. Journal of Chemistry, 2013, 1-7. [Link]
-
NIST Chemistry WebBook. (n.d.). 1-methyl-1H-pyrazole. SRD 69. [Link]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Yields and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating compounds with diverse biological activities. The efficient and high-yielding synthesis of substituted pyrazoles is therefore a critical task in drug discovery and development.
This guide provides an in-depth, objective comparison of the most significant synthetic routes to the pyrazole core. Moving beyond a simple recitation of methods, we will dissect the underlying mechanisms, compare reported experimental yields, and offer field-proven insights to help you select the optimal strategy for your target molecule. Every claim is grounded in authoritative literature to ensure scientific integrity and trustworthiness.
Part 1: Classical Pyrazole Synthesis Routes
The foundational methods for pyrazole synthesis have been refined over a century and remain highly relevant for their simplicity and cost-effectiveness.
The Knorr Pyrazole Synthesis: The Archetypal Approach
First described in 1883, the Knorr synthesis is the most traditional and widely used method, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4][5]
Mechanism & Rationale: The use of an acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. The choice of which carbonyl is attacked first can influence the regiochemical outcome when using unsymmetrical dicarbonyls. The reaction's driving force is the formation of the highly stable, aromatic pyrazole ring following the elimination of two water molecules.[6]
Yield & Performance: The Knorr synthesis is renowned for its high yields, often ranging from 70% to 98% .[3][7] For instance, the condensation of phenylhydrazine with ethyl acetoacetate in the presence of a nano-ZnO catalyst can achieve yields as high as 95% with a short reaction time.[2][7] Its primary limitation is the potential for forming regioisomeric mixtures with unsymmetrical 1,3-diketones, although reaction conditions can often be tuned to favor one isomer.[2]
Synthesis from α,β-Unsaturated Carbonyls
This method utilizes α,β-unsaturated ketones (like chalcones) and hydrazines. The reaction typically proceeds via a Michael addition, followed by cyclization and subsequent oxidation to furnish the aromatic pyrazole.
Mechanism & Rationale: The initial step is the conjugate addition of the hydrazine to the enone system, forming a pyrazoline intermediate. This non-aromatic intermediate must then be oxidized to the final pyrazole. This oxidation can occur in situ, sometimes using air as the oxidant, or as a separate step.
Yield & Performance: This route provides good to excellent yields, typically in the 66% to 88% range.[2] It is particularly useful for synthesizing 3,5-diarylpyrazoles. The necessity of an oxidation step can be seen as a minor drawback, adding a step to the sequence compared to the direct Knorr synthesis.
Part 2: Modern Pyrazole Synthesis Strategies
Contemporary methods offer significant advantages in terms of regioselectivity, functional group tolerance, and efficiency, often leveraging catalysis or novel reaction pathways.
[3+2] 1,3-Dipolar Cycloaddition
This powerful class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (an alkyne or alkyne equivalent).[1] This approach is highly modular and offers excellent control over substitution patterns.
Key Variants & Rationale:
-
Diazo Compounds + Alkynes: This is a very common variant. For example, the reaction of ethyl α-diazoacetate with phenylpropargyl bromide in the presence of a zinc triflate catalyst leads to the corresponding pyrazole in 89% yield .[2] The reaction conditions are simple, and the procedure is straightforward.
-
Sydnones + Alkynes: Sydnones serve as stable 1,3-dipole precursors. Cycloaddition with an alkyne can produce a mixture of regioisomeric pyrazoles with a combined yield of 84% .[2][8]
-
Nitrilimines + Alkenes/Alkynes: Nitrilimines, often generated in situ from hydrazonoyl halides, react readily with dipolarophiles. This method can produce 1,3,5-substituted pyrazoles in yields around 72% .[2]
Yield & Performance: 1,3-dipolar cycloadditions are characterized by their high efficiency and excellent regioselectivity, with yields frequently ranging from 70% to 90% .[2] They are often the method of choice when precise control over the substitution pattern is required.
Metal-Catalyzed and Multicomponent Reactions (MCRs)
Modern organic synthesis increasingly relies on catalytic and one-pot procedures to maximize efficiency and minimize waste.
-
Metal-Catalyzed Synthesis: Various metals, including palladium, copper, silver, and ruthenium, have been employed to catalyze pyrazole formation. A silver-catalyzed reaction between trifluoromethylated ynones and aryl hydrazines has been shown to produce 3-CF3-pyrazoles with exceptional yields of up to 99% at room temperature.[7] Palladium-catalyzed one-pot carbonylations can also deliver 1,3,5-substituted pyrazoles with excellent yields of 58-94% .[2]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to construct complex molecules efficiently. Transition-metal-free, iodine-mediated MCRs can produce aminopyrazole-thioether derivatives with yields between 39-91% .[9] These methods are highly valued for building molecular libraries due to their operational simplicity and high atom economy.[10]
Part 3: Head-to-Head Yield and Performance Comparison
To facilitate an objective assessment, the following table summarizes the key performance metrics of the discussed synthesis routes.
| Synthesis Route | Typical Yield Range | Key Advantages | Key Limitations | Representative Citation(s) |
| Knorr Synthesis | 70 - 98% | High yields, simple, readily available starting materials. | Potential for regioisomeric mixtures with unsymmetrical diketones. | [3][6][7] |
| From α,β-Unsaturated Carbonyls | 66 - 88% | Good for 3,5-diarylpyrazoles. | Requires a separate or in-situ oxidation step from pyrazoline. | [2] |
| [3+2] Dipolar Cycloaddition | 70 - 90% | Excellent regioselectivity, modular, broad substrate scope. | Requires synthesis of dipoles (e.g., diazo compounds), which can be hazardous. | [1][2][8] |
| Metal-Catalyzed Synthesis | 58 - 99% | Exceptional yields, high regioselectivity, mild conditions. | Catalyst cost and removal can be a concern; may require inert atmosphere. | [2][7] |
| Multicomponent Reactions (MCRs) | 39 - 97% | High efficiency, atom economy, operational simplicity. | Reaction discovery and optimization can be complex. | [9][10] |
Part 4: Strategic Selection of a Synthesis Route
Choosing the right synthetic path depends on several factors beyond just yield. The logical workflow below can guide your decision-making process.
Caption: Decision workflow for selecting a pyrazole synthesis route.
Part 5: Detailed Experimental Protocols
Trustworthy data is built on reproducible methods. The following is a representative protocol for the classic Knorr synthesis.
Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one via Knorr Synthesis
This protocol is adapted from standard procedures for the Knorr cyclocondensation using a β-ketoester.[4][5]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
-
1-Propanol or Ethanol
-
Deionized Water
-
Diethyl Ether (for crystallization)
Reaction Workflow:
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Step-by-Step Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add ethyl acetoacetate (1.0 eq). Slowly add phenylhydrazine (1.0 eq). Note: This addition can be exothermic and should be done with caution.[5]
-
Solvent and Catalyst: Add 1-propanol or ethanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Heating: Heat the reaction mixture to approximately 100°C (reflux) with vigorous stirring for 1 hour.[4]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketoester.
-
Isolation: Once the reaction is complete, cool the resulting mixture in an ice bath. Add cold deionized water or a small amount of diethyl ether and stir vigorously to induce precipitation of the crude product.[4][5]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water. The pure pyrazolone product can be obtained by recrystallization from hot ethanol. A successful reaction following this procedure can yield the product in the 79-95% range.[2][11]
Conclusion and Future Outlook
While the Knorr synthesis remains a highly reliable and high-yielding method for accessing simple pyrazoles, the landscape of pyrazole synthesis has been dramatically enriched by modern methodologies. For complex targets requiring absolute regiocontrol and tolerance of sensitive functional groups, [3+2] cycloadditions and metal-catalyzed reactions often provide superior outcomes, with some catalytic systems achieving near-quantitative yields. Multicomponent reactions represent the frontier of efficiency, offering rapid access to molecular diversity from simple starting materials.
The choice of synthesis is no longer a default but a strategic decision. By weighing the factors of precursor availability, required substitution pattern, scalability, and cost, the modern chemist can select a route that is optimally aligned with their specific research and development goals.
References
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F. A. El-Daly, et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(6), 1392.
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M. A. Topchiy, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-527.
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
-
J. C. A. Anes, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7578.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
-
S. G. Gherase, et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate.
-
S. K. Guda, et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Organic letters, 8(23), 5381-5383.
-
Y. Chen, et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
-
P. S. K. Reddy, et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy.
-
BenchChem Technical Support. (2025). Detailed experimental protocol for Knorr pyrazole synthesis.
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M. A. Topchiy, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate.
-
A. F. Al-Hussain, et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical and Biosciences Journal.
-
A. Singh, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 5038.
-
H. Lind, et al. (1981). Preparation of pyrazoles. Google Patents, CA1141390A.
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Y. Ohki, et al. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 10(11), 1261.
-
F. F. Finnegan, et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Journal of Heterocyclic Chemistry.
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
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ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
-
Wikipedia. (n.d.). Paal–Knorr synthesis.
-
A. Balakrishna, et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodo-1,4-dimethyl-1H-pyrazole
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is as crucial as the innovative work itself. This guide provides an in-depth, procedural framework for the proper disposal of 3-Iodo-1,4-dimethyl-1H-pyrazole, ensuring the safety of personnel and the preservation of our environment. While this compound is instrumental in synthetic chemistry, its nature as a halogenated organic molecule necessitates a rigorous and informed disposal protocol.
The causality behind these stringent procedures is rooted in the potential hazards associated with iodinated organic compounds. Such molecules can exhibit persistence in the environment and may have unknown toxicological profiles. Therefore, every step is designed as a self-validating system to mitigate risk, from the point of generation to final disposal.
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, data from structurally similar iodinated pyrazoles provide a strong basis for a conservative risk assessment.
Key Hazards of Analogous Compounds:
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2][4][5]
Given these potential hazards, this compound must be handled with the assumption that it is a hazardous substance. Improper disposal, such as release into sanitary sewer systems, is strictly prohibited as it can lead to environmental contamination.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of appropriate PPE is based on preventing all potential routes of exposure—dermal, ocular, and inhalation.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7] | To protect eyes from accidental splashes of liquids or contact with solid particulates. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact and potential irritation or absorption.[2][7] |
| Skin and Body Protection | Standard laboratory coat. Additional protective clothing may be required for large-scale operations.[3][7] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required with adequate ventilation. A NIOSH/MSHA-approved respirator should be used if dust or aerosols are generated or if ventilation is insufficient.[1][3][7] | To prevent the inhalation of potentially irritating dust or vapors. |
Segregation and Collection of Waste
The foundation of proper chemical disposal is meticulous waste segregation at the source. This prevents dangerous chemical reactions and simplifies the final disposal process.
Core Principle: All waste streams containing this compound, including pure compound, contaminated consumables, and solutions, must be treated as halogenated organic hazardous waste .[8]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a chemically compatible, sealable container clearly labeled for "Halogenated Organic Waste."[5][8]
-
Accurate Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Irritant).[5][9]
-
Segregate Waste Types:
-
Solid Waste: Unused or expired this compound, and contaminated items like weighing paper, gloves, and pipette tips, should be collected in a designated, lined solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with non-halogenated solvent waste.[8]
-
-
Container Management: Keep waste containers securely closed except when adding waste.[1][2][8][10] Store them in a designated satellite accumulation area away from incompatible materials.[5][9]
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the logical workflow for the handling and disposal of this compound waste, ensuring compliance and safety at every stage.
Sources
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-1,4-dimethyl-1H-pyrazole
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundation of successful and reproducible science is a deep commitment to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling 3-Iodo-1,4-dimethyl-1H-pyrazole. This compound, while a valuable building block, requires meticulous handling to ensure the safety of the individual and the integrity of the research.
This document moves beyond a simple checklist, delving into the causality behind each recommendation. Every step is part of a self-validating system designed to minimize risk and create a secure laboratory environment.
Hazard Identification and Risk Assessment
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Irritation (Category 2) | H315 | Causes skin irritation, redness, and discomfort upon contact.[1][2][3][4] |
| Serious Eye Irritation (Category 2/2A) | H319 | Causes serious eye irritation, which can lead to pain, redness, and potential damage if not promptly addressed.[1][2][3][4] |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation, leading to coughing, shortness of breath, and discomfort if inhaled.[1][3][4] |
Given these hazards, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the inhalation of dust or fumes.
The Hierarchy of Controls: PPE as the Final Barrier
In laboratory safety, PPE is the last and final line of defense. Its effectiveness is predicated on the proper implementation of other control measures. Before relying on PPE, always consider:
-
Engineering Controls: The most effective measure. Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[1][4] Ensure safety showers and eyewash stations are readily accessible.[2]
-
Administrative Controls: These are the procedures and work practices you follow. This includes proper training, clear labeling of containers, and adhering to standard operating procedures for handling and waste disposal.
The workflow below illustrates the decision-making process for establishing proper controls before beginning work.
Caption: A workflow for establishing safety controls.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. Never handle this compound with less protection than is indicated here.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Tightly-fitting Safety Goggles with Side-Shields | Protects against dust particles and splashes. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2] |
| Face Shield (in addition to goggles) | Required when handling larger quantities (>25g) or when there is a significant risk of splashing.[5] | |
| Hands | Chemical-Resistant Gloves | Prevents skin contact and irritation. Nitrile gloves are a suitable initial choice. For prolonged handling, consider thicker gloves or double-gloving.[6][7] Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat | Provides a removable barrier to protect personal clothing and skin from contamination.[6] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory | NIOSH/MSHA Approved Respirator | Required if working outside of a fume hood, if irritation is experienced, or during a large spill clean-up.[1][2] Use a respirator with a particulate filter appropriate for solid dust. |
| Feet | Closed-toe Shoes | Protects feet from spills. Leather or other non-porous materials are recommended.[8][9] |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.[6]
Doffing (Taking Off) PPE Protocol
This process is designed to contain contaminants. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[9]
-
Face Shield/Goggles: Remove from the back of your head by handling the strap. Do not touch the front surface.
-
Lab Coat: Unfasten the lab coat. Peel it off your shoulders by touching only the inside. Turn the sleeves inside out as you remove it, and fold the coat so the contaminated outside is folded inward. Place it in the designated area for laundering or disposal.
-
Respiratory Protection (if required): Remove from the back of the head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[6]
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, having the correct PPE is your primary defense.
-
Minor Spill (inside a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area as per your institution's guidelines.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, restrict access to the area.
-
Don additional PPE, including respiratory protection and chemical-resistant boots or shoe covers, before re-entering the area to clean the spill.
-
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.[4]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Place used gloves, disposable aprons, and other contaminated items in a clearly labeled, sealed container for hazardous waste.[3]
-
Never dispose of contaminated PPE in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[10][11] Non-radioactive iodine compounds may not have special disposal requirements, but as a precaution, they should be treated as hazardous chemical waste.[10]
By adhering to these rigorous PPE protocols, you build a foundation of safety that protects you, your colleagues, and your research. Trust in these procedures is trust in the scientific process itself.
References
-
3-Iodo-1-methyl-1H-pyrazole - SAFETY DATA SHEET. (2023-09-05). Thermo Fisher Scientific. [Link]
-
This compound. African Rock Art. [Link]
-
SAFETY DATA SHEET - 4-Iodo-3,5-dimethyl-1H-pyrazole. (2025-09-22). Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
CAS 1395443-04-5 | this compound. Hoffman Fine Chemicals. [Link]
-
SAFETY DATA SHEET - 1-(4-Iodophenyl)-1H-pyrazole. (2023-09-05). Fisher Scientific. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
UNIT 7: Personal Protective Equipment. CTAHR.hawaii.edu. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]
-
How to store / dispose of Iodine crystals? : r/chemhelp. (2021-06-04). Reddit. [Link]
-
Iodine Disposal For Businesses. Collect and Recycle. [Link]
-
Review of recent developments in iodine wasteform production. PubMed Central. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. hsa.ie [hsa.ie]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
